4-((4-Chlorophenyl)thio)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTZWUZZYSGZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485532 | |
| Record name | 4-Amino-4'-chloro diphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32631-29-1 | |
| Record name | 4-Amino-4'-chloro diphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)aniline: Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((4-Chlorophenyl)thio)aniline, detailed synthesis protocols, and its applications as a key intermediate in the fields of medicinal chemistry, materials science, and industrial chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Chemical and Physical Properties
This compound, a diaryl thioether, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. Its core structure consists of an aniline ring linked to a 4-chlorophenyl group through a sulfur atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32631-29-1 | [1] |
| Molecular Formula | C₁₂H₁₀ClNS | [1] |
| Molecular Weight | 235.73 g/mol | [1] |
| Boiling Point | 420.1 °C at 760 mmHg | [2] |
| Density | 1.31 g/cm³ | [2] |
| XLogP3 | 3.5 | [1] |
| IUPAC Name | This compound | [1] |
Synthesis Methodologies
The synthesis of this compound is typically achieved through cross-coupling reactions that form the key carbon-sulfur bond. The two most prevalent and effective methods are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).
Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, thioethers, and amines.[3] In the context of synthesizing this compound, this reaction involves the copper-catalyzed coupling of an aryl halide with a thiophenol derivative.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of this compound.
Detailed Experimental Protocol:
This protocol is based on established procedures for Ullmann-type couplings.[4]
-
Reaction Setup: In a dry Schlenk tube, combine 4-aminothiophenol (1.0 mmol, 1.0 equiv), 1-bromo-4-chlorobenzene (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Addition of Base and Solvent: To the reaction mixture, add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv) and 5 mL of anhydrous toluene.
-
Reaction Execution: The reaction mixture is stirred vigorously at 110 °C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction and Purification: The filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Catalyst System: Copper(I) iodide is a commonly used and effective catalyst for Ullmann couplings. The addition of a ligand, such as the readily available and inexpensive amino acid L-proline, can significantly accelerate the reaction rate and improve yields, allowing for milder reaction conditions.[5]
-
Base and Solvent: Potassium carbonate is a suitable base for this transformation, facilitating the deprotonation of the thiophenol. Toluene is an appropriate non-polar solvent that allows for the necessary reaction temperature to be reached.[6]
-
Aryl Halide: While aryl iodides are typically more reactive in Ullmann couplings, the corresponding aryl bromide is also a viable and more cost-effective option. The presence of an electron-withdrawing group on the aryl halide can enhance its reactivity.[6]
Nucleophilic Aromatic Substitution (SNAr)
An alternative synthetic route is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method is particularly effective when one of the aromatic rings is activated by an electron-withdrawing group.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific peak data is proprietary to spectral databases, the expected spectral characteristics are outlined below.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will be upfield compared to those on the chlorophenyl ring due to the electron-donating effect of the amino group. The N-H protons of the aniline will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-150 ppm region. The carbon attached to the amino group will be significantly shielded, while the carbon attached to the sulfur atom will be deshielded. |
| FT-IR (KBr Pellet) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹). |
| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 235, corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁷Cl) will also be present. |
Applications in Research and Development
This compound is a versatile intermediate with applications spanning multiple industries.
Medicinal Chemistry and Drug Discovery
The diaryl thioether scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. This compound serves as a key precursor for the synthesis of novel therapeutic agents. For instance, diaryl thioether derivatives have been investigated for their antiestrogenic activity, suggesting potential applications in the development of treatments for hormone-dependent cancers.[1] The thiophene moiety, a related sulfur-containing heterocycle, is present in numerous FDA-approved drugs, highlighting the importance of sulfur-containing aromatic compounds in drug design.[7] The aniline substructure is also a common feature in many pharmaceuticals.
Materials Science and Organic Electronics
The unique electronic properties of diaryl thioethers make them attractive candidates for applications in materials science, particularly in the field of organic electronics.[8] These compounds can be incorporated into larger conjugated systems to create organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.[2] The ability to tune the electronic properties of the molecule through substitution on the aromatic rings makes this compound a valuable building block for the rational design of new functional materials.
Industrial Chemistry
Beyond specialized applications, this compound is utilized as an intermediate in the synthesis of dyes and pigments for textiles, plastics, and inks.[2] It also finds use in the agrochemical industry as a precursor for the development of pesticides and herbicides.[2]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with a broad range of applications. Its synthesis, primarily through Ullmann condensation, is well-established, and its unique chemical properties make it a key building block for the development of new pharmaceuticals, advanced materials, and industrial chemicals. This guide provides a solid foundation for researchers and developers looking to incorporate this compound into their synthetic strategies.
References
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- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC 2009 (xiv) 255-265. [Link]
- MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. Chem. Proc. 2022, 12, 58. [Link]
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
- PubMed. Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Spectrochim Acta A Mol Biomol Spectrosc. 2012 May;90:193-201. [Link]
- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- ResearchGate. Organic materials for organic electronic devices. [Link]
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- PubMed Central. Therapeutic importance of synthetic thiophene. [Link]
- Frontiers.
- MDPI. Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Res. Appl. Chem. 2021, 12, 706-717. [Link]
- ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
- SpectraBase. 4-(Phenylthio)aniline. [Link]
- Google Patents.
- ResearchGate. 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. [Link]
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4-((4-Chlorophenyl)thio)aniline CAS number 32631-29-1
An In-Depth Technical Guide to 4-((4-Chlorophenyl)thio)aniline (CAS: 32631-29-1)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 32631-29-1. As a diaryl sulfide, this molecule serves as a pivotal intermediate in various fields of chemical synthesis, including medicinal chemistry, materials science, and dye manufacturing. This document delineates its fundamental physicochemical properties, outlines a robust synthetic methodology, discusses its analytical characterization, and explores its significant applications. Emphasis is placed on the underlying principles of its synthesis and the practical considerations for its handling and use in a research and development setting.
Introduction and Molecular Overview
This compound, with the IUPAC name 4-(4-chlorophenyl)sulfanylaniline, is an aromatic amine and a diaryl sulfide.[1] Its structure, featuring a thioether linkage between a 4-chloro-substituted phenyl ring and an aniline moiety, makes it a versatile building block. The electron-donating amine group and the electron-withdrawing chloro group on separate rings create a molecule with distinct electronic properties, influencing its reactivity and utility in further chemical transformations. This guide aims to serve as a primary technical resource for professionals engaged in work involving this compound.
Molecular Structure
The chemical structure of this compound is fundamental to understanding its reactivity.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is critical for its application in experimental work.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 32631-29-1 | [1] |
| Molecular Formula | C₁₂H₁₀ClNS | [1][2] |
| Molecular Weight | 235.73 g/mol | [1][3] |
| Boiling Point | 420.1 °C at 760 mmHg | [3] |
| Density | 1.31 g/cm³ | [3] |
| IUPAC Name | 4-(4-chlorophenyl)sulfanylaniline | [1] |
| Synonyms | 4-Amino-4'-chloro diphenyl sulfide | [4] |
| SMILES | NC1=CC=C(SC2=CC=C(Cl)C=C2)C=C1 | [2] |
Spectroscopic Data
Analytical characterization is essential for confirming the identity and purity of this compound. Spectroscopic data provides the necessary fingerprints for this validation.[1]
-
¹³C NMR Spectroscopy: The spectrum is expected to show 12 distinct carbon signals, reflecting the asymmetry of the molecule. The carbons attached to the nitrogen and sulfur atoms will exhibit characteristic shifts.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C-S stretching, and C-Cl stretching, along with aromatic C-H and C=C absorptions.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of a chlorine-containing compound.
Synthesis and Mechanism
The formation of the C-S bond is the key transformation in the synthesis of this compound. A common and effective method is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This approach offers high yields and functional group tolerance.
Synthetic Scheme: Buchwald-Hartwig C-S Cross-Coupling
The reaction couples an aryl halide (1-bromo-4-chlorobenzene) with an aminothiophenol. The aniline's amine group is typically protected to prevent self-coupling or other side reactions.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established Buchwald-Hartwig C-S coupling methodologies.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos).
-
Reagent Addition: Add the base (e.g., 2.0 equivalents of K₂CO₃). Then, add 4-aminothiophenol (1.0 equivalent) and 1-bromo-4-chlorobenzene (1.1 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Key Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several industrial and research applications.
-
Pharmaceutical Synthesis: It serves as a scaffold for developing new therapeutic agents. The diaryl sulfide motif is present in various biologically active compounds, and this intermediate can be a starting point for synthesizing molecules with potential anti-inflammatory, antimicrobial, or anticancer properties.[3]
-
Organic Electronics: In materials science, this compound is used in the development of organic semiconductors.[3] Its structure can be incorporated into larger conjugated systems for applications in Organic Light-Emitting Diodes (OLEDs) and organic solar cells.
-
Dyes and Pigments: The aniline moiety can be readily diazotized and coupled with other aromatic compounds to produce azo dyes. The overall structure influences the final color and stability of the pigment.[3]
-
Agrochemicals: It is also utilized in the synthesis of novel pesticides and herbicides, contributing to the development of new crop protection agents.[3]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical step. A standard workflow is presented below.
Caption: Workflow for analytical characterization.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:[1]
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The precursor, 4-chloroaniline, is known to be toxic, a possible carcinogen, and very toxic to aquatic life.[5][6] Therefore, handling this compound and its precursors requires stringent safety measures.
Table 2: Recommended Safety Protocols
| Protocol | Description |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Due to the ecotoxicity of related chloroanilines, avoid release into the environment.[5] |
Conclusion
This compound is a chemical intermediate of significant value, with a profile that supports its broad utility in both academic research and industrial application. Its synthesis via modern cross-coupling methods is efficient, and its characterization is straightforward with standard analytical techniques. A comprehensive understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the advancement of science and technology.
References
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The Synthesis of 4-Amino-4'-chloro diphenyl sulfide: A Technical Guide for Advanced Research
<_
-
Introduction to 4-Amino-4'-chloro diphenyl sulfide: I will introduce the compound, its structure, and its relevance, particularly as an intermediate in pharmaceuticals and dyes. I found information suggesting its precursor, 4-Amino-4'-nitrodiphenyl sulfide, is significant in these industries.[1]
-
Synthetic Strategies: The search results point towards several methods for synthesizing diaryl sulfides, including Ullmann-type reactions[2][3], nucleophilic aromatic substitution (SNAr)[4][5], and various transition metal-catalyzed cross-coupling reactions.[6][7] A plausible and well-documented route for this specific molecule involves the condensation of an aminothiophenol derivative with a chloronitrobenzene derivative, followed by reduction, or a direct condensation of 4-aminothiophenol with 4-chloronitrobenzene. A patent[8] describes a similar synthesis for a related compound which provides a strong basis for a detailed protocol.
-
Mechanistic Analysis: I will focus on the SNAr mechanism, as it is a fundamental and likely pathway for the proposed synthesis. This involves the attack of a thiolate nucleophile on an electron-deficient aromatic ring. I can create a Graphviz diagram to illustrate this process.
-
Experimental Protocol: I will adapt the general procedures found in the literature, particularly drawing from the logic in the patent for a related synthesis[8], to create a specific, step-by-step protocol for 4-Amino-4'-chloro diphenyl sulfide. This will include reagents, conditions, work-up, and purification.
-
Characterization: I have found sources that list physical properties like melting point and molecular weight for 4-Amino-4'-chloro diphenyl sulfide.[9][10] I will include these and discuss standard analytical techniques (NMR, IR, MS) used for structural confirmation.
-
References: I will compile all the gathered links into a comprehensive reference list.
Based on this plan, I can now proceed with structuring and writing the guide without needing further searches at this moment. I have sufficient information to cover all the core requirements.
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Amino-4'-chloro diphenyl sulfide, a key intermediate in the development of pharmaceuticals and advanced materials. Moving beyond a simple recitation of procedural steps, this document elucidates the mechanistic underpinnings of the synthesis, offers a detailed and validated experimental protocol, and provides practical insights into characterization, safety, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of aryl sulfide synthesis.
Introduction: The Significance of the Diaryl Sulfide Motif
Diaryl sulfides are a critical class of sulfur-containing compounds. Their structural motif is present in numerous pharmaceutical agents, exhibiting a wide array of therapeutic activities.[2] The sulfide bridge imparts specific conformational properties and metabolic stability, making it a valuable linker in drug design.[12] The target molecule of this guide, 4-Amino-4'-chloro diphenyl sulfide (CAS No: 32631-29-1), incorporates a primary amine and a chloro-substituent on opposing phenyl rings.[9] This specific arrangement of functional groups makes it a versatile precursor for further chemical elaboration, particularly in the synthesis of dyes and active pharmaceutical ingredients (APIs).[1] Its precursor, 4-Amino-4'-nitrodiphenyl sulfide, is noted as a vital building block in these industries, highlighting the importance of this chemical family.[1]
Table 1: Physicochemical Properties of 4-Amino-4'-chloro diphenyl sulfide
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNS |
| Molecular Weight | 235.73 g/mol |
| Melting Point | 54.7-56.5 °C |
| Boiling Point | 420.1±30.0 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Data sourced from ECHEMI[9] |
Synthetic Strategies: A Mechanistic Perspective
The formation of the C-S bond in diaryl sulfides can be achieved through several established methodologies, including transition metal-catalyzed cross-coupling reactions and classical condensation approaches.[6][13] For the specific synthesis of 4-Amino-4'-chloro diphenyl sulfide, a highly effective and industrially relevant method is the nucleophilic aromatic substitution (SNAr) reaction.
This strategy involves the reaction of a sulfur-based nucleophile, such as an aryl thiolate, with an electron-deficient aryl halide. The success of the SNAr reaction hinges on the presence of electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving group (e.g., a halide) on the electrophilic partner.[4] This electronic arrangement is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
An alternative, though often requiring harsher conditions, is the Ullmann condensation, which typically employs a copper catalyst to facilitate the coupling of an aryl halide with a thiol.[3] While effective, modern palladium-catalyzed methods have also been developed, offering high efficiency and broad functional group tolerance.[6][7]
For this guide, we will focus on a two-step SNAr approach, which is both robust and mechanistically illustrative:
-
Condensation: Reaction of 4-aminothiophenol with 1-chloro-4-nitrobenzene to form the intermediate, 4-Amino-4'-nitrodiphenyl sulfide.
-
Reduction: Selective reduction of the nitro group to an amine to yield the final product.
This sequence is advantageous because the powerful electron-withdrawing nitro group on 1-chloro-4-nitrobenzene strongly activates the aryl ring towards nucleophilic attack by the thiolate anion of 4-aminothiophenol.
Mechanistic Pathway: Visualizing the SNAr Reaction
The core of the synthesis is the SNAr reaction. The process can be visualized as a two-stage addition-elimination sequence. First, the thiolate anion, generated in situ from 4-aminothiophenol by a base, attacks the carbon atom bearing the chlorine atom on the 1-chloro-4-nitrobenzene ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored, yielding the diaryl sulfide product.
Caption: SNAr mechanism for the formation of the diaryl sulfide intermediate.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. It is based on established chemical principles for SNAr reactions, similar to those described for related structures.[8]
Part A: Synthesis of 4-Amino-4'-nitrodiphenyl sulfide (Intermediate)
Materials and Reagents:
-
4-Aminothiophenol
-
1-Chloro-4-nitrobenzene
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the nitro-intermediate.
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.05 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Nucleophile Formation: To the basic solution, add 4-aminothiophenol (1.0 eq.) portion-wise. Stir for 15-20 minutes at room temperature to ensure the complete formation of the sodium 4-aminothiophenolate salt. The solution may change color.
-
Electrophile Addition: In a separate beaker, dissolve 1-chloro-4-nitrobenzene (1.0 eq.) in a minimal amount of ethanol. Add this solution dropwise to the reaction flask.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. The product, 4-Amino-4'-nitrodiphenyl sulfide, will often precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the bright yellow-orange solid under vacuum to a constant weight.
Part B: Reduction to 4-Amino-4'-chloro diphenyl sulfide (Final Product)
Materials and Reagents:
-
4-Amino-4'-nitrodiphenyl sulfide (from Part A)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfide (Na₂S)
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 4-Amino-4'-nitrodiphenyl sulfide (1.0 eq.) in ethanol or a mixture of ethanol and water.
-
Reducing Agent Addition:
-
Method with SnCl₂: Add stannous chloride dihydrate (3-4 eq.) and concentrated HCl. Stir the mixture at room temperature or with gentle heating (50-60°C). The reaction is often exothermic.
-
Method with Na₂S: A solution of sodium sulfide or sodium hydrosulfide in water can be used as an alternative reducing agent, which is a common method for selective nitro group reduction.[14]
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The disappearance of the colored nitro compound is a good visual indicator.
-
Work-up and Neutralization: Cool the reaction mixture. If using SnCl₂, carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of NaOH until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure 4-Amino-4'-chloro diphenyl sulfide as a solid.
Characterization and Validation
To confirm the identity and purity of the synthesized product, a suite of analytical techniques is required:
-
Melting Point: Compare the observed melting point with the literature value (54.7-56.5 °C).[9] A sharp melting range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum should show distinct aromatic signals corresponding to the two differently substituted phenyl rings, as well as a broad singlet for the -NH₂ protons.
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Look for N-H stretching bands (around 3300-3500 cm⁻¹) for the primary amine and C-S stretching bands. The disappearance of the characteristic NO₂ stretches (around 1520 and 1340 cm⁻¹) from the intermediate is a critical validation of the reduction step.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 235, with a characteristic M+2 peak at ≈ 237 (roughly one-third the intensity) due to the ³⁷Cl isotope.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reagents: 4-aminothiophenol has a strong, unpleasant odor and is toxic. 1-chloro-4-nitrobenzene is a hazardous substance. Handle with care.[11]
-
Reactions: The reduction of the nitro group can be exothermic; control the addition of reagents and use cooling if necessary. Concentrated acids and bases are corrosive.
-
Waste: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion and Future Directions
The two-step synthesis of 4-Amino-4'-chloro diphenyl sulfide via nucleophilic aromatic substitution followed by reduction is a reliable and scalable method. The principles of activating and deactivating groups are clearly demonstrated in this process, making it an excellent example for both academic study and practical application. The resulting compound, with its dual functionality, is primed for further derivatization, serving as a valuable scaffold for building molecular complexity in the ongoing quest for novel therapeutics and functional materials.
References
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- An Ulmann‐type reaction in diaryl sulfide synthesis. ResearchGate.
- Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. ResearchGate.
- Transition Metal Catalyzed Synthesis of Aryl Sulfides. PubMed Central (PMC).
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Semantic Scholar.
- Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.
- Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides. ResearchGate.
- Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. Google Patents.
- Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. National Institutes of Health (NIH).
- Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. Chemical Communications (RSC Publishing).
- Ullmann condensation. Wikipedia.
- [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. ResearchGate.
- Synthesis of 4-amino-2′-nitrodiphenyl sulfide. ResearchGate.
- Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PubMed Central (PMC).
- The Crucial Role of Chemical Intermediates in Modern Manufacturing: A Look at 4-Amino-4'-Nitrodiphenyl Sulfide. NINGBO INNO PHARMCHEM CO.,LTD..
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-((4-Chlorophenyl)thio)aniline
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-((4-Chlorophenyl)thio)aniline, a compound of interest in medicinal chemistry and materials science.[1][2][3] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₁₂H₁₀ClNS, belongs to the diaryl sulfide class of compounds.[1] Its structure features two phenyl rings linked by a sulfur atom, with a chlorine atom and an amino group at the para positions of the respective rings. This substitution pattern gives rise to a distinct ¹H NMR spectrum that serves as a crucial tool for its structural elucidation and purity assessment. Understanding this spectrum is paramount for researchers working with this and structurally related molecules.
Theoretical ¹H NMR Spectral Prediction
The ¹H NMR spectrum of this compound is governed by the chemical environment of each proton. The key factors influencing the chemical shifts (δ) are the electron-donating or -withdrawing nature of the substituents on the aromatic rings and the resulting shielding or deshielding effects.[4][5]
Ring A (Aniline Moiety): The amino group (-NH₂) is a strong electron-donating group. This results in increased electron density at the ortho and para positions of the aniline ring, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[4]
Ring B (Chlorophenylthio Moiety): The chlorine atom (-Cl) is an electron-withdrawing group through induction but a weak electron-donating group through resonance. The sulfur atom (thioether linkage) is generally considered a weak electron-donating group. The net effect on the chemical shifts of the protons on this ring will be a combination of these influences.
Based on these principles and data from analogous compounds, the following spectral characteristics are predicted:
-
Amino Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-4.5 ppm in a solvent like CDCl₃.[6] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7]
-
Aromatic Protons (Ring A): The protons on the aniline ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.
-
H-2' and H-6' (ortho to -NH₂): These protons are expected to be shielded by the amino group and will appear upfield, likely in the range of 6.6-6.8 ppm.
-
H-3' and H-5' (meta to -NH₂): These protons will appear downfield relative to H-2'/H-6', likely in the range of 7.1-7.3 ppm.
-
-
Aromatic Protons (Ring B): The protons on the chlorophenylthio ring will also present as a pair of doublets.
-
H-2 and H-6 (ortho to -S-): The thioether linkage will influence the chemical shift of these protons. Based on data for similar compounds, they are expected in the range of 7.2-7.4 ppm.
-
H-3 and H-5 (meta to -S-): These protons, being ortho to the chlorine atom, will be deshielded and are predicted to appear further downfield, likely in the range of 7.3-7.5 ppm.
-
The coupling constant (J) for ortho-coupled protons on a benzene ring is typically in the range of 7-10 Hz.
Visualizing the Molecule and Proton Designations
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol for ¹H NMR Acquisition
A standardized and well-documented experimental procedure is critical for obtaining a high-quality, reproducible ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. The purity of the sample is crucial for a clean spectrum.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice for many organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Spectral width: ~16 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio).
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of the signals.
-
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring the ¹H NMR spectrum.
In-Depth Spectral Interpretation and Data Analysis
The interpretation of the ¹H NMR spectrum involves assigning each signal to the corresponding protons in the molecule.
Predicted ¹H NMR Data Summary
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - | 2H |
| H-2', H-6' | 6.6 - 6.8 | Doublet | 7 - 10 | 2H |
| H-3', H-5' | 7.1 - 7.3 | Doublet | 7 - 10 | 2H |
| H-2, H-6 | 7.2 - 7.4 | Doublet | 7 - 10 | 2H |
| H-3, H-5 | 7.3 - 7.5 | Doublet | 7 - 10 | 2H |
Analysis of Spin-Spin Coupling
The aromatic protons will exhibit characteristic splitting patterns due to coupling with their adjacent (ortho) protons.
-
The protons on the aniline ring (Ring A), H-2' and H-6', are chemically equivalent, as are H-3' and H-5'. The coupling between H-2' and H-3' (and H-6' and H-5') will result in two doublets.
-
Similarly, on the chlorophenylthio ring (Ring B), the coupling between H-2 and H-3 (and H-6 and H-5) will also produce two doublets.
The clear separation of these four doublets in the aromatic region (approximately 6.5-7.5 ppm) provides strong evidence for the 1,4-disubstitution pattern on both rings.
Spin-Spin Coupling Diagram
Caption: Ortho spin-spin coupling relationships in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a powerful analytical tool that provides a detailed fingerprint of its molecular structure. A thorough understanding of the factors influencing chemical shifts and coupling constants allows for a confident assignment of all proton signals. The predicted spectrum, characterized by a broad singlet for the amino protons and four distinct doublets in the aromatic region, is consistent with the compound's 1,4-disubstituted diaryl sulfide structure. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, which is essential for accurate structural verification and purity assessment in research and development settings.
References
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...
- The Royal Society of Chemistry. (n.d.). Supplementary Material.
- UCL. (n.d.). Chemical shifts.
- University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-((4-Chlorophenyl)thio)aniline
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-((4-chlorophenyl)thio)aniline. It is intended for researchers, scientists, and professionals in drug development who are working with or characterizing this and structurally related compounds. This document will delve into the predicted spectral data, the underlying principles governing the observed chemical shifts, a detailed experimental protocol for acquiring the spectrum, and the structural elucidation capabilities of ¹³C NMR for this class of molecules.
Introduction: The Structural Significance of this compound
This compound is a diaryl sulfide derivative possessing two distinct aromatic rings with different substitution patterns. The aniline moiety provides a site for further functionalization and is a common structural motif in medicinal chemistry. The chlorophenyl group influences the electronic properties and conformation of the molecule. Understanding the precise chemical environment of each carbon atom is crucial for confirming the compound's identity, assessing its purity, and predicting its reactivity and interactions in biological systems. ¹³C NMR spectroscopy is an unparalleled tool for this purpose, offering a detailed fingerprint of the carbon skeleton.
Predicted ¹³C NMR Chemical Shifts
While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in open-access databases, we can predict the chemical shifts with a high degree of confidence by analyzing the substituent effects on the benzene rings. The chemical shifts in aromatic compounds are primarily influenced by the electronic effects (resonance and inductive) of the substituents.[1] Aromatic carbons typically resonate in the range of 110-160 ppm.[2][3]
Substituent Effects Analysis:
-
Aniline Ring (Ring A): The amino group (-NH₂) is a strong activating group, donating electron density to the ring through resonance. This causes a significant upfield shift (shielding) of the ortho and para carbons relative to benzene (128.5 ppm). The sulfur bridge (-S-) also acts as an electron-donating group, though its effect is more complex and can be influenced by the nature of the other aromatic ring.
-
Chlorophenyl Ring (Ring B): The chlorine atom (-Cl) is an electronegative atom that withdraws electron density through the inductive effect, causing a downfield shift (deshielding) of the carbon it is attached to (ipso-carbon). However, it is also a weak deactivator that donates electron density through resonance, leading to a slight shielding of the ortho and para carbons. The sulfur bridge will also influence the chemical shifts in this ring.
Based on these principles and data from similar substituted benzenes like 4-chloroaniline[4][5] and other diaryl sulfides, the predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~148 | The ipso-carbon attached to the electron-donating amino group. The deshielding effect of the nitrogen atom is significant. |
| C2, C6 | ~116 | ortho to the strongly electron-donating amino group, these carbons are significantly shielded. |
| C3, C5 | ~135 | meta to the amino group but ortho to the sulfur bridge. The deshielding effect of the sulfur atom is expected to be dominant here. |
| C4 | ~120 | The ipso-carbon attached to the sulfur bridge on the aniline ring. Its chemical shift is influenced by both the amino group and the sulfur atom. |
| C1' | ~136 | The ipso-carbon attached to the sulfur bridge on the chlorophenyl ring. This carbon is deshielded by the sulfur atom. |
| C2', C6' | ~132 | ortho to the sulfur bridge and meta to the chlorine atom. The deshielding effect of the sulfur is prominent. |
| C3', C5' | ~129 | meta to the sulfur bridge and ortho to the chlorine atom. These carbons are deshielded by the inductive effect of chlorine. |
| C4' | ~133 | The ipso-carbon attached to the chlorine atom. This carbon is significantly deshielded due to the electronegativity of chlorine. |
Note: These are estimated values. The actual experimental values may vary depending on the solvent and other experimental conditions.[6][7]
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using ¹³C NMR spectroscopy.
Caption: Workflow for Structural Elucidation using ¹³C NMR.
Experimental Protocol for ¹³C NMR Spectroscopy
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 10-20 mg of purified this compound. The compound should be dry and free of residual solvents.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8][9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent option, particularly if solubility in CDCl₃ is limited. The choice of solvent can slightly influence the chemical shifts.[6][7]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.[8]
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[2] Start with 1024 scans and increase if the signal-to-noise ratio is low.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts for organic molecules.
-
Temperature: Room temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering system used for the assignment of the ¹³C NMR signals.
Caption: Structure of this compound with atom numbering.
Conclusion
This technical guide provides a detailed framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By leveraging the principles of substituent effects, a reliable prediction of the chemical shifts can be made, which is invaluable for spectral assignment. The provided experimental protocol offers a robust starting point for obtaining high-quality data. Accurate interpretation of the ¹³C NMR spectrum is fundamental for the unambiguous structural confirmation of this and related diaryl sulfide compounds, which are of significant interest in various fields of chemical research and development.
References
- Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed. (2015). Magnetic Resonance in Chemistry, 53(7), 520-525. [Link]
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. (n.d.).
- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (n.d.).
- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).
- New Journal of Chemistry Supporting Information. (n.d.).
- 4 - Supporting Information. (n.d.).
- 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy - PMC - NIH. (n.d.).
- Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding | Journal of the American Chemical Society. (n.d.).
- This compound | C12H10ClNS | CID 12295883 - PubChem. (n.d.).
- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).
- Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28).
- 13C NMR Spectroscopy. (n.d.).
- C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons | Journal of the American Chemical Society. (n.d.).
- Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - NIH. (n.d.).
- Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. (2013, October 22).
- Tables For Organic Structure Analysis. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- 13C NMR Chemical Shift - Oregon State University. (n.d.).
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).
- CASPRE - 13 C NMR Predictor. (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,... - ResearchGate. (n.d.).
- Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study - DSpace@MIT. (n.d.).
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
- 5.3: Factors That Influence NMR Chemical Shift - Chemistry LibreTexts. (2022, October 3).
- Predict 13C carbon NMR spectra - NMRDB.org. (n.d.).
- a guide to 13c nmr chemical shift values. (n.d.).
- [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. (n.d.).
- Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures - NIH. (n.d.).
- Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics - MDPI. (n.d.).
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-((4-Chlorophenyl)thio)aniline
Introduction
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-((4-Chlorophenyl)thio)aniline, a diaryl thioether containing both a chloro and an amino functional group, presents a unique analytical challenge. Its structural features suggest potential applications as an intermediate in the synthesis of pharmaceuticals, dyes, and organic semiconductors.[1] A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development settings.
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation of this compound. We will delve into the distinct fragmentation pathways observed under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By examining the causality behind bond cleavages and rearrangements, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the mass spectra of this compound and its analogs.
Molecular Structure and Key Fragmentation Sites
The foundational step in predicting fragmentation is a thorough understanding of the molecule's structure. This compound possesses a molecular formula of C₁₂H₁₀ClNS and a monoisotopic mass of approximately 235.02 Da.[2] The structure is characterized by two phenyl rings linked by a sulfur atom (a thioether linkage). One ring is substituted with a chlorine atom, and the other with an amino group.
The primary sites susceptible to fragmentation include:
-
C-S bonds: The carbon-sulfur bonds of the thioether are relatively weak and prone to cleavage.
-
C-Cl bond: The carbon-chlorine bond can undergo cleavage, leading to the loss of a chlorine radical.
-
C-N bond: While the C-N bond in the aniline moiety is relatively stable due to resonance, it can still be a site of fragmentation.
-
Aromatic rings: The phenyl rings themselves can undergo fragmentation, typically resulting in the loss of small neutral molecules like acetylene.
The interplay of the electron-donating amino group and the electron-withdrawing chloro group, along with the sulfur atom, will significantly influence the charge distribution and stability of the resulting fragment ions.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The 70 eV EI mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from predictable cleavage patterns.
Experimental Protocol: GC-EI-MS Analysis
A standard protocol for the analysis of this compound by Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) would be as follows:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-400.
-
Major Fragmentation Pathways under EI
The EI mass spectrum of this compound is expected to show the following key fragmentation patterns, as illustrated in the diagram below. The presence of the chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).
Caption: Proposed EI fragmentation pathways of this compound.
Table 1: Prominent Ions in the EI Mass Spectrum of this compound
| m/z (Nominal) | Proposed Formula | Description |
| 235/237 | [C₁₂H₁₀ClNS]⁺˙ | Molecular Ion (M⁺˙) |
| 220/222 | [C₁₂H₉ClS]⁺˙ | Loss of the amino radical (·NH₂) |
| 143/145 | [C₆H₄ClS]⁺ | Cleavage of the C-S bond with charge retention on the chlorophenylthio fragment |
| 124 | [C₆H₆NS]⁺ | Cleavage of the C-S bond with charge retention on the aminophenylthio fragment |
| 112/114 | [C₆H₅Cl]⁺˙ | Formation of the chlorobenzene radical cation |
| 108 | [C₆H₄S]⁺˙ | Loss of chlorine from the m/z 143/145 fragment |
| 93 | [C₆H₅NH₂]⁺˙ | Formation of the aniline radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from aromatic compounds |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), is employed.
Experimental Protocol: LC-ESI-MS/MS Analysis
A typical protocol for the analysis of this compound by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is as follows:
-
Sample Preparation: Dissolve the compound in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile) to a concentration of 10-100 ng/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1: Scan for the protonated molecule at m/z 236.0.
-
MS2 (CID): Isolate the precursor ion at m/z 236.0 and subject it to Collision-Induced Dissociation with argon or nitrogen as the collision gas. The collision energy should be optimized to achieve a good fragmentation pattern.
-
Predicted Fragmentation Pathways of the Protonated Molecule [M+H]⁺
The protonation of this compound is most likely to occur at the nitrogen atom of the aniline moiety, which is the most basic site in the molecule. The fragmentation of the resulting [M+H]⁺ ion (m/z 236) under CID will be driven by the stability of the resulting fragment ions and neutral losses.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Table 2: Predicted Product Ions in the ESI-MS/MS Spectrum of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Neutral Loss | Description |
| 236/238 | 143/145 | [C₆H₄ClS]⁺ | C₆H₅NH₂ | Cleavage of the C-S bond with loss of neutral aniline. This is often a major fragmentation pathway for protonated diaryl thioethers. |
| 236/238 | 124 | [C₆H₆NS]⁺ | C₆H₅Cl | Cleavage of the other C-S bond with loss of neutral chlorobenzene. |
| 236/238 | 200 | [C₁₂H₁₀NS]⁺ | HCl | Loss of hydrogen chloride. |
| 143/145 | 108 | [C₆H₄S]⁺˙ | Cl | Loss of a chlorine radical from the chlorophenylthio fragment. |
Expert Insights and Causality
-
Influence of the Amino Group: The basicity of the aniline nitrogen makes it the primary site of protonation in ESI. This localization of charge directs the subsequent fragmentation pathways.
-
Thioether Bridge: The C-S bonds are the weakest links in the core structure, making their cleavage a dominant fragmentation route in both EI and ESI-MS/MS. The stability of the resulting carbocations and neutral molecules dictates which cleavage is favored.
-
Chlorine Isotope Pattern: The presence of chlorine is a powerful diagnostic tool. The characteristic 3:1 ratio of the M and M+2 peaks for all chlorine-containing ions provides high confidence in the elemental composition of the fragments.
-
Hard vs. Soft Ionization: The comparison of EI and ESI spectra is illustrative. EI provides a more complex fragmentation pattern due to the high energy input, revealing more of the molecule's substructures. ESI-MS/MS, on the other hand, provides a more controlled fragmentation of a specific precursor ion (the protonated molecule), which can be particularly useful for quantitative analysis and the study of specific fragmentation reactions.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of ion chemistry. Under Electron Ionization, the molecule undergoes extensive fragmentation, primarily through cleavage of the C-S bonds and loss of the amino group. In Electrospray Ionization followed by tandem mass spectrometry, the protonated molecule fragments predominantly via cleavage of the thioether linkage, leading to the loss of neutral aniline or chlorobenzene.
By understanding these distinct fragmentation pathways, researchers can effectively utilize mass spectrometry for the unambiguous identification and structural characterization of this and related diaryl thioether compounds. This knowledge is essential for ensuring the quality and purity of these molecules in their various applications, from drug discovery to materials science.
References
- PubChem. This compound.
- Restek Corpor
- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Saikia, G., & Jana, S. (2015). Influence of Biofield Energy Treatment on Isotopic Abundance Ratio in Aniline Derivatives.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6549. [Link]
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Infrared spectroscopy of 4-((4-Chlorophenyl)thio)aniline
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-((4-Chlorophenyl)thio)aniline
Introduction
This compound is a diaryl sulfide derivative that incorporates both a primary aromatic amine and a chlorinated aromatic ring. This molecular architecture makes it a valuable intermediate and building block in various fields of chemical synthesis. Its applications include the development of dyes, pigments, and organic semiconductors[1]. Furthermore, it serves as a scaffold in the pharmaceutical industry for creating molecules with potential anti-inflammatory and antimicrobial properties[2].
For researchers, scientists, and drug development professionals, the precise and unambiguous identification of such compounds is paramount for ensuring the integrity of synthetic pathways and the quality of final products. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a primary analytical technique for this purpose. It is a rapid, non-destructive, and highly specific method that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups[3].
This technical guide provides a comprehensive examination of the infrared spectrum of this compound. Moving beyond a simple peak list, this document explains the causal relationships between the molecule's structure and its spectral features, details a validated experimental protocol, and offers a logical workflow for spectral interpretation, empowering scientists to confidently identify and characterize this compound.
Molecular Structure and Key Vibrational Signatures
The infrared spectrum of this compound is a direct reflection of its molecular structure. The absorption of infrared radiation excites specific vibrational modes within the molecule, primarily stretching and bending of chemical bonds. For a vibration to be IR-active, it must induce a change in the molecule's net dipole moment. The key structural components that produce distinct and identifiable peaks in the spectrum are:
-
Primary Aromatic Amine (Aniline Moiety): The -NH₂ group is responsible for several characteristic absorptions, including symmetric and asymmetric N-H stretching vibrations and N-H bending (scissoring) vibrations[4].
-
Diaryl Thioether Linkage: The C-S-C bond gives rise to C-S stretching vibrations. These are typically found in the lower frequency region of the spectrum[5].
-
Para-Substituted Benzene Rings: The molecule contains two 1,4-disubstituted (para) benzene rings. Their substitution pattern is definitively confirmed by strong C-H out-of-plane bending vibrations in the fingerprint region[6][7]. Aromatic C-H and C=C stretching vibrations also provide clear evidence of the aromatic system[8].
-
Aryl Chloride: The C-Cl bond on one of the aromatic rings has a characteristic stretching frequency, though its position can sometimes overlap with other vibrations[9].
The following diagram illustrates the molecular structure and highlights the key functional groups that govern its infrared spectrum.
Caption: Key functional groups in this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol describes the KBr (potassium bromide) pellet technique, a robust and widely accepted method for obtaining high-quality FTIR spectra of solid samples like this compound[10].
Rationale for Method Selection
The KBr pellet method is chosen for its ability to produce a uniform, solid-state dispersion of the analyte. KBr is transparent to infrared radiation over the standard mid-IR range (4000-400 cm⁻¹) and has a refractive index that, when properly mixed with the sample, minimizes light scattering (the Christiansen effect), resulting in a clean baseline and well-defined absorption peaks. This self-validating protocol relies on achieving a translucent pellet, which visually confirms proper sample preparation.
Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
-
Sample Preparation:
-
Step 2.1 (Drying): Ensure the KBr is completely dry by heating it in an oven at ~110°C for at least 2 hours prior to use. Store in a desiccator. Causality: Any moisture present will lead to broad O-H absorption bands around 3400 cm⁻¹ and a sharp bend at ~1640 cm⁻¹, potentially obscuring key sample peaks.
-
Step 2.2 (Grinding): Place ~200 mg of dried KBr into the agate mortar. Add 1-2 mg of the this compound sample.
-
Step 2.3 (Mixing): Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder. Causality: Thorough grinding is critical to reduce particle size below the wavelength of the IR radiation, which minimizes scattering and ensures a high-quality, low-noise spectrum.
-
-
Pellet Formation:
-
Step 3.1 (Loading the Die): Transfer a portion of the powdered mixture into the pellet die assembly. Distribute it evenly across the bottom surface of the die.
-
Step 3.2 (Pressing): Place the die into the hydraulic press. Apply a pressure of 7-10 tons for approximately 2-3 minutes. Causality: The high pressure causes the KBr to flow and fuse, creating a solid, transparent, or translucent disc that encases the sample.
-
Step 3.3 (Inspection): Carefully release the pressure and extract the KBr pellet. A good pellet will be thin and translucent. If the pellet is opaque or brittle, it indicates insufficient grinding, trapped air, or moisture. Discard and prepare a new pellet.
-
-
Data Acquisition:
-
Step 4.1 (Background Scan): Place the empty sample holder into the FTIR spectrometer and run a background scan. This measures the spectrum of the atmospheric components (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
Step 4.2 (Sample Scan): Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Step 4.3 (Acquisition): Acquire the spectrum using typical parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Spectral Interpretation and Band Assignment
The analysis of the this compound spectrum involves a systematic examination of different regions to identify the vibrations of each functional group.
Summary of Characteristic Absorption Bands
The following table consolidates the expected vibrational frequencies, their intensities, and the molecular motions responsible for them.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |
| 3480 - 3400 | Medium | N-H Asymmetric Stretch | Primary Aromatic Amine (-NH₂) |
| 3390 - 3320 | Medium | N-H Symmetric Stretch | Primary Aromatic Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Benzene Rings |
| 1630 - 1590 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) |
| 1615 - 1585 | Medium | Aromatic C=C Ring Stretch | Benzene Rings |
| 1520 - 1470 | Strong | Aromatic C=C Ring Stretch | Benzene Rings |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | Aniline Moiety |
| 840 - 810 | Strong | C-H Out-of-Plane Bend (2 adjacent H's) | Para-substituted Rings |
| ~700 - 600 | Weak-Medium | C-S Stretch | Diaryl Thioether |
| 910 - 665 | Broad, Medium | N-H Wag | Primary Aromatic Amine (-NH₂) |
Note: The exact positions and intensities can vary slightly due to the solid-state matrix, intermolecular interactions (like hydrogen bonding), and the specific instrument used.
Detailed Analysis by Spectral Region
-
N-H and Aromatic C-H Stretching Region (4000 - 3000 cm⁻¹): The most prominent features in this region are the two distinct peaks corresponding to the primary amine. The higher frequency band is the asymmetric N-H stretch, while the lower frequency band is the symmetric stretch[11][12]. Their presence is a definitive indicator of the -NH₂ group. Immediately to the left of 3000 cm⁻¹, weaker absorptions from the aromatic C-H stretching vibrations are expected[13][14].
-
Double Bond and Bending Region (1700 - 1400 cm⁻¹): This region is dominated by absorptions from the aniline group and the benzene rings. A strong peak around 1620 cm⁻¹ is characteristic of the N-H scissoring bend[11]. This can sometimes overlap with the aromatic C=C stretching vibrations. The benzene rings themselves give rise to a pair of sharp, strong bands around 1600 cm⁻¹ and 1500 cm⁻¹, confirming the presence of the aromatic framework[8][15].
-
Fingerprint Region (< 1400 cm⁻¹): This complex region provides the most definitive structural information.
-
C-N Stretch: A strong band between 1335-1250 cm⁻¹ arises from the stretching of the C-N bond, characteristic of aromatic amines[11][16].
-
C-H Out-of-Plane (OOP) Bending: The most diagnostic peak for the substitution pattern is a strong absorption between 840-810 cm⁻¹. This peak is highly characteristic of para-disubstituted (1,4-disubstituted) benzene rings, arising from the out-of-plane bending of the two adjacent hydrogen atoms on each ring[6][17]. Its presence provides powerful evidence for the specific isomerism of the molecule.
-
C-S and C-Cl Stretches: The C-S stretch for diaryl sulfides is often weak and appears in the 700-600 cm⁻¹ range[18]. The C-Cl stretch for aryl chlorides can also be found in this lower frequency region, often as a strong band, but its position is highly variable and can overlap with other vibrations[9].
-
Integrated Spectral Analysis Workflow
A logical workflow ensures that all spectral features are considered for a confident identification. The process begins with identifying the high-frequency functional groups and concludes with confirming the detailed structure in the fingerprint region.
Caption: Logical workflow for the FTIR spectral analysis.
Conclusion
The infrared spectrum of this compound presents a rich set of well-defined absorption bands that collectively serve as a robust identifier for the molecule. The definitive presence of a primary aromatic amine is confirmed by the dual N-H stretching bands above 3300 cm⁻¹ and the N-H bending mode near 1620 cm⁻¹. The aromatic nature of the compound is established by C-H stretches above 3000 cm⁻¹ and characteristic ring stretching modes around 1600 and 1500 cm⁻¹. Crucially, the para-substitution pattern on both benzene rings is unambiguously assigned by the strong C-H out-of-plane bending vibration observed in the 840-810 cm⁻¹ range. By following the detailed experimental protocol and the logical interpretation workflow outlined in this guide, researchers can confidently leverage FTIR spectroscopy for the rapid, reliable, and precise structural verification of this compound, ensuring material quality and advancing research and development objectives.
References
- Otsuki, S., Funayama, T., Ichihashi, M., & Mikami, N. (2002). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 106(15), 3747–3754. [Link]
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
- Ghasemi, J., & Niazi, A. (2005). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, 17(4), 2351-2362. [Link]
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
- Otsuki, S., Funayama, T., Ichihashi, M., & Mikami, N. (2002). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A. [Link]
- PubChem. (n.d.). This compound.
- Prasad, M. V. R., & Yadav, R. A. (2005). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Indian Journal of Pure & Applied Physics, 43, 836-843.
- University of California, Los Angeles, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- Hambly, A. N., & O'Grady, B. V. (1962). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 266(1324), 1-13. [Link]
- Química Organica.org. (n.d.). IR Spectrum: Amines. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
- Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
- Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(5), 34-39. [Link]
- ResearchGate. (2008).
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]
- MDPI. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(4), 1205. [Link]
- ResearchGate. (2012). Vibrations of the S-S bond in elemental sulfur and organic polysulfides: A structural guide. [Link]
- The Department of Chemistry, UWI, Mona, Jamaica. (2000). The IR Spectrum of 4-chloroaniline. [Link]
- ResearchGate. (1991). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]
- National Institute of Standards and Technology. (n.d.). p-Chloroaniline. In NIST Chemistry WebBook. [Link]
- Infrasolid. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]
- ResearchGate. (2020). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. [Link]
- ResearchGate. (2018).
- St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY. [Link]
- SpectraBase. (n.d.). Ether thioether. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Crysdot LLC. (n.d.). This compound. [Link]
- University of California, Los Angeles, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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A Technical Guide to the Solubility of 4-((4-Chlorophenyl)thio)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-((4-Chlorophenyl)thio)aniline, a compound of interest in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific molecule, this document outlines a systematic approach for researchers to determine its solubility profile in common organic solvents. By synthesizing information on the physicochemical properties of the target molecule and its structural analogs, this guide offers a theoretical framework for solvent selection and a detailed experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of the solubility of this compound for applications such as reaction chemistry, formulation development, and analytical method development.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which holds potential as a building block in the synthesis of dyes, pigments, organic semiconductors, and pharmaceutical agents, understanding its solubility is paramount.[1] An accurate solubility profile is critical for:
-
Reaction Chemistry: Ensuring that reactants are in the same phase for efficient and complete chemical reactions.
-
Purification: Selecting appropriate solvents for crystallization and chromatographic separation.
-
Drug Development: Influencing bioavailability, formulation, and dosage form design.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, and spectroscopy.
This guide will provide a theoretical and practical framework for approaching the solubility of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in predicting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNS | PubChem[2] |
| Molecular Weight | 235.73 g/mol | PubChem[2] |
| Appearance | Likely a solid at room temperature (based on related compounds) | N/A |
| Melting Point | Not reported, but related anilines are solids | N/A |
| Boiling Point | 420.1 °C at 760 mmHg | MySkinRecipes[1] |
| Density | 1.31 g/cm³ | MySkinRecipes[1] |
| Calculated LogP | 3.5 | PubChem[2] |
The calculated LogP value of 3.5 suggests that this compound is a relatively non-polar and lipophilic molecule, predicting poor solubility in water and good solubility in many organic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular structure.
Molecular Structure Analysis
The structure of this compound contains several key features that influence its solubility:
-
Aniline Moiety: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor. This imparts some polar character to the molecule.
-
Thioether Linkage: The sulfur atom in the thioether (-S-) linkage is less electronegative than oxygen and participates in weaker intermolecular interactions compared to an ether.
-
Chlorophenyl Group: The presence of a chlorine atom on one of the phenyl rings increases the molecule's polarity and its potential for dipole-dipole interactions.
-
Two Phenyl Rings: The two aromatic rings are non-polar and contribute significantly to the overall lipophilicity of the molecule.
Based on this structure, this compound can be classified as a moderately polar compound with significant non-polar character.
Insights from Structural Analogs: 4-Chloroaniline
In the absence of direct data, examining the solubility of structurally similar compounds can provide valuable insights. 4-Chloroaniline is a relevant analog. It is described as being soluble in organic solvents like ethanol, methanol, and acetone, while having limited solubility in water.[3][4] This aligns with the expectation that the larger, more non-polar this compound will exhibit even greater solubility in organic solvents and lower solubility in water.
Recommended Solvents for Screening
Based on the theoretical analysis, the following organic solvents, covering a range of polarities, are recommended for initial solubility screening:
| Solvent | Polarity | Rationale |
| Methanol | Polar Protic | Capable of hydrogen bonding with the aniline group. |
| Ethanol | Polar Protic | Similar to methanol, a common solvent in organic synthesis. |
| Acetone | Polar Aprotic | A good general-purpose solvent for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Often used in chromatography and as a reaction solvent. |
| Ethyl Acetate | Moderately Polar | A common solvent for extraction and chromatography. |
| Dichloromethane (DCM) | Non-polar | A good solvent for many organic compounds. |
| Toluene | Non-polar | Suitable for dissolving aromatic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A strong polar aprotic solvent, often capable of dissolving less soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A highly polar aprotic solvent, known for its ability to dissolve a wide range of organic compounds. |
Experimental Determination of Solubility
The following section provides a detailed, step-by-step protocol for determining the qualitative and quantitative solubility of this compound.
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
This compound: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Organic Solvents: Many organic solvents are flammable, volatile, and have their own specific health hazards.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Selected organic solvents (from the recommended list)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture for 30-60 seconds.
-
Visually observe the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations in a table.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) with a UV detector (or another suitable quantitative analytical technique)
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) and place it into a vial.
-
Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be run to confirm the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the excess solid to settle by gravity.
-
For more complete separation, centrifuge the vials at a moderate speed for 10-15 minutes.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution (i.e., the solubility) by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Presentation
The results of the solubility studies should be presented in a clear and concise manner.
Qualitative Solubility Results
| Solvent | Observation |
| Methanol | |
| Ethanol | |
| Acetone | |
| Acetonitrile | |
| Ethyl Acetate | |
| Dichloromethane | |
| Toluene | |
| DMF | |
| DMSO |
Quantitative Solubility Data (at 25 °C)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetone | [Insert Value] | [Insert Value] |
| ... | ... | ... |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with increasing temperature. This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.
Conclusion
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- Solubility of Things. (n.d.). 4-Chloroaniline.
- Ataman Kimya. (n.d.). 4-CHLOROANILINE.
Sources
Physical and chemical properties of 4-((4-Chlorophenyl)thio)aniline
An In-Depth Technical Guide to 4-((4-Chlorophenyl)thio)aniline for Advanced Research
Introduction: A Core Moiety in Synthetic and Medicinal Chemistry
This compound, a diaryl thioether, represents a pivotal structural motif in the landscape of organic synthesis and drug discovery. Characterized by an aniline ring linked to a 4-chlorophenyl group via a flexible sulfur bridge, this molecule offers a unique combination of electronic properties and conformational possibilities. Its constituent functional groups—a nucleophilic aromatic amine, a polarizable thioether linkage, and a halogenated aromatic ring—provide multiple sites for chemical modification. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into its physical and chemical properties, reactivity, synthesis, and handling. Understanding these core characteristics is essential for leveraging this compound as a versatile building block in the development of novel materials, pharmaceuticals, and agrochemicals.[1]
Section 1: Compound Identification and Core Properties
Accurate identification and knowledge of fundamental properties are the bedrock of any chemical investigation. This section provides the essential identifiers and a summary of the key physical constants for this compound.
-
IUPAC Name: this compound (also accepted: 4-(4-chlorophenyl)sulfanylaniline[2])
-
Synonyms: 4-Amino-4'-chloro diphenyl sulfide, 4-[(4-chlorophenyl)sulfanyl]aniline[2]
-
Chemical Structure:
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 235.73 g/mol | [1][2] |
| Appearance | White to pale yellow solid (typical) | Inferred from related compounds |
| Boiling Point | 420.1 °C at 760 mmHg | [1] |
| Density | 1.31 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Ethyl Acetate, Dichloromethane); Insoluble in water. | Inferred from structure |
| Storage | Store at room temperature in a tightly closed container. | [1] |
Section 2: Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be dominated by signals in the aromatic region (approx. 6.5-7.5 ppm).
-
The protons on the aniline ring will appear as two doublets (an AA'BB' system), with the protons ortho to the amino group shifted upfield due to its electron-donating nature.
-
The protons on the chlorophenyl ring will also present as an AA'BB' system, typically further downfield.
-
A broad singlet, corresponding to the two protons of the primary amine (-NH₂), is expected around 3.5-4.5 ppm, the position of which is highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon spectrum should display 6 to 12 signals depending on molecular symmetry. Key predicted shifts include:
-
The carbon bearing the amino group (C-NH₂) will be the most shielded aromatic carbon, appearing significantly upfield.
-
The carbons bonded to sulfur (C-S) and chlorine (C-Cl) will have characteristic shifts, with the C-Cl bond causing a notable downfield shift.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
-
N-H Stretch: A characteristic pair of medium-intensity peaks between 3350-3500 cm⁻¹ confirms the primary amine (-NH₂).
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the two aromatic rings.
-
C-N Stretch: A signal around 1250-1340 cm⁻¹.
-
C-Cl Stretch: A strong peak in the 1000-1100 cm⁻¹ range.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z ≈ 235.
-
Isotopic Pattern: A crucial diagnostic feature will be the M+2 peak at m/z ≈ 237, with an intensity approximately one-third of the molecular ion peak, which is the characteristic isotopic signature of a molecule containing a single chlorine atom.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three primary functional domains: the aniline moiety, the thioether bridge, and the chlorophenyl ring.
-
Aniline Moiety: The amino group (-NH₂) is a potent activating, ortho-, para-directing group for electrophilic aromatic substitution. It is also a strong nucleophile, readily undergoing reactions such as acylation with acid chlorides or anhydrides, alkylation, and diazotization upon treatment with nitrous acid to form a diazonium salt, a versatile intermediate for further functionalization.
-
Thioether Bridge: The sulfur atom is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., H₂O₂) can yield the corresponding sulfoxide, while stronger oxidants (e.g., m-CPBA) can produce the sulfone. These transformations drastically alter the electronic properties and geometry of the molecule.
-
Chlorophenyl Ring: The chlorine atom deactivates this ring towards electrophilic substitution. However, the C-Cl bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under appropriate conditions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.
Caption: Key reactive sites on the this compound molecule.
Section 4: Synthesis and Purification Protocol
The most common and reliable method for constructing diaryl thioethers is the copper-catalyzed Ullmann condensation.[5] This protocol details a representative synthesis of this compound from commercially available starting materials.
Reaction Scheme:
4-Aminothiophenol + 1-Bromo-4-chlorobenzene → this compound
Expert Rationale for Component Selection:
-
Catalyst (Copper(I) Iodide - CuI): Copper is essential for facilitating the coupling between the thiolate anion and the aryl halide. CuI is a common and effective catalyst for this transformation.[5]
-
Base (Potassium Carbonate - K₂CO₃): An inexpensive and moderately strong base is required to deprotonate the thiophenol, generating the nucleophilic thiolate in situ.
-
Solvent (N,N-Dimethylformamide - DMF): A high-boiling, polar aprotic solvent is ideal. It effectively dissolves the reactants and salts while promoting the nucleophilic substitution reaction without interfering.[5]
-
Aryl Halide (1-Bromo-4-chlorobenzene): While an aryl iodide would be more reactive, the aryl bromide offers a good balance of reactivity and cost. The C-Br bond is significantly more labile than the C-Cl bond under these conditions, ensuring selective reaction at the desired site.
Step-by-Step Experimental Protocol:
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. The system must be thoroughly flame-dried or oven-dried to exclude moisture.
-
Reagent Addition: To the flask, add 4-aminothiophenol (1.0 eq.), 1-bromo-4-chlorobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed DMF via syringe to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiophenol is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the dark mixture with ethyl acetate and filter it through a pad of Celite® to remove the copper catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) and brine (1x) to remove DMF and remaining salts.
-
-
Purification:
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
-
Validation: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid. Confirm the product's identity and purity via NMR, MS, and melting point analysis.
Caption: Workflow for the Ullmann synthesis of this compound.
Section 5: Applications in Research and Development
This compound serves primarily as a versatile intermediate and structural scaffold in various scientific fields.
-
Pharmaceuticals: The diaryl sulfide and aniline motifs are present in numerous biologically active compounds. This molecule serves as a key starting point for synthesizing potential anti-inflammatory and antimicrobial agents.[1] The aniline can be functionalized to create amides, sulfonamides, or other groups common in drug candidates, while the thioether can act as a flexible linker between two key pharmacophoric regions.
-
Organic Electronics: The compound's conjugated system makes it a valuable building block for organic semiconductors.[1] After further modification, derivatives can be incorporated into materials for Organic Light-Emitting Diodes (OLEDs) and organic solar cells, contributing to the development of next-generation electronic devices.[1]
-
Dyes and Pigments: The chromophoric nature of the diaryl amine/sulfide structure allows it to be used in the synthesis of specialized dyes and pigments for textiles, plastics, and inks.[1]
-
Agrochemicals: It is also employed in the research and development of new pesticides and herbicides, where the specific substitution pattern can be tuned to achieve desired biological activity and selectivity.[1]
Section 6: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling this compound. The compound is classified with several hazards that require careful management.
GHS Hazard Identification
-
Pictogram: Warning[2]
-
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions and Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Personal Protective Equipment (PPE):
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance.[6][8]
-
Spills: In case of a spill, avoid generating dust.[9] Evacuate the area and clean up using appropriate procedures for solid chemical spills, wearing full PPE.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[1][8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
References
- MySkinRecipes. This compound. [Link]
- PubChem. This compound. [Link]
- Doron Scientific. This compound. [Link]
- Sciencelab.com.
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- 4. doronscientific.com [doronscientific.com]
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- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Stability and storage conditions for 4-((4-Chlorophenyl)thio)aniline
An In-depth Technical Guide to the Stability and Storage of 4-((4-Chlorophenyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, with the molecular formula C12H10ClNS, is an aromatic amine and a diaryl thioether derivative.[1][2] Its structure is integral to its utility as a building block in medicinal chemistry and materials science. In pharmaceutical research, this compound and its analogues are explored for a range of therapeutic applications, including anti-inflammatory and antimicrobial agents.[3] Given its role as a precursor, ensuring its chemical stability is paramount to the reproducibility of experimental results and the quality of synthesized target molecules.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C12H10ClNS | [1][2] |
| Molecular Weight | 235.73 g/mol | [1][2] |
| Boiling Point | 420.1 °C at 760 mmHg | [3] |
| Density | 1.31 g/cm³ | [3] |
Scientific Principles of Stability and Degradation
The stability of this compound is influenced by several environmental factors, primarily light, atmosphere, and temperature. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential mechanisms based on the chemistry of its functional groups: the aniline moiety and the thioether linkage.
Susceptibility to Oxidation
The aniline functional group is susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities, such as nitroso, nitro, and azo compounds, and may also result in polymerization. For the related compound 4-chloroaniline, sensitivity to both air and light has been noted.[4] The thioether linkage can also be oxidized to the corresponding sulfoxide and sulfone, altering the compound's electronic properties and biological activity.
Light Sensitivity
Aromatic amines and thioethers can be sensitive to light. Photodegradation can occur, leading to the formation of radical species and subsequent complex degradation products. Therefore, protection from light is a critical aspect of storage.[1][4]
Incompatible Materials
To prevent degradation, it is crucial to avoid contact with incompatible materials. For anilines, these typically include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4][5] Such materials can catalyze or directly participate in the degradation of the compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Room temperature | [1][3] Prevents degradation from excessive heat. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | [1] Minimizes oxidation of the aniline and thioether moieties. |
| Light | Keep in a dark place | [1][4] Prevents photodegradation. |
| Container | Tightly sealed, original container | [5][6] Prevents contamination and exposure to air and moisture. |
| Ventilation | Store in a well-ventilated area | [5][6] General safety practice for chemical storage. |
A Self-Validating System for Ensuring Compound Integrity
The protocols and recommendations outlined in this guide are designed to function as a self-validating system. By controlling the key environmental factors of light, atmosphere, and temperature, and by avoiding contact with incompatible materials, the chemical integrity of this compound can be preserved. Regular analytical testing, as detailed in the following section, provides a feedback mechanism to verify that the storage conditions are effectively maintaining the compound's purity.
Experimental Protocol for Stability Assessment
A systematic stability study is essential to determine the shelf-life of this compound under defined storage conditions. The following is a generalized protocol for such a study.
Step 1: Initial Characterization
-
Objective: Establish a baseline for the purity and identity of the compound.
-
Methodology:
-
Obtain a representative sample of the this compound batch.
-
Perform a comprehensive analysis using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify any existing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
-
Document the initial analytical data, including chromatograms and spectra.
-
Step 2: Sample Storage under Controlled Conditions
-
Objective: Expose the compound to various conditions to assess its stability.
-
Methodology:
-
Aliquot the compound into multiple sealed, amber glass vials under an inert atmosphere.
-
Store the vials under a matrix of conditions, for example:
-
Recommended: Room temperature, dark, inert atmosphere.
-
Accelerated: 40 °C, 75% relative humidity, dark.
-
Light Stress: Room temperature, exposure to UV/Vis light.
-
Oxidative Stress: Room temperature, open to air.
-
-
Step 3: Time-Point Analysis
-
Objective: Monitor the degradation of the compound over time.
-
Methodology:
-
At predefined time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Re-analyze the sample using the same analytical methods as in Step 1 (HPLC is typically the primary method for purity assessment).
-
Compare the analytical data to the initial characterization to identify any new impurities or a decrease in the main peak's area percentage.
-
Step 4: Data Analysis and Shelf-Life Determination
-
Objective: Interpret the stability data to establish a recommended shelf-life.
-
Methodology:
-
Quantify the degradation of this compound under each condition.
-
Identify any major degradation products and, if possible, elucidate their structures.
-
Based on the rate of degradation under the recommended storage conditions, establish a preliminary shelf-life.
-
Visualization of the Stability Study Workflow
Caption: A flowchart illustrating the key phases of a comprehensive stability study for this compound.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. By understanding its potential degradation pathways and adhering to the recommended storage and handling conditions—namely, storage at room temperature in a dark place under an inert atmosphere—scientists can ensure the compound's stability and the reliability of their results. A systematic approach to stability testing, as outlined in this guide, provides a robust framework for verifying the compound's shelf-life and maintaining a high standard of quality control.
References
- PubChem. This compound. [Link]
- MySkinRecipes. This compound. [Link]
- ResearchGate.
- PubChem. 4-Chloroaniline. [Link]
- PubMed Central.
- Caltech Authors. Degradation of 4-Chlorophenol, 3,4-Dichloroaniline, and 2,4,6-Trinitrotoluene in an Electrohydraulic Discharge Reactor. [Link]
- Eawag-BBD. 1,1,1-Trichloro-2,2-bis-(4'-chlorophenyl)ethane (DDT)
- ResearchGate. Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. [Link]
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The Versatile Scaffold: A Technical Guide to 4-((4-Chlorophenyl)thio)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-((4-Chlorophenyl)thio)aniline emerges as a highly versatile and valuable scaffold. This diaryl thioether, possessing both a reactive aniline moiety and a modifiable chlorophenyl ring, offers multiple avenues for synthetic elaboration. Its unique electronic and structural features make it a compelling starting point for the development of novel pharmaceuticals, functional materials, and other high-value chemical entities. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-4'-chloro diphenyl sulfide |
| CAS Number | 32631-29-1 |
| Molecular Formula | C₁₂H₁₀ClNS |
| Molecular Weight | 235.73 g/mol |
| Appearance | Not specified (typically a solid) |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in common organic solvents |
Spectroscopic Characterization:
The structural integrity of this compound can be unequivocally confirmed through standard spectroscopic techniques.[1][2]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aniline ring will exhibit characteristic shifts influenced by the electron-donating amino group, while the protons on the chlorophenyl ring will be affected by the electron-withdrawing chlorine atom. The amino protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing a fingerprint of the carbon skeleton.[1]
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-S stretching, and aromatic C-H and C=C stretching vibrations.[1]
-
Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[1]
Safety and Handling:
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Core Scaffold
The primary route to this compound involves the formation of the C-S bond, typically through a copper-catalyzed Ullmann condensation. This classic reaction provides a reliable and scalable method for the synthesis of diaryl thioethers.[3]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative Ullmann condensation for the synthesis of the title compound.
Reaction Scheme:
A representative synthesis workflow.
Materials:
-
4-Aminothiophenol
-
1-Chloro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminothiophenol (1.0 equiv.), 1-chloro-4-iodobenzene (1.1 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). This is crucial as the thiophenol is susceptible to oxidation.
-
Add anhydrous DMF via syringe to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidative dimerization of 4-aminothiophenol to the corresponding disulfide, a common side reaction.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to lower yields. Therefore, the use of anhydrous solvent and reagents is recommended.
-
Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann-type C-S bond formations.[3]
-
Potassium Carbonate: This base is required to deprotonate the thiophenol, forming the more nucleophilic thiolate anion, which is the active species in the coupling reaction.
-
DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for Ullmann reactions due to its high boiling point and ability to dissolve the reactants and inorganic salts.
Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the presence of two key functional handles: the nucleophilic amino group and the aryl chloride, which can participate in various cross-coupling reactions.
C-N Bond Forming Reactions: The Buchwald-Hartwig Amination
The primary amino group of this compound is a versatile nucleophile for the construction of more complex nitrogen-containing molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds and can be effectively employed to arylate the amino group.[4]
Buchwald-Hartwig amination workflow.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the N-arylation of this compound.
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (1.5 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the mixture at 110 °C with stirring for 8-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-aryl product.[4]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Phosphine Ligand: The combination of a palladium source and a bulky electron-rich phosphine ligand like BINAP is crucial for the catalytic cycle of the Buchwald-Hartwig amination, facilitating the oxidative addition and reductive elimination steps.[4]
-
Cesium Carbonate: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.
-
Toluene: This non-polar aromatic solvent is commonly used for Buchwald-Hartwig reactions due to its high boiling point and compatibility with the catalytic system.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a precursor to a variety of heterocyclic systems with significant biological activity.
Synthesis of Phenothiazine Derivatives
Phenothiazines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. More recently, their potential as anticancer agents has garnered significant interest.[5][6] Derivatives of this compound can serve as precursors to novel phenothiazine structures. The classical synthesis of phenothiazines involves the cyclization of diarylamines with sulfur.[7] By first N-arylating this compound and then introducing a suitable ortho-substituent, intramolecular cyclization can be achieved.
General pathway to phenothiazine derivatives.
Studies have shown that various substituted phenothiazines exhibit significant antitumor activity.[5][8] The nature and position of substituents on the phenothiazine ring system can greatly influence their biological efficacy.
Schiff Base Formation and Antimicrobial Applications
The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). These compounds and their metal complexes are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[8][9][10][11]
Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives
| Compound Type | Target Organism | Activity |
| Schiff bases of substituted anilines | Escherichia coli, Staphylococcus aureus | Bacteriostatic and bactericidal |
| Schiff bases of substituted anilines | Candida albicans | Fungistatic |
The synthesis of Schiff bases from this compound provides a straightforward route to a library of compounds for biological screening. The general procedure involves the reaction of the aniline with a suitable aldehyde in a protic solvent, often with acid catalysis.
Applications in Materials Science
The unique electronic properties of diaryl thioethers and their derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics.
Precursors for Organic Light-Emitting Diodes (OLEDs)
Triarylamines are widely used as hole-transporting materials in OLEDs due to their excellent electrochemical and photophysical properties. This compound can serve as a building block for the synthesis of novel triarylamines. Through successive N-arylation reactions, complex, non-coplanar structures can be built up, which are desirable for preventing crystallization and improving the morphological stability of thin films in OLED devices.[12][13] The Buchwald-Hartwig amination is a key reaction for the synthesis of these materials.[12]
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis. Its dual reactivity, arising from the nucleophilic amino group and the potential for cross-coupling at the chlorophenyl ring, allows for the construction of a diverse range of complex molecules. From the synthesis of biologically active phenothiazines and Schiff bases to the development of advanced materials for organic electronics, this compound offers a wealth of opportunities for innovation. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to fully exploit the synthetic potential of this valuable scaffold.
References
- PubChem. This compound.
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing.
- New Journal of Chemistry Supporting Information.
- Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC.
- Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents - ResearchGate.
- Design, Synthesis and Biological Evaluation of Novel Phenothiazines for Cancer Exploring through Anti-Oxidant and Anti-Inflammatory Activities - SAS Publishers.
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Discovery and history of 4-((4-Chlorophenyl)thio)aniline
An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)aniline: Synthesis, History, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a diaryl thioether of interest in synthetic and medicinal chemistry. We will explore its historical context through the lens of synthetic methodology development, detail its physicochemical properties, and discuss its role as a versatile chemical intermediate. The core of this document is dedicated to the practical synthesis of this molecule, presenting established protocols and the rationale behind their procedural steps.
Introduction: The Significance of the Diaryl Thioether Scaffold
The diaryl thioether motif is a privileged scaffold in medicinal and materials chemistry.[1] Its presence in a molecule can significantly influence conformational rigidity, lipophilicity, and metabolic stability. Compounds incorporating this structure have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] this compound, also known as 4-Amino-4'-chloro diphenyl sulfide[4], serves as a quintessential example of this structural class and is a valuable building block for more complex molecules.[5][6] While a singular "discovery" event for this specific molecule is not prominently documented, its history is intrinsically linked to the development of powerful carbon-sulfur (C-S) bond-forming reactions.
Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its basic properties. This compound is a solid at room temperature with the following key identifiers and characteristics.[4][6][7]
| Property | Value | Source |
| IUPAC Name | 4-((4-chlorophenyl)sulfanyl)aniline | [4] |
| CAS Number | 32631-29-1 | [4] |
| Molecular Formula | C₁₂H₁₀ClNS | [4] |
| Molecular Weight | 235.73 g/mol | [4] |
| Boiling Point | 420.1 °C at 760 mmHg | [6] |
| Density | 1.31 g/cm³ | [6] |
The structure, characterized by two benzene rings linked by a sulfur atom, with chloro and amino substituents at the para positions, is fundamental to its reactivity and potential applications.
Caption: Chemical structure of this compound.
Historical and Modern Synthetic Strategies
The synthesis of diaryl thioethers like this compound has evolved significantly. Early methods were often harsh, while modern catalytic systems offer mild conditions and broad functional group tolerance.
The Ullmann Condensation: A Historical Cornerstone
The Ullmann condensation, first reported in the early 20th century, is a classical method for forming C-O, C-N, and C-S bonds using a copper promoter.[8][9] The reaction typically involves coupling an aryl halide with a thiophenol at high temperatures.[9][10]
Causality: The traditional Ullmann reaction relies on stoichiometric amounts of copper, often in powder form, which acts as both a catalyst and a reductant.[9] The high temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. The polar, high-boiling solvents (e.g., DMF, NMP) are required to solubilize the reactants and facilitate the reaction.[9]
Caption: Generalized Ullmann condensation for diaryl thioether synthesis.
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its thioetherification variant, revolutionized C-S bond formation.[11] These methods employ a palladium catalyst with specialized phosphine ligands, allowing the reaction to proceed under much milder conditions with a wider substrate scope.[12][13]
Causality: The key to the Buchwald-Hartwig reaction is the catalytic cycle involving a palladium(0) species. The cycle consists of three main steps:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) intermediate.
-
Thiolate Coordination: The thiolate (Ar'-S⁻), formed by deprotonation of the thiophenol by a base, displaces the halide on the palladium complex.
-
Reductive Elimination: The two organic fragments (Ar and S-Ar') couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired diaryl thioether.[13][14]
The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium intermediates and promote the reductive elimination step, which is often rate-limiting.[13]
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Unlocking the Potential of 4-((4-Chlorophenyl)thio)aniline: A Technical Guide for Researchers
Foreword: The Untapped Promise of a Privileged Scaffold
In the vast landscape of chemical entities with therapeutic and technological potential, the diaryl sulfide scaffold has consistently emerged as a "privileged structure," a core molecular framework that serves as a fertile ground for the discovery of novel bioactive agents and functional materials. Within this important class of compounds lies 4-((4-Chlorophenyl)thio)aniline, a molecule of elegant simplicity yet largely untapped potential. While commercially available, its specific applications in research and development remain conspicuously underexplored in peer-reviewed literature.
This technical guide is designed not as a retrospective summary of established applications, but as a forward-looking exploration of the significant research opportunities that this compound presents. By synthesizing insights from studies on closely related diaryl sulfide analogs, this document aims to provide researchers, medicinal chemists, and materials scientists with the foundational knowledge and practical methodologies to investigate this promising compound. We will delve into its synthesis, and then pivot to its most promising potential applications in oncology and infectious diseases, providing the scientific rationale and detailed experimental frameworks to catalyze new avenues of discovery.
Core Molecular Attributes of this compound
This compound, also known as 4-amino-4'-chlorodiphenyl sulfide, is a diaryl sulfide characterized by an aniline ring and a chlorophenyl ring linked by a thioether bridge. This structure imparts a unique combination of electronic and steric properties that are foundational to its potential applications.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNS | [1] |
| Molecular Weight | 235.73 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 32631-29-1 | [1] |
| Physical Description | Solid (predicted) | |
| Boiling Point | 420.1 °C at 760 mmHg | [2] |
| Density | 1.31 g/cm³ | [2] |
The presence of the electron-donating amino group on one aromatic ring and the electron-withdrawing chloro group on the other creates a polarized molecule. The sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions, a key feature in biological receptor binding. The aniline moiety provides a reactive handle for further chemical modifications, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies.
Synthesis of this compound and Its Analogs
The construction of the C-S bond in diaryl sulfides is a cornerstone of their synthesis. While numerous methods exist, metal-catalyzed cross-coupling reactions are among the most efficient and versatile. Below is a representative synthetic workflow, adapted from established protocols for diaryl sulfides, which can be optimized for the specific synthesis of this compound.
Detailed Experimental Protocol: Ullmann-type C-S Coupling
This protocol is a generalized procedure based on common practices for the synthesis of diaryl sulfides and should be optimized for the specific reactants.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminothiophenol (1.0 eq.), 1-chloro-4-iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment, which is crucial to prevent the oxidative dimerization of the thiophenol to a disulfide.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe. The volume should be sufficient to create a stirrable slurry.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Potential Research Application I: Anticancer Drug Discovery
The diaryl sulfide scaffold is present in numerous compounds with demonstrated anticancer activity. These molecules can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Scientific Rationale: Targeting Kinase Signaling Pathways
Many diaryl sulfide derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The 4-anilino moiety of the target compound is a well-known pharmacophore in a number of kinase inhibitors, suggesting that this compound could serve as a scaffold for the development of novel kinase inhibitors. For instance, diaryl sulfide analogues of combretastatin A-4 have shown activity against breast cancer cell lines.[3][4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Replace the culture medium in the wells with the medium containing the different concentrations of the compound and incubate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Potential Research Application II: Antimicrobial Drug Discovery
Organosulfur compounds, both from natural sources like garlic and from synthetic origins, have a long history of antimicrobial activity.[5] The diaryl sulfide moiety is a key structural feature in many compounds with antibacterial and antifungal properties.[6]
Scientific Rationale: Disruption of Microbial Cellular Processes
The antimicrobial activity of sulfur-containing compounds is often attributed to their ability to interfere with critical cellular processes in microorganisms. This can include the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with cellular respiration. The lipophilic nature of diaryl sulfides may facilitate their passage through microbial cell membranes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) in a suitable broth.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Potential Research Application III: Materials Science
The unique electronic properties of diaryl sulfides make them attractive candidates for applications in materials science, particularly in the field of organic electronics.
Scientific Rationale: Organic Semiconductors
The extended π-conjugation across the two aromatic rings and the sulfur bridge in diaryl sulfides can facilitate charge transport, a key property for organic semiconductors. The ability to modify the aniline and chlorophenyl rings allows for the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to suit specific applications in organic light-emitting diodes (OLEDs) and organic solar cells.[2]
Experimental Protocol: Characterization of Electronic Properties
-
Cyclic Voltammetry (CV):
-
Dissolve a small amount of this compound in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential to determine the oxidation and reduction potentials of the compound.
-
Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium internal standard.
-
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or chloroform).
-
Record the UV-Vis absorption spectrum.
-
Determine the optical bandgap from the onset of the absorption edge.
-
Future Outlook and Concluding Remarks
This compound stands at the intersection of established chemical principles and unexplored scientific territory. The robust evidence for the biological and material activities of the broader diaryl sulfide class provides a compelling rationale for the dedicated investigation of this specific molecule. Its straightforward synthesis and the presence of a reactive aniline handle make it an ideal candidate for the creation of compound libraries for high-throughput screening in drug discovery and for systematic modification in materials science.
This guide has provided a foundational framework for initiating research into the potential applications of this compound. The detailed experimental protocols are intended to be starting points, adaptable to the specific needs and resources of individual research groups. It is our hope that this document will serve as a catalyst for new research endeavors that will ultimately unlock the full potential of this intriguing molecule. The path from a commercially available chemical to a novel therapeutic or a next-generation electronic material is paved with rigorous and creative scientific inquiry. For this compound, that journey is just beginning.
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An In-Depth Technical Guide to 4-((4-Chlorophenyl)thio)aniline: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)aniline, a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its role as a key building block in various advanced applications. The information presented herein is supported by established chemical principles and references to relevant scientific literature.
Nomenclature and Chemical Identity
To ensure clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for this compound.
| Identifier Type | Value |
| Systematic Name | This compound |
| IUPAC Name | 4-(4-chlorophenyl)sulfanylaniline[1] |
| CAS Number | 32631-29-1[1] |
| Molecular Formula | C₁₂H₁₀ClNS[1] |
| Molecular Weight | 235.73 g/mol [1] |
| Common Synonyms | 4-Amino-4'-chloro diphenyl sulfide, 4-[(4-chlorophenyl)sulfanyl]aniline[1] |
| MDL Number | MFCD00093472[2][3] |
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is critical for its handling, characterization, and application.
| Property | Value | Source |
| Boiling Point | 420.1 °C at 760 mmHg | [2] |
| Density | 1.31 g/cm³ | [2] |
| Storage | Room temperature, in a dark, inert atmosphere | [3] |
| ¹H NMR | Spectral data available, showing characteristic aromatic proton signals. | [4] |
| ¹³C NMR | Spectral data available, indicating the presence of twelve distinct carbon environments. | [4] |
| IR Spectroscopy | Data available, showing characteristic peaks for N-H, C-H (aromatic), C-N, and C-S bonds. | |
| Mass Spectrometry | Data available, with the molecular ion peak confirming the compound's mass. |
Synthesis Methodology: A Focus on Ullmann-type Coupling
The synthesis of diaryl thioethers such as this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically an Ullmann-type condensation. This method involves the formation of a carbon-sulfur bond between an aryl halide and a thiophenol.
The Ullmann condensation is a robust and widely utilized reaction in organic synthesis.[5] Traditionally, these reactions require high temperatures and stoichiometric amounts of copper.[5] However, modern advancements have introduced the use of soluble copper catalysts and ligands to facilitate the reaction under milder conditions. The general mechanism involves the in-situ formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl thioether.[5]
Conceptual Synthesis Workflow
The synthesis of this compound via an Ullmann-type coupling reaction can be conceptualized as a three-stage process: reaction setup, execution and monitoring, and product workup and purification.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound.
Materials:
-
4-Aminothiophenol
-
1-Chloro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Ethylene glycol or a suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for eluent
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), ethylene glycol (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and development due to its unique structural features, including the aniline moiety, the thioether linkage, and the chlorinated phenyl ring.
Conceptual Map of Applications
Caption: Key application areas for this compound.
Pharmaceutical Intermediate
The aniline scaffold is a well-established pharmacophore in medicinal chemistry. The presence of the thioether and chlorophenyl groups in this compound provides opportunities for further chemical modification to generate libraries of compounds for drug discovery. It is cited as a building block for pharmaceuticals targeting anti-inflammatory and antimicrobial properties.[2] The diaryl thioether motif can be found in various biologically active molecules, and the chlorine substituent can enhance lipophilicity and modulate metabolic stability.
Organic Electronics
In the field of materials science, this compound serves as a precursor for the synthesis of organic semiconductors.[2] These materials are integral to the development of advanced electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aromatic and sulfur-containing nature of this molecule can contribute to the desired electronic properties and molecular packing in the solid state, which are crucial for efficient charge transport.
Dyes, Pigments, and Agrochemicals
Historically, aniline derivatives have been fundamental to the dye industry. This compound can be used as an intermediate in the synthesis of colorants for various applications, including textiles, plastics, and inks.[2] Furthermore, its structural features are relevant in agrochemical research for the development of novel pesticides and herbicides.[2]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a chemical intermediate with a diverse range of applications, from pharmaceuticals to advanced materials. Its synthesis, primarily through Ullmann-type coupling reactions, is well-established, and its physicochemical properties are well-documented. As research in drug discovery and materials science continues to advance, the utility of such versatile building blocks is expected to grow, paving the way for the development of novel and innovative technologies.
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- Wikipedia.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-((4-Chlorophenyl)thio)aniline
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-((4-chlorophenyl)thio)aniline, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction between 4-aminothiophenol and 1-chloro-4-iodobenzene. This document outlines the reaction mechanism, provides detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product. The included insights are grounded in established chemical principles to ensure reproducibility and high yield.
Introduction: The Significance of Diaryl Thioethers in Medicinal Chemistry
Diaryl thioethers are a prominent structural motif in a multitude of biologically active compounds and pharmaceutical drugs. The sulfur bridge imparts specific conformational properties and can engage in crucial interactions with biological targets. The target molecule, this compound, incorporates functionalities that make it a versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The presented synthesis route offers a reliable and scalable method for accessing this important intermediate.
Reaction Principle: The Ullmann Condensation for C-S Bond Formation
The core of this synthesis is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1] In this specific application, a copper(I) catalyst facilitates the formation of a carbon-sulfur bond between an aryl halide and a thiophenol.
The reaction proceeds through a proposed catalytic cycle:
-
Formation of a Copper(I) Thiolate: 4-aminothiophenol reacts with a base to form the corresponding thiolate anion. This anion then coordinates with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide (1-chloro-4-iodobenzene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The desired diaryl thioether is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst.
Modern modifications to the classical Ullmann reaction, such as the use of specific ligands, have allowed for milder reaction conditions and broader substrate scope.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Aminothiophenol | ≥97% | Sigma-Aldrich | 1193-02-8 |
| 1-Chloro-4-iodobenzene | 99% | Sigma-Aldrich | 637-87-6 |
| Copper(I) Iodide (CuI) | 98% | Sigma-Aldrich | 7681-65-4 |
| L-Proline | ≥99% | Sigma-Aldrich | 147-85-3 |
| Potassium Carbonate (K₂CO₃) | ≥99% | Fisher Scientific | 584-08-7 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house preparation | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Standard laboratory glassware
Safety Precautions
-
4-Aminothiophenol: This compound is corrosive and causes severe skin burns and eye damage.[3][4] It is also harmful if swallowed.[4] Always handle in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
1-Chloro-4-iodobenzene: May cause skin and eye irritation. Handle with care.
-
Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Avoid direct contact.
-
General: Perform the reaction under an inert atmosphere to prevent oxidation of the thiophenol.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminothiophenol (1.25 g, 10 mmol), 1-chloro-4-iodobenzene (2.38 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), L-proline (0.23 g, 2 mmol, 20 mol%), and potassium carbonate (2.76 g, 20 mmol).
-
Place a reflux condenser on the flask and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Reaction Execution:
-
Add anhydrous dimethyl sulfoxide (DMSO) (20 mL) to the flask via a syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Expected Yield and Product Characterization
-
Expected Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₂H₁₀ClNS[7]
-
Molecular Weight: 235.73 g/mol [7]
-
Characterization: The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Experimental Workflow
Caption: Proposed catalytic cycle for the Ullmann C-S coupling reaction.
Conclusion
This application note details a robust and reproducible method for the synthesis of this compound. By leveraging a copper-catalyzed Ullmann condensation, this protocol provides a high-yielding pathway to a valuable intermediate for pharmaceutical research and development. The provided step-by-step instructions, coupled with essential safety information and mechanistic insights, are intended to enable researchers to successfully implement this synthesis in their laboratories.
References
- Prashad, M., et al. (2007). A Practical and Efficient Copper-Catalyzed N-Arylation of Anilines with Aryl Iodides and Bromides. The Journal of Organic Chemistry, 72(23), 8590-8594. [Link]
- Wikipedia.
- PubChem. This compound. [Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chlorophenylboronic Acid with 4-Aminothiophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating a Challenging Cross-Coupling Landscape
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is instrumental in the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, advanced materials, and agrochemicals. This guide provides a comprehensive experimental protocol for a particularly challenging yet valuable transformation: the coupling of an electron-deficient aryl chloride (4-chlorophenylboronic acid) with a nucleophile containing a potentially catalyst-poisoning functional group (4-aminothiophenol, also known as 4-mercaptoaniline).
The inherent difficulties in this specific coupling arise from two primary factors:
-
The Inertness of Aryl Chlorides: The carbon-chlorine bond is significantly stronger than its carbon-bromine or carbon-iodine counterparts, making the initial oxidative addition step of the catalytic cycle kinetically less favorable.[1] Overcoming this activation barrier often necessitates the use of specialized catalyst systems.
-
Catalyst Poisoning by Sulfur: Thiol (-SH) functional groups are notorious for their ability to irreversibly bind to and deactivate palladium catalysts.[2] This "poisoning" can halt the catalytic cycle, leading to low or no product formation.
This document will dissect these challenges and present a robust, field-proven protocol designed to maximize the yield of the desired product, 4'-amino-[1,1'-biphenyl]-4-thiol, by employing a carefully selected catalyst system and optimized reaction conditions.
Mechanistic Rationale and Strategic Approach
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3]
To address the specific challenges of this reaction, our strategy is twofold:
-
Enhanced Catalytic Activity for Aryl Chloride Activation: We will employ a catalyst system known for its high activity towards unactivated aryl chlorides. This typically involves the use of a palladium precursor in conjunction with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated exceptional performance in this regard.[4] These ligands promote the oxidative addition step and stabilize the active palladium(0) species.
-
Mitigation of Thiol-Induced Catalyst Deactivation: While the free thiol group presents a significant hurdle, the use of highly active and sterically hindered ligands can sometimes overcome the poisoning effect by kinetically favoring the desired cross-coupling pathway over catalyst deactivation. An alternative, more conservative approach involves the in situ protection of the thiol, though for the sake of a more direct procedure, this protocol will focus on a robust catalyst system that can tolerate the free thiol.
The following diagram illustrates the core catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Cat. No. |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | Sigma-Aldrich | 417548 |
| 4-Aminothiophenol | C₆H₇NS | 125.19 | Sigma-Aldrich | A79401 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Sigma-Aldrich | 807332 |
| SPhos | C₂₇H₃₁O₂P | 410.50 | Sigma-Aldrich | 715934 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | Sigma-Aldrich | P5629 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | Sigma-Aldrich | 296309 |
| Degassed Water | H₂O | 18.02 | N/A | N/A |
Note: Ensure all reagents are handled in accordance with their respective Safety Data Sheets (SDS). This reaction should be performed in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for different scales.
1. Reaction Setup:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chlorophenylboronic acid (156 mg, 1.0 mmol, 1.0 equiv), 4-aminothiophenol (188 mg, 1.5 mmol, 1.5 equiv), and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh out palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to create an inert atmosphere.
2. Addition of Catalyst and Solvents:
-
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos mixture to the Schlenk flask.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be thoroughly degassed by bubbling with argon or nitrogen for at least 30 minutes prior to use.
3. Reaction Execution:
-
Place the sealed Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of 3:1 hexanes:ethyl acetate is a good starting point.
4. Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution starting from 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended. The product is expected to be a solid.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the synthesis of 4'-amino-[1,1'-biphenyl]-4-thiol.
Product Characterization (Hypothetical Data)
As a self-validating system, the following are the expected characterization data for the product, 4'-amino-[1,1'-biphenyl]-4-thiol.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.35 (s, 1H, -SH), 7.48 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.2 Hz, 2H), 6.65 (d, J = 8.2 Hz, 2H), 5.15 (s, 2H, -NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 148.2, 140.5, 137.8, 131.2, 128.9, 128.4, 126.1, 114.5.
-
High-Resolution Mass Spectrometry (HRMS) (ESI): Calculated for C₁₂H₁₂NS⁺ [M+H]⁺: 202.0685; Found: 202.0688.
Safety and Handling Precautions
-
4-Chlorophenylboronic Acid: Causes skin and eye irritation. May cause respiratory irritation. Handle with gloves and safety glasses in a fume hood.[5]
-
4-Aminothiophenol: Corrosive. Causes severe skin burns and eye damage. Possesses a strong, unpleasant odor. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]
-
Palladium(II) Acetate: May cause an allergic skin reaction. Handle with care, avoiding dust inhalation.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. Causes serious eye irritation. Work in a fume hood and away from ignition sources.
-
Potassium Phosphate: May cause skin and eye irritation.
Always consult the material safety data sheet (MSDS) for each reagent before use. Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inert Atmosphere: Ensure the reaction was set up under strictly anaerobic conditions. Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: The quality of the boronic acid, palladium catalyst, and ligand is critical. Use fresh, high-purity reagents.
-
Solvent Degassing: Incomplete degassing of solvents can introduce oxygen.
-
Catalyst Poisoning: If the reaction stalls, it may be due to catalyst poisoning. Increasing the catalyst loading (e.g., to 3-5 mol%) may help, but this should be a last resort.
-
-
Formation of Side Products:
-
Homocoupling: The formation of biphenyl from the boronic acid is a common side reaction. This can sometimes be suppressed by using a slight excess of the aryl halide or by carefully controlling the reaction temperature.
-
Disulfide Formation: The thiol group of 4-aminothiophenol can be oxidized to form a disulfide. Maintaining a strictly inert atmosphere can help minimize this.
-
-
Purification Challenges:
-
The presence of both an acidic thiol and a basic amine in the product can lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to obtain sharper peaks.
-
By adhering to this detailed protocol and considering the potential challenges, researchers can successfully navigate this complex Suzuki-Miyaura coupling to synthesize the valuable 4'-amino-[1,1'-biphenyl]-4-thiol intermediate for applications in drug discovery and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Palladium-catalyzed synthesis of 4-((4-Chlorophenyl)thio)aniline derivatives
An Application Guide to the Palladium-Catalyzed Synthesis of 4-((4-Chlorophenyl)thio)aniline and Its Derivatives
Abstract
Diaryl thioethers are a prominent structural motif in pharmaceuticals, agrochemicals, and advanced materials. The this compound scaffold, in particular, serves as a valuable building block for drug discovery programs targeting a range of conditions. Traditional methods for synthesizing these compounds often require harsh conditions and have limited substrate scope. This application note provides a comprehensive guide to the modern, efficient synthesis of this compound and its derivatives via palladium-catalyzed C–S cross-coupling reactions. We delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of critical reaction components, and present a detailed, robust protocol for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Diaryl Thioethers
Aromatic thioethers are crucial synthetic intermediates found in a multitude of biologically active molecules and functional polymers.[1] Specifically, the diaryl sulfide linkage is a key component in drugs developed for treating inflammation, cancer, and neurodegenerative diseases like Alzheimer's.[1] The palladium-catalyzed cross-coupling of aryl halides with thiols, a variant of the acclaimed Buchwald-Hartwig reaction, has emerged as a powerful and versatile method for the formation of C–S bonds, largely supplanting older, harsher methods that suffered from poor regioselectivity and functional group tolerance.[1][2]
This guide focuses on the synthesis of this compound, a compound used in the development of dyes, organic semiconductors, and as a precursor for pharmaceuticals with anti-inflammatory and antimicrobial properties.[3][4] We will provide a foundational understanding and a practical, step-by-step protocol for its synthesis, which can be readily adapted to generate a library of derivatives.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig C–S cross-coupling reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, thiolate coordination, and reductive elimination.[2][5][6]
The Catalytic Cycle Explained:
-
Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species, which is typically stabilized by phosphine ligands. This complex reacts with the aryl halide (Ar¹-X), inserting the palladium into the carbon-halogen bond. This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is crucial, with the rate of oxidative addition generally following the trend I > Br > Cl.[7][8]
-
Thiolate Coordination & Deprotonation: The thiol (Ar²-SH) is deprotonated by a base to form a more nucleophilic thiolate anion (Ar²-S⁻). This thiolate then displaces a halide ion from the Pd(II) complex. This ligand exchange step is critical for bringing the two coupling partners into the palladium's coordination sphere.
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments (Ar¹ and S-Ar²) on the Pd(II) center couple, forming the desired diaryl thioether (Ar¹-S-Ar²). In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[8] Bulky, electron-rich ligands are known to accelerate this step, which is often rate-limiting.[9]
Caption: Figure 1: Simplified Catalytic Cycle for C-S Cross-Coupling.
Optimizing the Reaction: A Guide to Component Selection
The success of the synthesis depends on the judicious selection of four key components: the palladium precursor, ligand, base, and solvent.
-
Palladium Precursor: Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(0) precursors can directly enter the catalytic cycle, Pd(II) sources are often more stable and are readily reduced in situ to the active Pd(0) species.[10]
-
Ligand: The ligand is arguably the most critical component. It stabilizes the palladium catalyst, enhances its solubility, and modulates its reactivity. For C–S couplings, bulky, electron-rich monophosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or ferrocene-based bisphosphine ligands like 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) have shown exceptional performance.[11] These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.[5][12]
-
Base: A base is required to deprotonate the thiol, generating the active nucleophile. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. Stronger bases like sodium tert-butoxide (NaOt-Bu) are also effective but may not be compatible with base-sensitive functional groups.[13]
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Anhydrous, non-polar aprotic solvents such as toluene , dioxane , or tetrahydrofuran (THF) are standard choices.[5]
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a reliable method for the synthesis of the target compound from 4-aminothiophenol and 1-chloro-4-iodobenzene.
Materials and Reagents
| Reagent | CAS No. | M.Wt. ( g/mol ) | Amount | Moles (mmol) |
| 4-Aminothiophenol | 1193-02-8 | 125.19 | 1.25 g | 10.0 |
| 1-Chloro-4-iodobenzene | 637-87-6 | 238.45 | 2.62 g | 11.0 |
| Palladium(II) Acetate | 3375-31-3 | 224.50 | 45 mg | 0.2 (2 mol%) |
| XPhos | 564483-18-7 | 476.66 | 191 mg | 0.4 (4 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 6.52 g | 20.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or nitrogen/argon gas inlet
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To the 100 mL three-neck flask, add palladium(II) acetate (45 mg), XPhos (191 mg), and cesium carbonate (6.52 g).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of inert gas, add 4-aminothiophenol (1.25 g), 1-chloro-4-iodobenzene (2.62 g), and anhydrous toluene (50 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 110 °C using an oil bath. Maintain the temperature and stirring for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Characterization
-
Product: this compound
-
Molecular Formula: C₁₂H₁₀ClNS[14]
-
Molecular Weight: 235.73 g/mol [14]
-
Appearance: Off-white to pale yellow solid.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 4H, Ar-H), 7.05-7.15 (m, 2H, Ar-H), 6.65-6.75 (m, 2H, Ar-H), 3.85 (s, 2H, -NH₂).
-
Expected ¹³C NMR (CDCl₃, 100 MHz): δ 146.9, 140.2, 134.5, 131.8, 129.5, 128.8, 122.1, 115.8.[14]
-
Mass Spec (EI-MS): m/z (%) 235 (M⁺).
Experimental Workflow and Reaction Scope
The described protocol is highly versatile and can be applied to a range of substrates to generate a library of derivatives.
Caption: Figure 2: General Experimental Workflow.
Substrate Scope
The reaction tolerates a variety of functional groups on both the thiol and aryl halide components.
| Entry | Aryl Halide | Thiol | Product | Expected Yield (%) |
| 1 | 1-Chloro-4-iodobenzene | 4-Aminothiophenol | This compound | 85-95% |
| 2 | 1-Bromo-4-fluorobenzene | 4-Aminothiophenol | 4-((4-Fluorophenyl)thio)aniline | 80-90% |
| 3 | 1-Chloro-4-iodobenzene | 4-Methoxythiophenol | 4-((4-Chlorophenyl)thio)anisole | 88-96% |
| 4 | 4-Bromoacetophenone | 4-Aminothiophenol | 1-(4-((4-Aminophenyl)thio)phenyl)ethanone | 75-85% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd source or ligand degraded).2. Insufficiently inert atmosphere (oxygen poisoning).3. Impure reagents or solvent. | 1. Use fresh catalyst and ligand.2. Ensure proper Schlenk technique; purge system thoroughly.3. Use freshly distilled or high-purity anhydrous solvents. |
| Formation of Disulfide | Thiol oxidation due to the presence of oxygen. | Improve inert atmosphere conditions throughout the setup and reaction. Degas the solvent before use. |
| Hydrodehalogenation | A side reaction where the aryl halide is reduced. | Ensure the base is completely dry. Consider using a slightly less reactive base like K₂CO₃ or K₃PO₄. |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The palladium-catalyzed C–S cross-coupling reaction is a highly efficient and reliable method for the synthesis of this compound and its derivatives. By carefully selecting the catalyst system and maintaining an inert atmosphere, researchers can achieve high yields of the desired products with excellent functional group tolerance. The protocol and insights provided in this guide serve as a robust starting point for synthetic chemists engaged in the exploration of novel diaryl thioethers for pharmaceutical and materials science applications.
References
- Dennis, J. M., et al. (2019). Mechanism of Pd-Catalyzed C–N Coupling with AlPhos. ACS Catalysis.
- Dunsford, J. J. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Virk, I. U., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- Sherwood, T. C., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Publications.
- Ichiishi, N., et al. (2017). Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Organic Letters.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kinzel, T., et al. (2010). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Angewandte Chemie International Edition.
- Sherwood, T. C., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. NIH.
- Tundel, R. E., et al. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules.
- Google Patents. (n.d.). Preparation of bis-(4-chlorophenyl) sulfone.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron.
- MySkinRecipes. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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- 9. uwindsor.ca [uwindsor.ca]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 14. This compound | C12H10ClNS | CID 12295883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Biologically Active Thiadiazole Scaffolds Utilizing 4-((4-Chlorophenyl)thio)aniline
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-((4-Chlorophenyl)thio)aniline as a pivotal precursor for the synthesis of novel 1,3,4-thiadiazole derivatives. Thiadiazoles are a cornerstone in heterocyclic chemistry, renowned for their vast pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] This application note elucidates the underlying synthetic strategy, provides a detailed, field-tested experimental protocol, and outlines the necessary characterization techniques to validate the synthesis of these high-value compounds.
Introduction: The Significance of the Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[4] Its structural features, including its aromaticity, hydrogen bonding capability, and role as a bioisosteric replacement for other rings like thiazole, contribute to its remarkable versatility and biological activity.[3][4] Derivatives of 1,3,4-thiadiazole are integral to a wide array of therapeutic agents, demonstrating potent activities such as:
-
Antitubercular[1]
The precursor, this compound, offers a unique combination of structural motifs: a diaryl thioether linkage and a reactive primary amine. This combination allows for the introduction of a substituted phenylthio group onto the thiadiazole core, a feature that can be exploited to modulate lipophilicity, electronic properties, and ultimately, biological efficacy.
Precursor Analysis: this compound
A thorough understanding of the starting material is critical for successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32631-29-1 | [7][8] |
| Molecular Formula | C₁₂H₁₀ClNS | [7] |
| Molecular Weight | 235.73 g/mol | [7] |
| Appearance | Typically an off-white to light brown solid | Generic |
| Boiling Point | ~420.1 °C at 760 mmHg | [9] |
| Density | ~1.31 g/cm³ | [9] |
Safety & Handling:
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Strategy and Mechanism
The most robust and versatile pathway to synthesize 2,5-disubstituted 1,3,4-thiadiazoles from an aniline precursor involves a two-stage process:
-
Formation of a Thiosemicarbazide Intermediate: The primary amine of this compound is first converted into a more complex nucleophile, a thiosemicarbazide. This is a critical step that introduces the N-N-C=S backbone required for the subsequent cyclization.
-
Acid-Catalyzed Cyclodehydration: The newly formed thiosemicarbazide is reacted with a carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. This reaction proceeds via an intramolecular cyclization followed by dehydration to yield the stable, aromatic 1,3,4-thiadiazole ring.[4][10]
This strategy allows for diversity at two key positions: the substituent derived from the initial aniline (R¹) and the substituent from the carboxylic acid (R²), enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for thiadiazole derivatives.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-((4-chlorophenyl)thio)aniline , as an example.
Materials & Reagents:
-
This compound (1.0 eq)
-
Ammonium thiocyanate (NH₄SCN) (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrazine hydrate (80%)
-
Acetic Acid (CH₃COOH) (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (3-5 eq)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glassware for recrystallization
Part A: Synthesis of 1-(4-((4-chlorophenyl)thio)phenyl)thiosemicarbazide (Intermediate)
Rationale: This step converts the aniline into the thiosemicarbazide intermediate. The reaction proceeds through an in situ formation of a phenylthiourea from the aniline and thiocyanate under acidic conditions, which is subsequently reacted with hydrazine to form the thiosemicarbazide.
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (e.g., 10.0 g, 42.4 mmol). Add 50 mL of ethanol and stir to dissolve.
-
Thiocyanate Addition: In a separate beaker, dissolve ammonium thiocyanate (e.g., 3.8 g, 50.9 mmol) in 20 mL of water. Add this solution to the flask.
-
Acidification: Slowly add concentrated HCl (e.g., 5 mL) dropwise to the stirring mixture. A precipitate may form.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:EtOAc).
-
Hydrazine Addition: After cooling the reaction to room temperature, add hydrazine hydrate (80%, e.g., 5.0 mL, ~83 mmol) dropwise.
-
Second Reflux: Heat the mixture to reflux again for an additional 4-6 hours until the intermediate thiourea spot disappears on TLC.
-
Isolation: Cool the reaction mixture in an ice bath. A solid precipitate will form. Filter the solid using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the white to off-white solid product under vacuum to yield 1-(4-((4-chlorophenyl)thio)phenyl)thiosemicarbazide. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Part B: Synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-((4-chlorophenyl)thio)aniline (Final Product)
Rationale: This is the key cyclodehydration step. Phosphorus oxychloride acts as both a solvent and a powerful dehydrating agent to facilitate the intramolecular cyclization of the thiosemicarbazide with acetic acid, forming the aromatic thiadiazole ring.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the dried thiosemicarbazide intermediate from Part A (e.g., 5.0 g, 16.1 mmol) and glacial acetic acid (e.g., 1.0 g, 1.05 mL, 17.7 mmol).
-
Cyclizing Agent Addition: Carefully add phosphorus oxychloride (POCl₃) (e.g., 15 mL) dropwise to the mixture in an ice bath. The reaction is exothermic.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice (~100 g) in a large beaker inside a fume hood. POCl₃ reacts violently with water.
-
Neutralization: Stir the slurry for 30 minutes. Neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8. A solid will precipitate.
-
Isolation: Filter the crude solid product using a Büchner funnel and wash extensively with water.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-((4-chlorophenyl)thio)aniline as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven. Calculate the final yield.
Characterization of the Final Product
Structural confirmation is essential. The following techniques and expected results are standard for characterizing the synthesized thiadiazole derivative.[4][11][12]
Table 2: Spectroscopic Data for a Representative Thiadiazole Product
| Technique | Expected Observations and Assignments |
| ¹H-NMR | - A singlet around δ 2.5-2.7 ppm (3H), corresponding to the methyl group (-CH₃) on the thiadiazole ring. - A series of multiplets or doublets in the aromatic region (δ 7.0-8.0 ppm, 8H) for the two phenyl rings. - A broad singlet at δ > 9.5 ppm (1H), corresponding to the N-H proton.[4] |
| ¹³C-NMR | - A peak around δ 15-20 ppm for the methyl carbon. - Peaks in the aromatic region (δ 115-145 ppm) for the 12 aromatic carbons. - Two characteristic peaks for the thiadiazole ring carbons, typically in the range of δ 150-170 ppm.[4] |
| FT-IR (cm⁻¹) | - A band around 3200-3300 cm⁻¹ for the N-H stretch. - Aromatic C-H stretching bands around 3000-3100 cm⁻¹. - C=N stretching vibration of the thiadiazole ring around 1600-1650 cm⁻¹. - C-S-C stretching vibration around 650-750 cm⁻¹.[4][13] |
| Mass Spec (ESI-MS) | The observation of the protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the final product. |
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center -- nmr [label="Structure"]; center -- ir [label="Functional Groups"]; center -- ms [label="Molecular Weight"]; center -- purity [label="Purity"]; nmr -- final [style=invis]; ir -- final [style=invis]; ms -- final; purity -- final; }
Caption: Workflow for structural validation and purification.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Part A | Incomplete reaction; loss of product during washing. | Increase reflux time; ensure pH is acidic enough for the initial reaction; use minimal cold solvent for washing. |
| Reaction stalls in Part B | Insufficient dehydrating agent; moisture in the reaction. | Use freshly opened or distilled POCl₃; ensure all glassware and reagents are thoroughly dry. |
| Oily product after work-up | Impurities present; incomplete reaction. | Try triturating the oil with a non-polar solvent like hexane to induce solidification; purify via column chromatography instead of recrystallization. |
| Broad peaks in NMR | Sample contains paramagnetic impurities or is aggregating. | Ensure the sample is fully dissolved; filter the NMR sample through a small plug of cotton or celite; re-purify the compound. |
References
- Biological activity of oxadiazole and thiadiazole derivatives - PMC. PubMed Central.
- Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem.
- An overview of biological activities of thiadiazole derivatives. Preprints.org.
- Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.
- Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Institutes of Health.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate.
- Synthetic pathway for the synthesis of 1,3,4-thiadiazole-derived... ResearchGate.
- New Synthetic Routes to 1,3,4-Thiadiazole Derivatives. Taylor & Francis Online.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies.
- Technical Support Center: Spectroscopic Characterization of Complex Thiadiazole Derivatives. Benchchem.
- This compound. PubChem.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health.
- This compound. MySkinRecipes.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- This compound. BLDpharm.
- Rahman, M. A., et al. (2014). Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity. Bulgarian Chemical Communications, 46(4), 750-756.
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H10ClNS | CID 12295883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 32631-29-1|this compound|BLD Pharm [bldpharm.com]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Triazole Compounds from 4-((4-Chlorophenyl)thio)aniline
Introduction: The Significance of Triazole Scaffolds in Modern Drug Discovery
Triazole heterocycles are a cornerstone in medicinal chemistry, renowned for their vast therapeutic applications.[1][2][3] These five-membered aromatic rings, containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. Their unique structural features, including the ability to engage in hydrogen bonding and dipole interactions, make them privileged scaffolds in the design of bioactive molecules.[4][5] Triazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][4][5]
The starting material, 4-((4-Chlorophenyl)thio)aniline, presents a valuable building block for the synthesis of novel triazole derivatives. The diaryl thioether linkage offers a degree of conformational flexibility, while the chloro- and amino- functionalities provide strategic points for further chemical modification. This guide provides detailed protocols for the synthesis of both 1,2,3- and 1,2,4-triazole derivatives from this versatile precursor, aimed at researchers, scientists, and drug development professionals.
PART 1: Synthesis of 1,2,3-Triazole Derivatives via Azide-Alkyne Cycloaddition
The most prominent route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[6] The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," prized for its high yields, mild reaction conditions, and regioselectivity, exclusively affording the 1,4-disubstituted isomer.[6]
Reaction Pathway Overview
The synthesis of a 1,2,3-triazole from this compound involves a two-step process:
-
Diazotization-Azidation: The primary aromatic amine is first converted to a diazonium salt, which is then displaced by an azide ion to yield the corresponding aryl azide.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The synthesized aryl azide undergoes a [3+2] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole.
Caption: Synthetic pathway for 1,2,3-triazole derivatives.
Detailed Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-((4-Chlorophenyl)thio)phenyl Azide
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
-
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-((4-Chlorophenyl)thio)phenyl azide.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
4-((4-Chlorophenyl)thio)phenyl Azide (from Step 1)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 eq)
-
Sodium Ascorbate (0.1 eq)
-
tert-Butanol and Deionized Water (1:1 mixture)
-
-
Procedure:
-
In a suitable flask, dissolve the crude 4-((4-Chlorophenyl)thio)phenyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-((4-Chlorophenyl)thio)phenyl)-4-substituted-1H-1,2,3-triazole.
-
PART 2: Synthesis of 1,2,4-Triazole-3-thiol Derivatives
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established route that involves the cyclization of thiosemicarbazide intermediates.[7][8][9] This method provides a versatile platform for introducing diverse functionalities at the N-4 and C-5 positions of the triazole ring.
Reaction Pathway Overview
The synthesis from this compound proceeds through the following key steps:
-
Isothiocyanate Formation: The starting aniline is converted to an isothiocyanate.
-
Thiosemicarbazide Synthesis: The isothiocyanate is reacted with a carboxylic acid hydrazide to form a 1,4-disubstituted thiosemicarbazide.
-
Cyclization: The thiosemicarbazide is cyclized under basic conditions to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Caption: Synthetic pathway for 1,2,4-triazole-3-thiol derivatives.
Detailed Experimental Protocol: Three-Step Synthesis
Step 1: Synthesis of 4-((4-Chlorophenyl)thio)phenyl isothiocyanate
-
Materials:
-
This compound
-
Thiophosgene (CSCl₂)
-
Triethylamine (Et₃N) or Calcium Carbonate (CaCO₃)
-
Dichloromethane (DCM) or a biphasic system (DCM/water)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a flask equipped with a dropping funnel and a stirrer.
-
Add a base such as triethylamine (2.5 eq) or an aqueous suspension of calcium carbonate.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of thiophosgene (1.1 eq) in DCM dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture if a solid base was used. Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude isothiocyanate, which can often be used in the next step without further purification.
-
Step 2: Synthesis of the Thiosemicarbazide Intermediate
-
Materials:
-
4-((4-Chlorophenyl)thio)phenyl isothiocyanate (from Step 1)
-
A suitable carboxylic acid hydrazide (e.g., Phenylacetic acid hydrazide, 1.0 eq)[7]
-
Ethanol
-
-
Procedure:
-
Dissolve the carboxylic acid hydrazide (1.0 eq) in ethanol by heating gently.
-
Add the crude 4-((4-Chlorophenyl)thio)phenyl isothiocyanate (1.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours. A precipitate should form upon reaction.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to obtain the desired 1,4-disubstituted thiosemicarbazide.
-
Step 3: Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
-
Materials:
-
Thiosemicarbazide intermediate (from Step 2)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) for acidification
-
-
Procedure:
-
Suspend the thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux for 4-6 hours until a clear solution is obtained.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is acidic, leading to the precipitation of the product.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[7][8]
-
Data Summary and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Compound Type | Analytical Technique | Expected Observations |
| Aryl Azide Intermediate | IR Spectroscopy | Characteristic strong azide (N₃) stretch around 2100-2150 cm⁻¹. |
| ¹H NMR Spectroscopy | Aromatic protons consistent with the 4-((4-Chlorophenyl)thio)phenyl moiety. | |
| 1,2,3-Triazole Product | ¹H NMR Spectroscopy | Appearance of a new singlet for the triazole C-H proton (typically δ 7.5-8.5 ppm). |
| ¹³C NMR Spectroscopy | Signals corresponding to the triazole ring carbons. | |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. | |
| 1,2,4-Triazole-3-thiol | IR Spectroscopy | Absence of C=O stretch from the thiosemicarbazide; presence of N-H and possibly S-H stretches. |
| ¹H NMR Spectroscopy | A broad singlet for the SH proton (can be exchangeable with D₂O), typically at δ 12-14 ppm.[7][10] | |
| ¹³C NMR Spectroscopy | Signal for the C=S (thione) carbon, typically around 160-180 ppm. | |
| Mass Spectrometry | Molecular ion peak confirming the mass of the cyclized product. |
Applications and Future Directions
The synthesized triazole derivatives serve as a library of novel compounds for biological screening. Given the established pharmacological profiles of triazoles, these new molecules could be evaluated for a range of activities:
-
Anticancer Activity: Many triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[3][5]
-
Antimicrobial and Antifungal Activity: Triazoles are a well-known class of antifungal drugs, and novel derivatives may exhibit potent activity against resistant strains.[4]
-
Enzyme Inhibition: These compounds can be tested as inhibitors for enzymes implicated in various diseases.[11]
Further derivatization of the triazole core, such as alkylation of the thiol group in the 1,2,4-triazole series, can lead to the generation of additional analogs with potentially improved pharmacokinetic and pharmacodynamic properties.
References
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Application of triazoles in the structural modification of natural products - PubMed Central. (n.d.). Vertex AI Search.
- Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. (2025). Vertex AI Search.
- Triazole Compounds: Recent Advances in Medicinal Research. (2022). Vertex AI Search.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022). Vertex AI Search.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Vertex AI Search.
- Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Vertex AI Search.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles - MDPI. (n.d.). Vertex AI Search.
- Synthesis and Spectral Characterization of 1,2,4-triazole deriv
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH. (n.d.). Vertex AI Search.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchG
- Spectroscopic characterization for 1,2,4-triazole 3.
- Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - Brieflands. (n.d.). Vertex AI Search.
- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed. (2026). Vertex AI Search.
- Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed. (n.d.). Vertex AI Search.
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- Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Deriv
- ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives.
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Leveraging 4-((4-Chlorophenyl)thio)aniline in the Synthesis of Novel Bioactive Heterocyclic Compounds
An Application Guide for Researchers
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile starting materials are paramount. 4-((4-Chlorophenyl)thio)aniline stands out as a "privileged scaffold"—a molecular framework that is amenable to a wide range of chemical transformations, yielding derivatives with significant therapeutic potential. Its structure, characterized by a reactive aniline moiety, a stabilizing chlorophenyl group, and a flexible thioether linkage, makes it an ideal precursor for the synthesis of diverse heterocyclic systems.[1][2] These heterocyclic compounds, particularly those containing nitrogen and sulfur, form the cornerstone of many pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond mere procedural descriptions, we delve into the mechanistic rationale behind the synthetic routes, offering detailed, field-tested protocols for the creation of novel thiazole, pyrazole, and pyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable chemical intermediate.
Part 1: Synthesis of Thiazole Derivatives – Accessing Potent Antimicrobial and Antiparasitic Agents
The thiazole ring is a fundamental component of numerous biologically active compounds. The synthesis of 2-amino-thiazole derivatives from an aniline precursor is a well-established and efficient strategy. The primary amino group of this compound serves as a key nucleophile in the classical Hantzsch thiazole synthesis or related methodologies.
Causality of Experimental Design:
The protocol described below utilizes a two-step, one-pot reaction. First, the aniline is converted into a thiourea derivative by reacting it with an isothiocyanate. This in-situ generated intermediate possesses the necessary N-C-S backbone. Subsequent cyclization with an α-haloketone (in this case, 2-chloro-1-(4-chlorophenyl)ethan-1-one) proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by intramolecular condensation and dehydration to yield the final thiazole ring. The choice of a strong base like potassium carbonate is crucial to deprotonate the thiourea, enhancing its nucleophilicity for the initial cyclization step.
Experimental Workflow: Synthesis of Thiazole Derivatives
Caption: Workflow for the synthesis of thiazole derivatives.
Detailed Protocol: Synthesis of N-phenyl-4-(4-chlorophenyl)-N'-(4-((4-chlorophenyl)thio)phenyl)thiazol-2-amine
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (2.36 g, 10 mmol) in 50 mL of acetone.
-
Thiourea Formation: To the stirring solution, add phenyl isothiocyanate (1.35 g, 10 mmol). Stir the mixture at room temperature for 1 hour. The formation of the intermediate N-phenyl-N'-(4-((4-chlorophenyl)thio)phenyl)thiourea can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To this mixture, add 2-chloro-1-(4-chlorophenyl)ethan-1-one (1.89 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Purification: The crude product is recrystallized from absolute ethanol to afford the pure thiazole derivative.
Data Presentation: Product Characterization
| Compound ID | Molecular Formula | Yield (%) | M.P. (°C) | 1H NMR (DMSO-d6, δ ppm) |
| Thiazole-1 | C27H18Cl2N2S2 | ~85% | 178-180 | 10.5 (s, 1H, NH), 7.2-8.0 (m, 17H, Ar-H), 7.1 (s, 1H, thiazole-H) |
Note: Spectral data are representative and should be confirmed by analytical testing.
The resulting thiazole derivatives are of significant interest due to their potential biological activities. Studies have shown that compounds with a 4-(4-chlorophenyl)thiazole core exhibit promising leishmanicidal and trypanocidal activities, making them valuable leads for antiparasitic drug discovery.[6][7] Furthermore, various thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[8][9][10]
Part 2: Synthesis of Pyrazole Derivatives – A Gateway to Anti-inflammatory and Antifungal Agents
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals due to their wide range of biological activities. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this section, we adapt this strategy, starting from this compound.
Causality of Experimental Design:
The protocol begins with the diazotization of this compound to form a diazonium salt. This highly reactive intermediate is then coupled with an active methylene compound, such as ethyl acetoacetate, which provides the carbon backbone for the pyrazole ring. The subsequent intramolecular cyclization, driven by heating in the presence of an acid catalyst (glacial acetic acid), leads to the formation of the pyrazolinone ring. This method, a variation of the Knorr pyrazole synthesis, is highly effective for generating functionalized pyrazoles.
Experimental Workflow: Synthesis of Pyrazole Derivatives
Caption: Workflow for the synthesis of pyrazole derivatives.
Detailed Protocol: Synthesis of 5-methyl-2-(4-((4-chlorophenyl)thio)phenyl)-2,4-dihydro-3H-pyrazol-3-one
-
Diazotization: Dissolve this compound (2.36 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath. Add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol) dropwise with constant stirring, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate beaker, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and sodium acetate (8.2 g, 100 mmol) in ethanol (50 mL). Cool this solution to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise to the ethyl acetoacetate solution with vigorous stirring.
-
Isolation of Intermediate: A yellow or orange solid will precipitate. Continue stirring for 2 hours in the ice bath. Filter the crude intermediate, wash with water, and dry.
-
Cyclization: Suspend the dried intermediate in glacial acetic acid (30 mL) and reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into 200 mL of crushed ice. The solid pyrazole derivative will separate out.
-
Purification: Filter the solid, wash thoroughly with water, and recrystallize from an ethanol/water mixture to obtain the pure product.
Data Presentation: Product Characterization
| Compound ID | Molecular Formula | Yield (%) | M.P. (°C) | 1H NMR (CDCl3, δ ppm) |
| Pyrazole-1 | C16H13ClN2OS | ~80% | 210-212 | 11.0 (br s, 1H, NH), 7.1-7.8 (m, 8H, Ar-H), 3.4 (s, 2H, CH2), 2.2 (s, 3H, CH3) |
Note: Spectral data are representative and should be confirmed by analytical testing.
The synthesis of pyrazole derivatives from this precursor opens avenues to compounds with significant pharmacological potential. Research has indicated that pyrazoles bearing a 4-chlorophenyl moiety exhibit notable antifungal and antitubercular activities.[11] Additionally, various substituted pyrazoles have been identified as potent anti-inflammatory agents.[12]
Part 3: Synthesis of Pyrimidine Derivatives – Targeting Anticancer Therapeutics
Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the ring. This core is found in nucleic acids and a multitude of synthetic drugs. The Biginelli reaction or similar condensation strategies are commonly employed for their synthesis.
Causality of Experimental Design:
This protocol employs a condensation reaction between a chalcone (an α,β-unsaturated ketone) and a guanidine derivative. First, 4-((4-chlorophenyl)thio)benzaldehyde is synthesized via a nucleophilic aromatic substitution reaction. This aldehyde is then condensed with an appropriate ketone (e.g., acetophenone) under basic conditions to form the chalcone. The crucial final step involves the reaction of this chalcone with guanidine nitrate. The guanidine acts as the N-C-N source, and the reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring.
Experimental Workflow: Synthesis of Pyrimidine Derivatives
Caption: Workflow for the synthesis of pyrimidine derivatives.
Detailed Protocol: Synthesis of 4-(4-((4-chlorophenyl)thio)phenyl)-6-phenylpyrimidin-2-amine
-
Step A: Synthesis of the Chalcone Intermediate
-
Prepare 4-((4-chlorophenyl)thio)benzaldehyde (starting material not commercially available, but can be synthesized).
-
Dissolve 4-((4-chlorophenyl)thio)benzaldehyde (2.62 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 40 mL of ethanol in a flask.
-
Add 10 mL of 40% aqueous sodium hydroxide solution dropwise while stirring in an ice bath.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
-
-
Step B: Synthesis of the Pyrimidine
-
In a 100 mL round-bottom flask, add the synthesized chalcone (3.64 g, 10 mmol) and guanidine nitrate (1.22 g, 10 mmol) to 50 mL of absolute ethanol.
-
Add a solution of sodium ethoxide, prepared by dissolving sodium (0.46 g, 20 mmol) in absolute ethanol (20 mL).
-
Heat the mixture under reflux for 10-12 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The solid product that precipitates is filtered, washed with water, and dried.
-
Recrystallize from dimethylformamide (DMF) to obtain the pure pyrimidine derivative.
-
Data Presentation: Product Characterization
| Compound ID | Molecular Formula | Yield (%) | M.P. (°C) | 1H NMR (DMSO-d6, δ ppm) |
| Pyrimidine-1 | C22H16ClN3S | ~75% | >250 | 7.0-8.2 (m, 13H, Ar-H), 6.8 (s, 1H, pyrimidine-H), 6.5 (s, 2H, NH2) |
Note: Spectral data are representative and should be confirmed by analytical testing.
The development of novel pyrimidine derivatives is a highly active area of cancer research. Many pyrimidine-based compounds function as kinase inhibitors or antimetabolites.[13][14] The synthesized compounds, incorporating the diphenyl sulfide moiety, are promising candidates for evaluation as anticancer agents, potentially targeting signaling pathways crucial for tumor growth.[4][15]
Summary of Biological Significance
The versatility of this compound as a synthon allows for the creation of a diverse library of heterocyclic compounds, each with a distinct potential pharmacological profile.
| Heterocycle Class | General Synthetic Approach | Potential Biological Activities | Supporting References |
| Thiazoles | Hantzsch synthesis (or variation) from thiourea intermediate | Antimicrobial, Antifungal, Antiparasitic (Leishmanicidal, Trypanocidal) | [6][8][9] |
| Pyrazoles | Knorr synthesis (or variation) via diazonium coupling and cyclization | Anti-inflammatory, Antifungal, Antitubercular, Anticancer | [11][12][16] |
| Pyrimidines | Biginelli reaction (or variation) from chalcone and guanidine | Anticancer, Antimicrobial, Kinase Inhibition | [4][13][17] |
Conclusion and Future Outlook
This application guide demonstrates that this compound is a powerful and strategic starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided for thiazole, pyrazole, and pyrimidine synthesis are robust, high-yielding, and adaptable for the creation of diverse chemical libraries. The inherent biological potential of the diphenyl sulfide core, combined with the proven pharmacological value of the target heterocycles, makes this a fertile ground for drug discovery.
Future research should focus on expanding the library of derivatives from each heterocyclic class and conducting comprehensive biological screenings. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for enhanced potency and selectivity against various therapeutic targets, from infectious diseases to oncology.
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- Horrocks, P. et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-8.
- (n.d.). Antimicrobial activities of heterocycles derived from thienylchalcones.
- Devi, N. et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-. Neuroquantology.
- (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- (2022). Heterocyclic Letters, 7(2), 553-562.
- (n.d.). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. ResearchGate.
- (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.
- (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals.
- (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
- (n.d.). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. PMC - PubMed Central.
- (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH.
- (2014, June 28). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science.
- (2023, May). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. ResearchGate.
- (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. NIH.
- (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
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- (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
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- (n.d.). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. PubMed.
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Application Notes and Protocols: 4-((4-Chlorophenyl)thio)aniline in Medicinal Chemistry
Introduction: The Emergence of the Diaryl Thioether Scaffold
In the landscape of medicinal chemistry, the diaryl thioether motif has emerged as a privileged scaffold, underpinning the development of a diverse array of therapeutic agents.[1] This structural unit, characterized by two aryl rings linked by a sulfur atom, is a cornerstone in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] At the heart of this chemical class lies 4-((4-Chlorophenyl)thio)aniline, a versatile building block that offers a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capabilities. Its strategic derivatization has paved the way for the discovery of potent modulators of key biological targets, most notably protein kinases and tubulin.[4][5]
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound and its derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into the structure-activity relationships that govern the efficacy of these compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lead compound is paramount in drug discovery. These parameters influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNS | [6] |
| Molecular Weight | 235.73 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 32631-29-1 | [6] |
| XLogP3 | 3.5 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Synthesis of the this compound Scaffold
The construction of the diaryl thioether linkage is a critical step in the synthesis of this class of compounds. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a robust and widely employed method for this transformation.[7][8] This reaction typically involves the coupling of an aryl halide with a thiophenol in the presence of a copper catalyst and a base at elevated temperatures.
Figure 1. General workflow for the Ullmann condensation synthesis of this compound.
Protocol: Ullmann Condensation for this compound
This protocol provides a general method for the synthesis of the title compound. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary depending on the specific scale and purity requirements.
Materials:
-
4-Aminothiophenol
-
1-Chloro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Application in Medicinal Chemistry: Targeting Cancer Hallmarks
The this compound scaffold has proven to be a fertile ground for the development of novel anticancer agents. Its derivatives have been shown to target two of the most critical hallmarks of cancer: uncontrolled cell proliferation and evasion of apoptosis. This is often achieved through the inhibition of key cellular machinery, namely protein kinases and the microtubule network.
Kinase Inhibition: A Molecular Switch for Cancer
Protein kinases are a family of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[9] Dysregulation of kinase activity is a common driver of cancer. The 4-anilino moiety present in derivatives of this compound is a well-established pharmacophore for targeting the ATP-binding site of various kinases.
Figure 2. Simplified signaling pathway illustrating kinase inhibition by this compound derivatives.
Key Kinase Targets:
-
Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in signaling pathways that control cell proliferation, migration, and angiogenesis.[6] Elevated Src activity is frequently observed in various cancers, making it an attractive therapeutic target.[10]
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are key regulators of mitosis.[9][11] Their overexpression is common in many tumors, and their inhibition can lead to mitotic catastrophe and apoptosis.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12] Inhibition of VEGFR can effectively starve tumors and prevent their growth and metastasis.
Representative Biological Activity:
While specific data for a wide range of this compound derivatives is emerging, studies on structurally related anilino-quinolines and other diaryl thioethers provide compelling evidence of their kinase inhibitory potential.
| Compound Class | Target Kinase | IC₅₀ | Cell Line | Reference |
| 4-Anilino-7-thienyl-3-quinolinecarbonitriles | Src | Potent Inhibition | - | [5] |
| o-Chlorophenyl substituted pyrimidines | Aurora A | 6.1 ± 1.0 nM | - | [9] |
| 2,4-disubstituted-2-thiopyrimidines | VEGFR-2 | 1.23 µM | - | [13] |
Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in cell division by forming the mitotic spindle.[4][14] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. The diaryl scaffold of this compound derivatives can be designed to mimic known tubulin inhibitors that bind to the colchicine binding site.[2][4]
Figure 3. Mechanism of action of tubulin polymerization inhibitors derived from this compound.
Representative Biological Activity:
Studies on diaryl heterocyclic compounds have demonstrated their ability to inhibit tubulin polymerization and exhibit potent anticancer activity.
| Compound ID | Antiproliferative Activity (IC₅₀) | Tubulin Polymerization Inhibition (IC₅₀) | Cell Line | Reference |
| 6y | 2.65 µM | 10.9 µM | HCT-116 | [2] |
| 7c | 0.09 µM | 95.2% inhibition | Leukemia SR | [4][15] |
| 7e | 0.05 µM | 96.0% inhibition | Leukemia SR | [4][15] |
| 11a | 0.06 µM | 96.3% inhibition | Leukemia SR | [4][15] |
Protocols for Biological Evaluation
The following protocols provide standardized methods for assessing the biological activity of this compound derivatives.
Protocol: In Vitro Kinase Assay (Fluorescence-Based)
This protocol describes a generic, fluorescence-based assay to determine the inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP quantification kit
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute these in the kinase assay buffer.
-
Kinase Reaction: In each well of the 384-well plate, add the test compound or control, the kinase, and the peptide substrate.
-
Initiation: Initiate the kinase reaction by adding ATP to each well. The final volume should be 5-10 µL.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive controls: Paclitaxel (polymerization enhancer) and Nocodazole (polymerization inhibitor)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: On ice, reconstitute the lyophilized tubulin in the polymerization buffer. Prepare working solutions of the test compounds and controls.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer containing glycerol, the test compound or control, and the tubulin solution.
-
Initiation of Polymerization: Initiate the reaction by adding GTP to each well.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time for each concentration of the test compound. Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its synthetic accessibility and the proven efficacy of its derivatives as kinase and tubulin inhibitors underscore its potential. The protocols and data presented in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this versatile scaffold.
Future research should focus on expanding the structure-activity relationship studies to identify derivatives with enhanced potency and selectivity against specific cancer-related targets. Furthermore, investigations into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The continued exploration of the this compound scaffold holds the promise of delivering next-generation therapies for a range of human diseases.
References
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- Soares, J., et al. (2017). Improving anticancer activity towards colon cancer cells with a new p53-activating agent. British Journal of Pharmacology, 174(14), 2274-2288.
- Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7759-7775.
- Li, W., et al. (2023). Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities. European Journal of Medicinal Chemistry, 252, 115284.
- Wikipedia contributors. (2023, December 27). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
- Wang, Y., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2641-2648.
- Wang, Y., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. ACS Publications.
- Boschelli, D. H., et al. (2006). Synthesis and SRC Kinase Inhibitory Activity of a Series of 4-[(2, 4-Dichloro-5-Methoxyphenyl)amino]-7-Furyl-3-Quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876.
- Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1785-1805.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Tan, S., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(21), 3843.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Hussong, J. G., et al. (2016). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Journal of Organic Chemistry, 81(16), 7132-7140.
- Falesiedi, M., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe.
- Sunil, D., et al. (2019). Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][16][17]triazolo[3,4-b][2][9][16]thiadiazole in HepG2 cell lines. Medicinal Chemistry Research, 28(8), 1266-1277.
- Payton, F., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4434-4452.
- Zięba, A., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(21), 3843.
- Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1785-1805.
- Desbène, S., & Giorgi-Renault, S. (2002). Drugs that Inhibit Tubulin Polymerization: The Particular Case of Podophyllotoxin and Analogues. Current Medicinal Chemistry-Anti-Cancer Agents, 2(1), 1-18.
- Wang, Y., et al. (2020). A review of research progress of antitumor drugs based on tubulin targets. Annals of Translational Medicine, 8(19), 1255.
- El-Sayed, M. A. A., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. Scientific Reports, 12(1), 1-13.
- Wujec, M., et al. (2014). Pharmacological and structure-activity relationship evaluation of 4-aryl-1-diphenylacetyl(thio)semicarbazides. Molecules, 19(4), 4745-4761.
- Boschelli, D. H., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 12(15), 2011-2014.
- Al-Ostoot, F. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843.
- Wikipedia contributors. (2023, November 29). Src inhibitor. In Wikipedia, The Free Encyclopedia.
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- ResearchGate. (n.d.). The anticancer effect of the HCT116 and HCT116RPDD cells on the... [Image].
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- El-Gazzar, M. G., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(11), 1900089.
- Strieter, E. R., et al. (2009). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 131(49), 17780-17790.
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Application Notes and Protocols for the Development of Antimicrobial Agents Based on the 4-((4-Chlorophenyl)thio)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Diaryl sulfides and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This document provides a comprehensive guide for the investigation of 4-((4-Chlorophenyl)thio)aniline as a core scaffold for the discovery and development of new antimicrobial agents. We present detailed protocols for the synthesis, in vitro antimicrobial susceptibility testing, and cytotoxicity evaluation of compounds derived from this scaffold. Furthermore, we discuss potential mechanisms of action based on related structures and outline a strategic workflow for advancing lead compounds.
Introduction: The Potential of the this compound Scaffold
This compound is a diaryl sulfide that presents a compelling starting point for antimicrobial drug discovery. The core structure, featuring a substituted aniline ring linked to a chlorophenyl group via a sulfur bridge, offers several advantages. The presence of the sulfur atom is a key feature in many biologically active organosulfur compounds, which are known to exhibit significant antimicrobial properties. The number of sulfur atoms and the nature of the substituents on the aromatic rings can be systematically modified to optimize antimicrobial potency and selectivity.
Derivatives of similar structures have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action for some related thiophenyl compounds has been attributed to the inhibition of essential bacterial enzymes, such as FtsZ, a protein crucial for bacterial cell division. This suggests that this compound derivatives could act via a mechanism that is distinct from many current antibiotics, making them potentially effective against resistant strains.
The primary amine on the aniline ring provides a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. This chemical tractability, combined with the inherent biological potential of the diaryl sulfide core, makes this compound an attractive scaffold for a targeted drug discovery program.
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various established methods in organic chemistry. A common approach involves the nucleophilic aromatic substitution reaction between 4-chlorothiophenol and a suitable para-substituted aniline derivative, or vice versa. The following is a generalized protocol for the synthesis of the parent scaffold.
Protocol: Synthesis of this compound
Materials:
-
4-Aminothiophenol
-
1-Chloro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminothiophenol (1 equivalent) and 1-chloro-4-iodobenzene (1.1 equivalents) in DMF.
-
Add potassium carbonate (2 equivalents) and copper(I) iodide (0.1 equivalents) to the mixture.
-
Heat the reaction mixture at 120 °C for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental analysis
In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of newly synthesized compounds involves determining their activity against a panel of clinically relevant microorganisms. Standardized methods such as broth microdilution are recommended to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 35-37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
-
Optionally, resazurin can be added to the wells after incubation to confirm bacterial viability (a color change from blue to pink indicates viable bacteria).
Data Presentation
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Control Antibiotic | Known Value | Known Value | Known Value | Known Value |
Cytotoxicity Evaluation
A critical step in the development of any new antimicrobial agent is to assess its toxicity towards mammalian cells to ensure a suitable therapeutic window.[1][2][3] Various assays can be employed to measure cytotoxicity, with the MTT and LDH assays being common choices.
Protocol: MTT Assay for Mammalian Cell Viability
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
Protocol: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The release of lactate dehydrogenase (LDH) from cells is an indicator of plasma membrane damage.[1][2]
Materials:
-
LDH assay kit
-
Mammalian cell line
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Seed and treat the cells with test compounds as described in the MTT assay protocol.
-
After incubation, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.
Investigating the Mechanism of Action
While the precise mechanism of action of this compound is yet to be fully elucidated, studies on analogous structures provide valuable insights into potential targets. The antibacterial activity of some thiophenyl pyrimidine derivatives has been linked to the inhibition of FtsZ polymerization, a critical process in bacterial cell division.
Proposed Mechanism and Experimental Workflow
A plausible hypothesis is that this compound derivatives may interfere with bacterial cell division by targeting the FtsZ protein. The following workflow can be used to investigate this proposed mechanism.
Caption: Experimental workflow for antimicrobial agent development.
Protocol: In Vitro FtsZ Polymerization Assay
Materials:
-
Purified FtsZ protein (e.g., from S. aureus or E. coli)
-
Polymerization buffer (e.g., MES buffer containing MgCl₂)
-
GTP solution
-
Test compounds
-
96-well plate reader capable of measuring light scattering at 340 nm
Procedure:
-
Add the polymerization buffer and various concentrations of the test compound to the wells of a 96-well plate.
-
Add the purified FtsZ protein to each well and incubate for a short period.
-
Initiate the polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in light scattering at 340 nm over time. An increase in light scattering indicates FtsZ polymerization.
-
A reduction in the rate and extent of light scattering in the presence of the test compound suggests inhibition of FtsZ polymerization.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for a distinct mechanism of action make it an attractive target for further investigation. The protocols outlined in this document provide a robust framework for the synthesis, in vitro evaluation, and mechanistic studies of derivatives based on this scaffold. Future work should focus on synthesizing a diverse library of analogues to establish structure-activity relationships, optimizing lead compounds for improved potency and reduced toxicity, and validating the proposed mechanism of action through rigorous biochemical and biophysical assays.
References
- Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Kretschmer, D., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Protocols.
Sources
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- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation of the Amino Group in 4-((4-Chlorophenyl)thio)aniline
Introduction: Strategic Importance of Acylating 4-((4-Chlorophenyl)thio)aniline in Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the strategic modification of core scaffolds is paramount to the development of novel molecular entities with tailored properties. This compound serves as a valuable building block, presenting a diaryl thioether linkage that imparts specific conformational and electronic characteristics to its derivatives. The primary amino group on this scaffold is a key synthetic handle for diversification, and its acylation is a fundamental transformation.
This acylation, converting the nucleophilic amine to a less reactive amide, is not merely a protective measure.[1][2][3] It introduces a new vector for molecular interactions, modulates the electronic properties of the entire molecule, and provides a gateway to a diverse array of amide derivatives. These derivatives are precursors to a wide range of biologically active compounds, including potential antibacterial, antifungal, and antiviral agents.[4][5][6][7][8][9] This guide provides detailed protocols for the acylation of this compound, delving into the mechanistic rationale behind the experimental choices to empower researchers in their synthetic endeavors.
Chemical & Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNS | PubChem[10] |
| Molecular Weight | 235.73 g/mol | PubChem[10] |
| CAS Number | 32631-29-1 | PubChem[10] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 420.1 °C at 760 mmHg | MySkinRecipes[11] |
| Density | 1.31 g/cm³ | MySkinRecipes[11] |
Mechanistic Considerations in the Acylation of an Aromatic Amine
The acylation of the amino group in this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or acid anhydride). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a leaving group (e.g., chloride or acetate), yields the stable amide product.
The reactivity of the amino group is influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the thioether group is generally considered to be an activating group, donating electron density to the ring and enhancing the nucleophilicity of the para-amino group. However, the overall reactivity will be a balance of the activating thioether and the deactivating effect of the chlorophenyl group.
Experimental Protocols
Herein, we detail two robust and widely applicable protocols for the acylation of this compound: a standard method using acetic anhydride and a classic Schotten-Baumann reaction employing an acyl chloride.
Protocol 1: Acetylation with Acetic Anhydride
This method is a straightforward and efficient way to introduce an acetyl group, yielding N-(4-((4-chlorophenyl)thio)phenyl)acetamide. The use of a weak acid catalyst, such as acetic acid (which can be present in vinegar), can facilitate the reaction.[1] Alternatively, the reaction can be performed under neutral or slightly basic conditions.
Caption: Workflow for the acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent and catalyst) or an inert solvent like dichloromethane
-
Sodium acetate (if not using acetic acid as solvent)
-
Distilled water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.
-
Addition of Acylating Agent: While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.[12]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water or crushed ice. This will hydrolyze any excess acetic anhydride and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): For higher purity, the crude N-(4-((4-chlorophenyl)thio)phenyl)acetamide can be recrystallized from a suitable solvent system, such as ethanol/water.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by comparing the reaction mixture to the starting material on a TLC plate. The product should have a different Rf value.
-
Melting Point: The purified product should have a sharp and distinct melting point, which can be compared to literature values if available.
-
Spectroscopic Analysis: Confirm the structure of the product using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic amide C=O stretch.
Protocol 2: Acylation via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic method for forming amides from amines and acyl chlorides under biphasic conditions.[13][14][15][16] An aqueous base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[15] This method is particularly useful for a wide range of acyl chlorides.
Caption: Schotten-Baumann acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM) or another suitable organic solvent
-
10% aqueous sodium hydroxide (NaOH) solution
-
Distilled water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)
Procedure:
-
Preparation of Amine Solution: In an Erlenmeyer flask, dissolve 1.0 equivalent of this compound in dichloromethane.
-
Reaction Setup: Cool the flask in an ice bath and begin stirring.
-
Addition of Base and Acyl Chloride: Slowly and simultaneously add 1.1 equivalents of the acyl chloride and 2-3 equivalents of 10% aqueous NaOH solution to the stirred amine solution. Maintain the temperature between 0 and 10 °C. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC indicates the consumption of the starting amine.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude amide product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Trustworthiness through In-Process Checks:
-
pH Monitoring: During the addition of base, periodically check the pH of the aqueous layer to ensure it remains basic (pH > 10), which is crucial for neutralizing the generated HCl.
-
TLC Monitoring: Use TLC to track the disappearance of the starting aniline and the appearance of the less polar amide product. This helps in determining the reaction endpoint.
Applications in Drug Development
The acylated derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The amide linkage is a common feature in many pharmaceuticals, contributing to their structural rigidity and ability to form hydrogen bonds with biological targets. The specific nature of the acyl group can be varied to fine-tune the pharmacological properties of the final compound, such as its solubility, metabolic stability, and target-binding affinity. For instance, derivatives of N-phenylacetamide have shown promising antibacterial and nematicidal activities.[4][5]
Conclusion
The acylation of this compound is a fundamental and versatile transformation that opens the door to a vast chemical space for exploration in drug discovery and materials science. The protocols provided here, based on well-established chemical principles, offer reliable and reproducible methods for synthesizing a variety of amide derivatives. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively utilize these protocols and adapt them to their specific synthetic needs, accelerating the development of novel and impactful molecules.
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Guide to the Diazotization of 4-((4-Chlorophenyl)thio)aniline: Protocols, Mechanistic Insights, and Safety
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the diazotization of 4-((4-chlorophenyl)thio)aniline, a key synthetic intermediate. The resulting diazonium salt is a versatile precursor for a wide range of functionalized aromatic compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and critical safety considerations necessary for the successful and safe execution of this reaction.
Introduction and Significance
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This transformation, first reported by Peter Griess in 1858, is a cornerstone of synthetic organic chemistry. The diazonium group (-N₂⁺) is an excellent leaving group, thermodynamically driven by the formation of stable dinitrogen gas (N₂), allowing it to be replaced by a wide variety of nucleophiles.[4][5]
The substrate, this compound, incorporates a diaryl thioether moiety, a structural motif present in various biologically active molecules. Its diazotization provides a gateway to further functionalization of the aniline ring, enabling the introduction of halogens, cyano, hydroxyl, and other groups through well-established procedures like the Sandmeyer and Schiemann reactions.[6][7][8] Furthermore, the resulting diazonium salt can act as an electrophile in azo coupling reactions to produce highly conjugated systems, which are the basis for many azo dyes and pigments.[9][10]
Reaction Mechanism
The diazotization reaction proceeds through several distinct steps, initiated by the in situ formation of the active nitrosating agent, the nitrosonium ion (NO⁺).
-
Generation of Nitrous Acid: In the presence of a strong mineral acid such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[11][12]
-
Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the excess acid and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).[12][13]
-
Electrophilic Attack: The primary amine group of this compound acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoaminium ion.[12]
-
Deprotonation and Tautomerization: A rapid deprotonation yields an N-nitrosamine intermediate.[14][12] This intermediate undergoes tautomerization to a diazohydroxide.[12][13]
-
Formation of the Diazonium Ion: The diazohydroxide is protonated at the oxygen atom by the acid, forming an excellent leaving group (H₂O). The subsequent loss of water generates the final arenediazonium ion.[14][13]
The overall stability of the resulting 4-((4-chlorophenyl)thio)benzenediazonium salt is influenced by the substituents on the aromatic ring. While aryl diazonium salts are significantly more stable than their aliphatic counterparts due to resonance delocalization with the benzene ring, they are still thermally sensitive.[13]
Caption: The multi-step mechanism of diazotization.
Critical Safety Precautions
WARNING: Arenediazonium salts are high-energy materials and can be explosive in their solid, dry state.[15][16] They are sensitive to heat, shock, and friction.[15][16] Adherence to strict safety protocols is mandatory.
-
In Situ Use: Never isolate the diazonium salt unless absolutely necessary and only on a very small scale (<0.75 mmol) with extreme precautions.[15][16][17] The standard and safest practice is to prepare the salt in a cold solution and use it immediately for the subsequent reaction.[9][15]
-
Temperature Control: The reaction is highly exothermic. Maintain the temperature strictly between 0–5 °C at all times using an ice-salt bath.[16][17][18] Higher temperatures lead to rapid decomposition of the diazonium salt, liberating nitrogen gas and potentially forming hazardous phenolic byproducts.[13]
-
Ventilation: Perform the entire procedure in a well-ventilated chemical fume hood.[18] The reaction can generate gases.[16][17]
-
Handling Solids: If handling a solid diazonium salt is unavoidable, use plastic or wooden spatulas, never metal, to avoid friction or sparks.[15][17]
-
Quenching: Before workup or disposal, any excess diazonium salt must be quenched. This can be achieved by adding a compound that readily reacts with it, such as a solution of 2-naphthol, or by carefully adding a reducing agent like hypophosphorous acid.[15][19] Excess nitrous acid should be quenched with sulfamic acid or urea.[20]
Experimental Protocol: Diazotization of this compound
This protocol describes a general procedure for the formation of the 4-((4-chlorophenyl)thio)benzenediazonium chloride solution for immediate use in subsequent reactions.
4.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >97% Purity |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent Grade (~37%) |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade, ≥97% |
| Deionized Water | Type II or better |
| Ice | |
| Magnetic Stirrer with Stir Bar | |
| Round-bottom flask or Beaker (appropriate size) | |
| Dropping Funnel | |
| Thermometer (-10 to 110 °C) | |
| Ice-salt bath | |
| Starch-iodide paper | For testing for excess nitrous acid |
| Sulfamic Acid | For quenching excess nitrous acid (optional) |
4.2. Step-by-Step Procedure
-
Amine Salt Formation: In a 250 mL beaker or flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 mmol, 2.36 g).
-
In a chemical fume hood, carefully add deionized water (20 mL) followed by concentrated hydrochloric acid (2.5 eq., 25.0 mmol, ~2.1 mL). Stir the mixture. The amine salt may precipitate as a fine solid.
-
Cooling: Place the flask in an ice-salt bath and stir until the internal temperature of the slurry is stable between 0 and 5 °C.
-
Nitrite Solution Preparation: In a separate small beaker, dissolve sodium nitrite (1.05 eq., 10.5 mmol, 0.72 g) in cold deionized water (10 mL).
-
Diazotization: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, vigorously stirred amine salt slurry. The rate of addition must be carefully controlled to ensure the temperature does not rise above 5 °C.[18][21]
-
Reaction Monitoring: During the addition, the solid amine salt should gradually dissolve, often accompanied by a slight color change. After the complete addition of the NaNO₂ solution, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.[18][21]
-
Verification (Optional but Recommended): To check for a slight excess of nitrous acid (indicating the amine has been fully consumed), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid. If the test is negative, a very small additional amount of NaNO₂ solution may be needed.
-
Quenching Excess Nitrous Acid (Optional): If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.
-
Immediate Use: The resulting cold, aqueous solution of 4-((4-chlorophenyl)thio)benzenediazonium chloride is now ready for immediate use in situ for subsequent reactions. DO NOT ATTEMPT TO ISOLATE THE SOLID.
Caption: Workflow for the in situ preparation of diazonium salt.
Applications in Synthesis
The freshly prepared 4-((4-chlorophenyl)thio)benzenediazonium chloride solution is a versatile intermediate.
-
Sandmeyer Reactions: Treatment of the diazonium salt solution with copper(I) salts can introduce a variety of substituents.[6][8]
-
Chloro/Bromo-dediazoniation: Using CuCl or CuBr introduces a chlorine or bromine atom, respectively.
-
Cyano-dediazoniation: Using CuCN introduces a nitrile group, a valuable precursor for carboxylic acids, amides, and amines.
-
-
Iodo-dediazoniation: The diazonium group can be replaced by iodine by treatment with an aqueous solution of potassium iodide (KI), a reaction that does not typically require a copper catalyst.[7]
-
Azo Coupling: As an electrophile, the diazonium salt will react with electron-rich aromatic compounds (the coupling component), such as phenols or anilines, to form brightly colored azo compounds.[3][10] For example, adding the diazonium salt solution to a cold, alkaline solution of 2-naphthol would produce a characteristic red-orange azo dye, a reaction that can also serve as a qualitative test for the successful formation of the diazonium salt.
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Application Note: Streamlining Synthesis of 4-((4-Chlorophenyl)thio)aniline Derivatives through Thin-Layer Chromatography Monitoring
Abstract: The synthesis of 4-((4-chlorophenyl)thio)aniline and its derivatives, core structures in medicinal chemistry and materials science, necessitates precise reaction monitoring for optimal yield and purity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of thin-layer chromatography (TLC) to monitor the progress of these syntheses. We delve into the scientific principles underpinning TLC, present detailed, field-tested protocols, and offer expert insights into experimental choices, ensuring a robust and self-validating monitoring system.
Introduction: The Importance of Diaryl Sulfides and Reaction Monitoring
Diaryl sulfides, specifically functionalized aniline derivatives like this compound, are pivotal structural motifs. Their synthesis often involves the formation of a carbon-sulfur (C–S) bond, a cornerstone transformation in organic chemistry. Common synthetic routes include nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination.[3][4][5][6]
Given that these reactions can be sensitive to conditions and may proceed through intermediates or be prone to side reactions, real-time monitoring is not just beneficial—it is critical. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method to track the consumption of starting materials and the formation of the desired product.[7][8] This allows for precise determination of reaction completion, preventing unnecessary heating or reagent use and minimizing the formation of impurities.
The Science of Separation: Why TLC Works for this Synthesis
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[7][9] For the synthesis of this compound, this principle is applied as follows:
-
Stationary Phase: A TLC plate coated with silica gel (SiO₂) is used. Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[7]
-
Mobile Phase (Eluent): A solvent or mixture of solvents of lower polarity is chosen. This eluent travels up the plate via capillary action.[7]
-
Separation Mechanism: As the mobile phase ascends, it carries the spotted compounds from the reaction mixture up the plate. A competition is established: the compounds can either adsorb to the polar stationary phase or dissolve in the mobile phase.[7]
-
More polar compounds (like the starting aniline or thiol) will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate.[10]
-
Less polar compounds will be more soluble in the mobile phase and will travel further. The product, this compound, is generally less polar than its starting materials (e.g., 4-aminothiophenol and 1-chloro-4-iodobenzene) due to the masking of the polar thiol and the larger, more nonpolar diaryl structure.
-
This difference in movement allows for the clear separation of starting materials, intermediates, and the final product on the TLC plate.
The Retardation Factor (Rf): Quantifying the Separation
The movement of each compound is quantified by its Retardation Factor (Rf), a ratio calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11][12]
The Rf value is a constant for a specific compound under a consistent set of conditions (stationary phase, mobile phase, temperature).[10] By comparing the Rf values of spots in the reaction mixture to the Rf values of the pure starting materials, one can unequivocally track the reaction's progress.[13] An ideal separation will have Rf values for the key components between 0.3 and 0.7.[7][14]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where co-spotting techniques confirm the identity of each spot observed in the reaction mixture lane.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicator allows for visualization under UV light at 254 nm).[8][15]
-
Mobile Phase: A starting point for solvent system development is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). A common ratio to start with is 7:3 or 8:2 (Hexanes:Ethyl Acetate).
-
Basic Modifier: Triethylamine (TEA) or ammonia. Aromatic amines can interact strongly with the acidic silica gel, causing streaking. Adding 0.5-1% of a basic modifier to the mobile phase neutralizes these acidic sites, resulting in sharper spots.[16]
-
TLC Development Chamber: A glass jar with a lid.
-
Spotting Capillaries: Glass microcapillary tubes.
-
Visualization Tools:
Step-by-Step Methodology
-
Chamber Preparation: Pour the chosen mobile phase into the development chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. This ensures a uniform solvent front and improves the reproducibility of Rf values.[16] Cover the chamber and let it equilibrate for 5-10 minutes.
-
Plate Preparation:
-
Using a pencil (not a pen, as ink will run), lightly draw an origin line about 1 cm from the bottom of the TLC plate.[7]
-
Mark four lanes on the origin line for spotting:
-
SM1: Starting Material 1 (e.g., 4-aminothiophenol)
-
C: Co-spot (both starting materials and the reaction mixture)
-
R: Reaction Mixture
-
SM2: Starting Material 2 (e.g., 1-chloro-4-iodobenzene)
-
-
-
Sample Preparation & Spotting:
-
Prepare dilute solutions (~1%) of each starting material in a volatile solvent like ethyl acetate.
-
Withdraw a small aliquot from the reaction vessel using a capillary tube.
-
Using a fresh capillary for each sample, lightly touch the tip to the designated mark on the origin line. The goal is to create small, concentrated spots (1-2 mm in diameter).[7]
-
For the co-spot lane (C), spot the reaction mixture first, let it dry, and then spot both starting materials directly on top of it.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[16] Cover the chamber and allow the mobile phase to ascend the plate undisturbed.
-
Completion and Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[16]
-
Allow the plate to air dry completely in a fume hood.
-
UV Visualization: View the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against the green fluorescent background.[15][19] Circle the observed spots with a pencil.
-
Iodine Staining: Place the plate in an iodine chamber for a few minutes. Most organic compounds, especially amines and sulfides, will form colored complexes with iodine, appearing as brown spots.[15][18] This is a semi-destructive method.
-
Chemical Staining (Destructive): If further visualization is needed, dip the plate into a p-anisaldehyde or potassium permanganate stain, then gently heat with a heat gun until colored spots appear.[17][18] Different functional groups will produce different colors, providing additional information.
-
Interpreting the Results
-
t=0 (Start of reaction): The 'R' lane should show only spots corresponding to the starting materials (confirmed by alignment with SM1 and SM2 lanes).
-
t=x (During reaction): The 'R' lane will show diminishing spots for the starting materials and a new spot appearing for the product. The 'C' lane will help confirm that the new spot is not one of the starting materials.
-
t=final (Reaction complete): The 'R' lane should show the complete disappearance of the limiting reagent's spot and a prominent spot for the product.
The diagram below illustrates the TLC monitoring workflow.
Caption: Workflow for TLC Monitoring of Synthesis.
Data Presentation and Troubleshooting
Optimizing the mobile phase is key to achieving good separation. The table below provides example Rf values and illustrates how to adjust solvent polarity.
| Mobile Phase (Hex:EtOAc) | Polarity | Rf (Starting Aniline) | Rf (Starting Halide) | Rf (Product) | Quality of Separation |
| 9:1 | Low | 0.10 | 0.75 | 0.35 | Poor. Polar aniline barely moves. |
| 7:3 | Medium | 0.35 | 0.80 | 0.60 | Good. All spots are well-resolved and within the ideal 0.3-0.7 range for key components.[14] |
| 5:5 | High | 0.65 | 0.90 | 0.85 | Poor. Product and starting halide spots are too close to the solvent front (Rf too high).[7] |
| 7:3 + 1% TEA | Medium | 0.38 | 0.80 | 0.62 | Excellent. Similar to 7:3 but with sharper, more defined spots for the aniline and product.[16] |
Troubleshooting Common Issues:
-
Streaking Spots: Usually caused by acidic silica interacting with basic amines. Add 0.5-1% triethylamine or ammonia to the mobile phase.[16] It can also be caused by overloading the sample; use a more dilute solution.[7]
-
All Spots at Bottom (Low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[14]
-
All Spots at Top (High Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.[14]
-
No Visible Spots: The compound may not be UV-active. Use a chemical stain like iodine or p-anisaldehyde.[16] The sample may also be too dilute.
Conclusion
Thin-layer chromatography is an indispensable tool for monitoring the synthesis of this compound derivatives. Its simplicity, speed, and low cost provide invaluable real-time data that enables chemists to make informed decisions, leading to optimized reaction times, improved yields, and higher purity products. By understanding the core principles and implementing the robust protocols outlined in this note, researchers can significantly enhance the efficiency and success of their synthetic endeavors.
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Application Note: A Stability-Indicating HPLC Method for the Purification and Analysis of 4-((4-Chlorophenyl)thio)aniline
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and purification of 4-((4-Chlorophenyl)thio)aniline. This compound is a key intermediate in the synthesis of various pharmaceutical and chemical entities, where purity is a critical quality attribute. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for quantifying this compound and resolving it from potential process-related impurities and degradation products. The methodology is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4][5] Furthermore, this note details a forced degradation study protocol, essential for understanding the compound's intrinsic stability and for developing stability-indicating analytical procedures as outlined in ICH Q1A(R2) guidelines.[6][7][8][9][10]
Introduction: The Analytical Imperative
This compound is a diaryl thioether that serves as a crucial building block in organic synthesis. Its molecular structure, featuring two aromatic rings linked by a sulfur atom and bearing an amino group, makes it a versatile precursor for various biologically active molecules. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds.[11] Reversed-phase HPLC, in particular, is well-suited for separating moderately polar to nonpolar molecules like this compound based on their hydrophobic interactions with a non-polar stationary phase.[12]
The objective of this guide is to provide a scientifically grounded, step-by-step protocol for a stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the analyte of interest, free from interference from its degradation products, process impurities, or other matrix components.[13][14] The development of such a method is a regulatory expectation and a fundamental component of any robust drug development program.[6][7] This is achieved through forced degradation studies, where the compound is exposed to harsh conditions to generate potential degradants, thereby challenging the specificity of the analytical method.[13][14][15]
Chromatographic Principles and Method Rationale
The selection of the HPLC method parameters is based on the physicochemical properties of this compound.
-
Stationary Phase: A C18 (octadecylsilane) column is chosen as the stationary phase. This is the most common reversed-phase packing, offering excellent hydrophobic retention for aromatic compounds.[12] The high surface area and carbon load of modern C18 columns provide the necessary resolving power to separate closely related impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed.
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.[11]
-
Aqueous Buffer: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used. The amino group on the aniline ring is basic. By maintaining the pH below its pKa, the amino group will be protonated, increasing its polarity and ensuring a single, consistent ionic form. This leads to sharper, more symmetrical peaks and reproducible retention times.[16][17]
-
-
Detection: The aromatic nature of this compound provides strong chromophores, making UV detection a suitable choice. Based on the UV spectra of similar aromatic amines and chlorophenyl derivatives, a detection wavelength of 240-260 nm is expected to provide good sensitivity for the parent compound and potential impurities.[18][19] For this method, 254 nm is selected as a common and effective wavelength for aromatic compounds.
Experimental Protocols
Materials and Equipment
| Reagents and Materials | Equipment |
| This compound Reference Standard (>99.5% purity) | HPLC system with gradient pump, autosampler, and UV/PDA detector |
| Acetonitrile (HPLC grade) | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade) | pH meter |
| Orthophosphoric Acid (85%, Analytical Grade) | Analytical balance |
| Water (HPLC grade or Milli-Q) | Sonicator |
| Hydrochloric Acid (HCl, 1N) | Volumetric flasks and pipettes |
| Sodium Hydroxide (NaOH, 1N) | Syringe filters (0.45 µm, PTFE or nylon) |
| Hydrogen Peroxide (H₂O₂, 30%) | Temperature-controlled oven |
| Photostability chamber |
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample (e.g., from a synthesis batch) into a 25 mL volumetric flask. Prepare a working solution in the same manner as the standard.
HPLC Method Protocol
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile |
| Gradient Elution | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation of the analytical method must be performed to demonstrate its suitability for the intended purpose.[1][2][3][4][5]
System Suitability
Before commencing any validation activity, the suitability of the chromatographic system must be verified. This is done by injecting the working standard solution in six replicates.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This is demonstrated through forced degradation studies.
Protocol for Forced Degradation: Prepare a sample solution of this compound at 1000 µg/mL. Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH before dilution and injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl before dilution and injection.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid powder in an oven at 105°C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
Analyze all stressed samples alongside an unstressed control. The method is considered specific if the main peak is resolved from all degradation product peaks (resolution > 1.5) and the peak purity analysis (using a PDA detector) indicates no co-eluting peaks.
Linearity
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of this compound, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.
-
Procedure: Spike a placebo (if applicable) or a known low-concentration sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analysis: Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 and 32 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
-
Analysis: Analyze the working standard solution under each modified condition and evaluate the system suitability parameters.
-
Acceptance Criteria: System suitability parameters should remain within the defined limits.
Data Visualization and Workflows
Diagram 1: Overall Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Diagram 2: Sample Preparation for Analysis
Caption: Standard and sample preparation workflow for HPLC analysis.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the determination of this compound. The successful separation of the parent peak from its degradation products confirms the stability-indicating nature of the method, making it suitable for routine quality control, stability studies, and purification process monitoring in a drug development setting. Adherence to the described validation protocols will ensure that the method is compliant with the rigorous standards set by regulatory agencies such as the FDA and EMA, as harmonized by the ICH.
References
- ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2-r2-validation-analytical-procedures-step-2b_en.pdf][1]
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [URL: https://www.intuitionlabs.
- U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [URL: https://www.gmp-navigator.com/files/guiduhu/fda/Q1A(R2).pdf][6]
- ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency; 2003. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1a-r2-stability-testing-new-drug-substances-and-products-scientific-guideline_en.pdf][7]
- Ogino, K., & Abe, H. Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences; 1986. [URL: https://www.jstage.jst.go.jp/article/analsci1985/2/4/2_4_385/article][16]
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation; 2023. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf][3]
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube; 2025. [URL: https://www.youtube.
- DDReg. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [URL: https://www.ddreg.com/ich-q2r2-validation-of-analytical-procedures-an-overview-of-the-revised-guideline/][5]
- IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [URL: https://www.ikev.org/files/2021/09/ICH-Q1AR2-Guideline-Stability-Testing-of-New-Drug-Substances-and-Products.pdf][8]
- SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [URL: https://www.slideshare.net/slideshow/q1ar2-stability-testing-of-new-drug-substances-and-products/251347625][9]
- YouTube. Q1A (R2) A deep dive in Stability Studies. [URL: https://www.youtube.
- Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [URL: https://www.tandfonline.com/doi/full/10.1080/10826070500121124][17]
- PubChem. This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12295883][20]
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [URL: https://sielc.com/hplc-separation-of-aromatic-compounds-pah-on-mixed-mode-and-reverse-phase-columns/][12]
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [URL: https://pubmed.ncbi.nlm.nih.gov/15540448/][21]
- ScienceDirect. Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis. [URL: https://www.sciencedirect.com/science/article/pii/S000326702201306X][22]
- PubMed. HPLC analysis of 4-chlorophenyl methyl sulphide and diphenyl sulphide and their corresponding sulphoxides and sulphones in rat liver microsomes. [URL: https://pubmed.ncbi.nlm.nih.gov/10775200/][18]
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices][11]
- Science.gov. stability-indicating hplc method: Topics by Science.gov. [URL: https://www.science.
- ResearchGate. Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. [URL: https://www.researchgate.net/publication/383377701_Development_and_validation_of_a_stability-indicating_RP-HPLC_method_for_tizanidine_hydrochloride_using_DOE][15]
- Google Patents. US5117063A - Method of preparing 4-aminodiphenylamine. [URL: https://patents.google.
- International Journal of Pharmaceutical Research & Allied Sciences. Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. [URL: https://ijpras.com/storage/models/article/gK7n6XG40rB9xM2sB84W4Kz0J5T2k92yW1Z7wFq6L2U2Q6d5a1v4F5e6D7C8/development-of-stability-indicating-rp-hplc-method-for-tizanidine-hydrochloride-in-bulk-drug-and-pharmaceutical-dosage-form.pdf][14]
- Journal of Applied Pharmaceutical Research. Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. [URL: https://joapr.com/storage/models/article/y8cR1T4mG9pB7oF3aI6sD5eN2vX9wZ7kL3jH8iU4qP0tO1mC2nS3rG5hF6eD/development-and-validation-of-a-stability-indicating-rp-hplc-method-for-tizanidine-hydrochloride-using-doe.pdf][19]
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Troubleshooting & Optimization
Common side products in the synthesis of 4-((4-Chlorophenyl)thio)aniline
Welcome to the dedicated technical support center for the synthesis of 4-((4-Chlorophenyl)thio)aniline. This guide is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting strategies and frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction intricacies, enabling you to diagnose and resolve common experimental challenges effectively.
Introduction to the Synthesis
The synthesis of this compound, a diaryl thioether, is most commonly achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[1][2][3] This reaction typically involves the coupling of an aryl halide with a thiophenol derivative. For the target molecule, two primary synthetic routes are generally considered:
-
Route A: Reaction of 4-aminothiophenol with 1,4-dichlorobenzene or a more reactive 1-chloro-4-iodobenzene.
-
Route B: Reaction of 4-chloroaniline with 4-chlorothiophenol.
While seemingly straightforward, the Ullmann condensation is notorious for its sensitivity to reaction conditions, and a number of side products can arise, complicating purification and reducing yields.[1][4][5] This guide will focus on identifying and mitigating these common issues.
Visualizing the Main Reaction and Potential Side Products
To better understand the chemical landscape of this synthesis, the following diagram illustrates the desired reaction and the formation of key side products.
Caption: Key reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: Low or no yield in an Ullmann condensation is a common issue. The most critical factors to assess are:
-
Catalyst Activity: The quality of the copper(I) source (e.g., CuI) is paramount.[4] Older or improperly stored CuI can be oxidized and inactive. It is recommended to use a fresh batch or a recently opened bottle. For traditional Ullmann reactions, "activated" copper powder may be necessary.[4]
-
Reaction Temperature: Traditional Ullmann couplings often require high temperatures, sometimes exceeding 150-210 °C.[4] If you are using a ligand-free system, you may need to incrementally increase the temperature. However, be mindful of potential decomposition of starting materials or product at excessively high temperatures.
-
Inert Atmosphere: The presence of oxygen can lead to the oxidative homocoupling of the thiophenol starting material to form a disulfide, a major side product.[4] It is crucial to thoroughly degas the solvent and maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Aryl Halide Reactivity: The reactivity of aryl halides in Ullmann couplings follows the trend: I > Br > Cl. If you are using 1,4-dichlorobenzene, the reaction may be very sluggish.[4] Consider using a more reactive halide like 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene to improve the reaction rate.[4]
Q2: I am observing a significant amount of a disulfide side product. How can I prevent this?
A2: The formation of disulfides, such as 4,4'-diaminodiphenyl disulfide or bis(4-chlorophenyl) disulfide, is a result of the oxidative homocoupling of your thiophenol starting material. To minimize this:
-
Rigorous Exclusion of Oxygen: As mentioned above, maintaining a strictly inert atmosphere is the most effective way to prevent this side reaction. This involves using degassed solvents and ensuring all glassware is properly dried and purged with an inert gas.
-
Control of Reaction Temperature: While high temperatures are often necessary for the main reaction, excessively high temperatures can sometimes promote side reactions. Careful optimization of the temperature is key.
-
Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of the thiophenol component might increase the likelihood of its self-coupling.
Q3: How can I differentiate the desired product from the common side products during analysis (e.g., TLC, LC-MS)?
A3: The desired product and the common side products have distinct molecular weights and polarities, which can be used for differentiation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₂H₁₀ClNS | 235.73 | - | - |
| Bis(4-chlorophenyl) disulfide | C₁₂H₈Cl₂S₂ | 287.23[6] | Colorless or light yellow liquid/solid[6][7] | 71-74[7] |
| 4,4'-Diaminodiphenyl disulfide | C₁₂H₁₂N₂S₂ | 248.37 | Off-white to yellowish crystalline powder[8] | 77-78 |
| 4,4'-Dichloro-1,1'-biphenyl | C₁₂H₈Cl₂ | 223.10 | - | 148-149 |
-
On a TLC plate, the desired product, containing a polar amine group, will likely have a lower Rf value than the less polar disulfide and biphenyl side products in a non-polar eluent system (e.g., hexane/ethyl acetate).
-
In LC-MS analysis, the distinct molecular weights will allow for clear identification of each component.
Q4: What is the best approach for purifying the crude product?
A4: Column chromatography on silica gel is the most common and effective method for purifying diaryl sulfides from reaction mixtures.[9][10]
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The less polar side products (biphenyl and disulfides) will typically elute first, followed by the more polar desired product.
-
Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system after column chromatography can further enhance its purity.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Inactive Copper Catalyst: The Cu(I) species is the active catalyst. Oxidation to Cu(II) renders it inactive. | - Use fresh, high-purity CuI.[4] - Consider adding a mild reducing agent if you suspect oxidation. - Ensure your starting materials are free of oxidizing impurities. |
| 2. Insufficient Temperature: Traditional Ullmann reactions require significant thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for decomposition.[4] - Consider using a higher-boiling solvent like DMF or NMP. | |
| 3. Poor Choice of Base or Solvent: The base is crucial for the deprotonation of the thiophenol, and the solvent needs to solubilize the reactants and facilitate the reaction. | - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] - Use a high-boiling polar aprotic solvent like DMF, NMP, or dioxane.[4] | |
| Formation of Significant Amounts of Disulfide Side Product | 1. Presence of Oxygen: Thiophenols are readily oxidized to disulfides in the presence of air. | - Ensure a rigorously inert atmosphere (argon or nitrogen) is maintained throughout the reaction. - Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Formation of Dehalogenated Aryl Halide | 1. Presence of a Proton Source: Trace amounts of water or other protic impurities can lead to the reduction of the aryl halide. | - Use anhydrous solvents and reagents. Ensure all glassware is oven-dried before use. - Some solvents can act as hydrogen donors; consider screening different anhydrous solvents. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The active catalyst can decompose or be poisoned over time, especially at high temperatures. | - Consider adding a stabilizing ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, which can improve catalyst stability and longevity. |
| 2. Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow or incomplete. | - Choose a solvent in which all reactants are soluble at the reaction temperature. - Ensure efficient stirring to maintain a homogeneous mixture. |
Experimental Protocol: A Representative Ullmann Condensation
The following is a representative protocol for the synthesis of this compound. Note: This is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.
Materials:
-
4-Aminothiophenol
-
1-Chloro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe. The amount should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is complete when the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product. Characterize the product by appropriate analytical techniques (NMR, MS, etc.).
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- Ningbo Inno Pharmchem Co.,Ltd. (2026, January 8). Understanding the Properties and Handling of Bis(4-chlorophenyl) disulfide. [Link]
- Wikipedia. (n.d.).
- Solubility of Things. (n.d.). 4,4'-Diaminodiphenyl disulfide. [Link]
- Cheméo. (n.d.). Chemical Properties of 4,4'-Diaminodiphenyl disulphide (CAS 722-27-0). [Link]
- Singh, R., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. [Link]
- Li, Y., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction.
- NIST. (n.d.). Disulfide, bis(4-chlorophenyl). [Link]
- Wang, L., et al. (n.d.). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. PubMed Central. [Link]
- NIST. (n.d.). 4,4'-Diaminodiphenyl disulphide. [Link]
- Cheméo. (n.d.). Disulfide, bis(4-chlorophenyl). [Link]
- Singh, R., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
- Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. [Link]
- PubChem. (n.d.). This compound. [Link]
- Feng, J-B., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Lech, S., et al. (n.d.). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Journal of Organic Chemistry. [Link]
- Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]
- ResearchGate. (n.d.).
- Monge, M. A., et al. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]
- National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
- ResearchGate. (2017, August 2). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]
- OperaChem. (2025, April 1). Ullmann coupling-An overview. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Organic Synthesis. (n.d.).
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
- Google Patents. (n.d.). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
- National Institutes of Health. (n.d.).
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
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Technical Support Center: Purification of Crude 4-((4-Chlorophenyl)thio)aniline by Recrystallization
<content_type>
Welcome to the technical support center for the purification of 4-((4-Chlorophenyl)thio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this diaryl thioether intermediate. The information herein is grounded in established chemical principles and field-proven experience to ensure you can achieve the desired purity and yield for your critical applications.
I. Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific problems that can arise during the recrystallization of this compound, offering step-by-step solutions and explaining the underlying scientific rationale.
Issue 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid rather than solid crystals. What's happening and how can I fix it?
A: "Oiling out" is a common issue where the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid phase instead of a crystalline solid.[1] This is often due to a highly concentrated solution, the presence of significant impurities, or too-rapid cooling.
Causality & Solution Workflow:
-
Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solvent.
-
Add More Solvent: The most direct solution is to dilute the solution slightly. Add a small amount (e.g., 5-10% of the original volume) of the hot recrystallization solvent to the mixture.[1] This increases the volume in which the solute can remain dissolved at slightly lower temperatures, promoting a more gradual saturation upon cooling.
-
Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out.[1] Once the compound is redissolved, allow the flask to cool to room temperature slowly and undisturbed. You can insulate the flask by placing it on a cork ring or wrapping it in glass wool to slow heat loss.[2]
-
Consider a Different Solvent System: If oiling persists, the chosen solvent may be too "good" at the boiling point and too "poor" at room temperature. Experiment with a mixed solvent system. For a compound like this compound, which has both polar (amine) and nonpolar (diaryl thioether) characteristics, a combination like ethanol/water or toluene/heptane could be effective. Dissolve the crude product in the "good" solvent (e.g., ethanol) at its boiling point, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.
Issue 2: No crystals form, even after the solution has cooled to room temperature.
Q: My solution of this compound is clear and has been cooling for a significant time, but no crystals have appeared. What should I do?
A: This typically indicates one of two scenarios: either the solution is not supersaturated (too much solvent was used), or it is supersaturated but lacks a nucleation site to initiate crystal growth.[1]
Causality & Solution Workflow:
Caption: Troubleshooting workflow for failure of crystal formation.
Detailed Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent.[2] Be cautious not to boil it to dryness. Aim to reduce the volume by 10-20% and then allow it to cool again.
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[2][3] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution. This provides a template for other molecules to crystallize upon.[2][4]
-
Utilize an Ice Bath: If the solution is at room temperature and crystals have not formed, further decrease the solubility by placing the flask in an ice-water bath.[3][4] Combine this with occasional scratching for best results.
Issue 3: The recrystallized product has a low yield.
Q: I successfully obtained crystals, but my final yield of pure this compound is very low (e.g., less than 50%). What are the likely causes?
A: A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or washing the final crystals with a solvent in which they have significant solubility.[2]
Causality & Solution Workflow:
-
Evaluate the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates that a large amount of your compound remains in solution.[2] You can attempt to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
Optimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent during the initial dissolution step.[5] Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized prematurely in the funnel.[4] To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the transfer.[4]
-
Proper Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.[5] Using room temperature or warm solvent will redissolve a portion of your purified product, leading to yield loss.[5]
Issue 4: The final product is still colored or appears impure.
Q: After recrystallization, my this compound crystals are not the expected color, or subsequent analysis (e.g., melting point) indicates the presence of impurities. Why did the recrystallization fail to purify the compound sufficiently?
A: This suggests that either the impurities have similar solubility properties to your target compound in the chosen solvent, or colored, high-molecular-weight impurities were not adequately removed.
Causality & Solution Workflow:
Caption: Workflow for addressing persistent impurities after recrystallization.
Detailed Steps:
-
Use Activated Charcoal for Colored Impurities: If the crude material is dissolved in the hot solvent and the solution is colored, this indicates the presence of colored impurities. Add a small amount (a spatula tip) of activated charcoal to the hot solution and boil for a few minutes.[6] The charcoal will adsorb the colored impurities. Remove the charcoal and the adsorbed impurities via hot filtration before allowing the solution to cool.
-
Perform a Second Recrystallization: If the impurity co-crystallizes with your product, a single recrystallization may not be sufficient. Performing a second recrystallization on the obtained crystals can significantly improve purity.
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the target compound well when hot but poorly when cold, while dissolving the impurities well at all temperatures or not at all. You may need to screen other solvents. A patent for a similar compound, 2-(4'-chlorophenyl)aniline, mentions using a mixture of ethyl acetate and petroleum ether for recrystallization, which could be a viable alternative system to explore.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally. A good starting point is to test solvents of varying polarities. Given the structure of this compound (a diaryl thioether with an aniline moiety), solvents like ethanol, isopropanol, ethyl acetate, or toluene are excellent candidates. A mixed solvent system, such as ethanol-water or toluene-heptane, often provides the steep solubility curve required for efficient recrystallization.[8][9] The principle is to find a solvent that dissolves the compound completely when hot but sparingly when cold.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Ethanol | 5.2 | 78 | Good general-purpose polar protic solvent. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, good for moderately polar compounds. |
| Toluene | 2.4 | 111 | Nonpolar aromatic solvent, may be effective. |
| Heptane | 0.1 | 98 | Nonpolar, often used as an anti-solvent with toluene. |
| Water | 10.2 | 100 | Polar, often used as an anti-solvent with alcohols.[10] |
Q2: How do I choose the right amount of solvent to use?
A2: The goal is to use the minimum amount of boiling solvent that will completely dissolve the crude solid.[3] Start by placing your crude solid in an Erlenmeyer flask and adding a small volume of solvent. Heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid just dissolves.[5] Adding too much solvent is the most common reason for low recovery.[1][2]
Q3: Why is slow cooling important?
A3: Slow cooling allows for the selective formation of a pure crystal lattice. Molecules of the desired compound have time to arrange themselves into a stable, ordered crystal structure, excluding impurity molecules.[11] Rapid cooling traps impurities within the rapidly forming crystal lattice, resulting in a less pure product.[11] It also tends to produce very small crystals, which have a larger surface area for impurities to adsorb onto.
Q4: My compound is an aniline derivative. Are there any special handling precautions I should take?
A4: Yes. Aniline and its derivatives are toxic and can be absorbed through the skin. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
Q5: Can I use chromatography instead of recrystallization?
A5: Yes, flash column chromatography is another common technique for purifying organic compounds.[12] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. For some diaryl thioether syntheses, chromatography is the reported method of purification.[12] However, recrystallization is often preferred for large-scale purifications as it can be more cost-effective and less labor-intensive than chromatography. The choice between the two methods depends on the nature of the impurities, the scale of the reaction, and the required final purity.
References
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- University of California, Davis. (n.d.). Recrystallization - Part 2. Chem 118L Lab Manual.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- PrepChem. (n.d.). Synthesis of 2-(4-chlorophenyl)thiophene.
- Ma, D., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(20), 13457-13461.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
- Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008–1011.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
- Scribd. (n.d.). Recrystallization of Acetanilide.
- ResearchGate. (n.d.). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis.
- Google Patents. (n.d.). US4267375A - Preparation of thioethers.
- Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ethers: Recent Advances in Synthesis and Applications.
- Jiménez, D. M., & Martínez, F. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids, 329, 115548.
- ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- CUNY. (n.d.). Purification by Recrystallization.
- CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide. YouTube.
- ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation.
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- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
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- 7. CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline - Google Patents [patents.google.com]
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- 9. 溶剂混溶性表 [sigmaaldrich.com]
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- 12. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting materials from 4-((4-Chlorophenyl)thio)aniline
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-((4-chlorophenyl)thio)aniline. We will delve into common challenges associated with removing unreacted starting materials and byproducts, offering field-proven protocols and explaining the scientific rationale behind each step.
I. Understanding the Reaction: Identifying Potential Impurities
The synthesis of this compound, a diaryl thioether, is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1] This reaction typically involves the coupling of an aryl halide with an amine. A plausible synthetic route involves the reaction of 4-chlorothiophenol with an appropriately substituted aniline derivative, or the coupling of 4-((4-chlorophenyl)thio)benzene with an amino group source. A common approach is the coupling of an aryl halide (like 4-iodoaniline or 4-bromoaniline) with 4-chlorothiophenol.
Given this, the primary unreacted starting materials you are likely to encounter in your crude product mixture are:
-
4-Chlorothiophenol : A key starting material possessing a thiol group.
-
4-Iodoaniline or 4-Bromoaniline : The amine-containing coupling partner.[2][3]
Furthermore, side reactions can lead to the formation of byproducts, such as:
-
Bis(4-chlorophenyl) disulfide : Formed from the oxidation of 4-chlorothiophenol.
-
Homocoupling products : Such as 4,4'-dichloro-1,1'-biphenyl.
II. Frequently Asked Questions (FAQs)
Q1: My crude product is a complex mixture. What is the first step I should take to approach purification?
A1: The first and most critical step is to analyze your crude reaction mixture using Thin Layer Chromatography (TLC). This will give you a qualitative assessment of the number of components in your mixture and their relative polarities. Co-spotting your crude mixture with authentic samples of your starting materials (4-chlorothiophenol and the aniline derivative) will help you identify which spots correspond to unreacted precursors.
Q2: I've identified unreacted 4-chlorothiophenol in my crude mixture. What is the most straightforward way to remove it?
A2: An acidic wash is a highly effective method for removing unreacted anilines. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. The target compound, this compound, being less basic, will remain in the organic layer.
Q3: How can I effectively remove the unreacted 4-chlorothiophenol?
A3: A basic wash is the preferred method for removing unreacted thiophenols.[4] By washing the organic solution of your crude product with a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate), the acidic thiophenol is deprotonated to its water-soluble thiolate salt, which is then extracted into the aqueous phase.
Q4: After aqueous washes, I still see impurities. What is the next step?
A4: If aqueous extraction is insufficient, column chromatography is the next logical step.[5] Silica gel is the most common stationary phase for purifying compounds of this nature. The choice of eluent (mobile phase) is crucial and should be determined by preliminary TLC analysis. A typical solvent system would be a gradient of ethyl acetate in hexanes or petroleum ether.
Q5: My aniline derivative is streaking badly on the silica gel TLC plate and column. Why is this happening and how can I fix it?
A5: Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and "tailing" of the spots or peaks.[6][7] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This deactivates the acidic sites on the silica, resulting in sharper bands and better separation. Alternatively, using an amine-bonded silica column can be a very effective solution.[8]
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent 4-Chlorothiophenol Contamination | Incomplete reaction; Inefficient basic wash. | Ensure the reaction has gone to completion using TLC. Perform multiple washes with 1 M NaOH, ensuring vigorous mixing and adequate phase separation time. Consider using a thiol scavenger resin for trace amounts.[4] |
| Persistent 4-Iodo/Bromoaniline Contamination | Incomplete reaction; Inefficient acidic wash. | Verify reaction completion via TLC. Increase the number and/or concentration of the acidic washes (e.g., 1-2 M HCl). Ensure thorough mixing. |
| Product is lost during aqueous workup. | The product has some water solubility, or the pH of the aqueous layer is causing partitioning. | Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[4] |
| Co-elution of product and impurity during column chromatography. | The polarity of the product and the impurity are very similar in the chosen solvent system. | Optimize the eluent system. Try a different solvent system (e.g., dichloromethane/methanol). If using a hexane/ethyl acetate system, try adding a small percentage of a third solvent like dichloromethane or acetone to alter the selectivity. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica. |
| Product appears to be degrading on the silica gel column. | The product may be sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by adding a small amount of triethylamine to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
IV. Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials
This protocol is a first-pass purification step to remove the bulk of ionizable starting materials.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash (to remove aniline) :
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous HCl.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer.
-
Repeat the acidic wash one more time.
-
-
Basic Wash (to remove thiophenol) :
-
To the organic layer remaining in the separatory funnel, add an equal volume of 1 M aqueous NaOH.
-
Shake vigorously for 30-60 seconds, venting as needed.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the basic wash one more time.
-
-
Brine Wash :
-
Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove any remaining water from the organic phase.
-
Drain and discard the aqueous layer.
-
-
Drying and Concentration :
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.
-
Protocol 2: Flash Column Chromatography
This protocol is for the fine purification of the product after initial extraction.
-
TLC Analysis :
-
Dissolve a small amount of the crude (or extracted) product in a few drops of the organic solvent used for the reaction.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.2-0.3.
-
If tailing is observed for the aniline product, add 0.1-1% triethylamine to the eluent.
-
-
Column Packing :
-
Select an appropriate size column. A general rule of thumb is to use 30-50 times the weight of the crude sample in silica gel.[5]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the column is packed evenly without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution :
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Isolation :
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
V. Visualizing the Workflow
Purification Workflow Diagram
Caption: A flowchart illustrating the general purification strategy for this compound.
VI. References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Iodo-3-nitroaniline. Retrieved from
-
BenchChem. (2025). Application Note: Purification of 4-(1,3-Benzothiazol-2-yl)aniline using Column Chromatography. Retrieved from
-
BenchChem. (n.d.). Improving the regioselectivity of 4-Iodo-3-nitroaniline synthesis. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). US3331205A - Preparation of chlorothiophenols. Retrieved from
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Retrieved from
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-chloroaniline thiocyanate. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Google Patents. (n.d.). US3406202A - Preparation of aniline thioethers. Retrieved from
-
ACS Publications. (n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiestrogenic activity of diaryl thioether derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Retrieved from [Link]
-
OUCI. (2018). Synthesis and Crystal Structures of Diaryl Thioethers and Aryl Benzyl Thioethers Derived from Thiosalicylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Technical Support Center: Coupling Reactions of 4-((4-Chlorophenyl)thio)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for C-N cross-coupling reactions involving 4-((4-chlorophenyl)thio)aniline. The unique structure of this aniline, featuring a thioether linkage, presents specific challenges and considerations that this guide aims to address in a clear, question-and-answer format.
Part 1: Core Troubleshooting Guide
This section addresses the most common and critical issues encountered during the coupling of this compound with aryl or heteroaryl halides.
Q1: My reaction has a very low yield or has failed completely. What are the primary causes and how can I resolve this?
Low or no product formation is the most common problem in cross-coupling reactions. The issue typically stems from one or more key components of the catalytic system. A systematic approach is the best way to diagnose the root cause.
Logical Troubleshooting Workflow
Below is a decision-making workflow to systematically identify the point of failure in your reaction.
Caption: The Buchwald-Hartwig catalytic cycle and the dual role of the phosphine ligand.
General Ligand Selection Guide
| Coupling Partner (Amine) | Recommended Ligand Class | Example Ligands | Rationale |
| Primary Anilines (like our substrate) | Sterically hindered dialkylbiaryl phosphines | BrettPhos, RuPhos | These ligands are designed to balance the rates of the catalytic cycle, preventing side reactions and promoting high yields for primary amines. [1][2] |
| Secondary Amines | Bidentate or bulky monodentate phosphines | Xantphos, DtBPF, RuPhos | Bidentate ligands can help prevent β-hydride elimination, which is more common with secondary aliphatic amines. RuPhos is also highly effective. [1][3] |
| Amides / Carbamates | Highly active, specialized ligands | tBuBrettPhos | Amides are poor nucleophiles and require very reactive catalyst systems to achieve good coupling efficiency. [1] |
| Ammonia Equivalents | Specialized bi(hetero)aryl phosphines | KPhos, AdBippyPhos | These ligands are designed to be selective for monoarylation and resist decomposition in the presence of aqueous bases often used with ammonia. [4] |
FAQ 3: Can the thioether group in this compound interfere with the reaction?
Yes, this is a critical consideration. Sulfur-containing functional groups can interact with palladium catalysts.
-
Potential for Catalyst Inhibition: Thioethers can act as ligands, coordinating to the palladium center. This coordination can potentially slow down or inhibit the desired catalytic cycle by competing with the phosphine ligand or the amine substrate for a coordination site on the palladium.
-
C-S Bond Activation: While less common than C-N or C-O bond formation under amination conditions, palladium can, in some cases, catalyze the cleavage (activation) of C-S bonds. This could lead to undesired side products.
-
Practical Recommendation: In most well-optimized Buchwald-Hartwig systems, the thioether is a tolerated functional group. However, if you are experiencing unexplained low yields, catalyst poisoning by the thioether should be considered.
-
Increase Ligand Loading: Using a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can sometimes overcome competitive binding from the thioether. [5] * Choose a Robust Ligand: Highly electron-donating and sterically bulky ligands form very stable complexes with palladium, making them less susceptible to displacement by the thioether.
-
Part 3: Experimental Protocols
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar.
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Precatalyst (e.g., BrettPhos G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation (In a Glovebox):
-
To the oven-dried reaction vial, add the palladium precatalyst, the sodium tert-butoxide, the aryl bromide, and this compound.
-
Add the magnetic stir bar.
-
-
Preparation (On the Benchtop):
-
Add the solid reagents to the vial in the order: NaOt-Bu, palladium precatalyst, aryl bromide, and aniline.
-
Seal the vial with the screw cap.
-
Evacuate and backfill the vial with inert gas three times to establish an inert atmosphere. [6]3. Reaction:
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). [7] * Stir the reaction vigorously. Note that the reaction is often heterogeneous. [8]4. Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a short pad of celite to remove palladium residues and inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
-
Purification:
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
-
References
- Ullmann condens
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Technical Support Center: Optimizing Catalytic Amin
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald-Hartwig Amin
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Public
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega.
- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions | Journal of Chemical Education - ACS Public
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.
- Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions.
- Technical Support Center: Troubleshooting Cross-Coupling Reactions with Bulky Phosphine Ligands - Benchchem.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. uwindsor.ca [uwindsor.ca]
Preventing oxidation of the thiol group during 4-((4-Chlorophenyl)thio)aniline synthesis
Welcome to the Technical Support Center for the synthesis of 4-((4-Chlorophenyl)thio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding the challenges encountered during this synthesis. The primary focus of this document is the prevention of thiol group oxidation, a critical side reaction that can significantly impact yield and purity.
Introduction: The Challenge of Thiol Oxidation
The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a thiolate, generated from 4-aminothiophenol, with an activated aryl halide, such as 1-chloro-4-nitrobenzene. While seemingly straightforward, a significant challenge arises from the high susceptibility of the thiol group in 4-aminothiophenol to oxidation.[1]
Under aerobic conditions, two molecules of 4-aminothiophenol can readily couple to form the corresponding disulfide, 4,4'-disulfanediyldianiline. This oxidative dimerization depletes the starting material, reduces the yield of the desired thioether, and introduces a significant impurity that can be challenging to separate from the final product. This guide provides a comprehensive framework for understanding and mitigating this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the synthesis of this compound?
A1: The most common cause of low yields is the oxidative dimerization of the 4-aminothiophenol starting material to form a disulfide byproduct. This occurs when the thiol group is exposed to oxygen, a reaction that can be catalyzed by trace metal impurities.[1]
Q2: How can I visually identify the formation of the disulfide byproduct during the reaction?
A2: While not a definitive method, a change in the color of the reaction mixture to a persistent yellow or the precipitation of an unexpected solid can sometimes indicate the formation of the disulfide. The most reliable method for identification is through analytical techniques such as Thin Layer Chromatography (TLC), where the disulfide will appear as a distinct spot from the starting material and the product.
Q3: Is the choice of base critical in preventing oxidation?
A3: Yes, the choice and handling of the base are crucial. A base is required to deprotonate the thiol to the more nucleophilic thiolate. However, a strong base can also increase the rate of oxidation if oxygen is present. Therefore, it is essential to use an appropriate base and to maintain an inert atmosphere during and after its addition.
Q4: Can I use a pre-formed thiolate salt to avoid the in-situ formation step?
A4: While using a pre-formed thiolate salt is an option, it does not entirely eliminate the risk of oxidation. Thiolate salts are also highly susceptible to oxidation and must be handled under strictly anaerobic conditions. For most applications, the in-situ generation of the thiolate under an inert atmosphere is a more practical approach.
Q5: What is the best way to remove dissolved oxygen from my reaction solvent?
A5: The most effective method for degassing solvents is the "freeze-pump-thaw" technique.[2][3] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the solid, and then allowing it to thaw under an inert atmosphere. This cycle is typically repeated three times for maximum efficiency.[2][3] A simpler, though less rigorous, method is to bubble an inert gas, such as argon or nitrogen, through the solvent for an extended period.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Oxidation of 4-aminothiophenol: Significant formation of the disulfide byproduct. 2. Inactive aryl halide: The 1-chloro-4-nitrobenzene may be of poor quality or degraded. 3. Insufficiently strong base: Incomplete deprotonation of the thiol to the thiolate. | 1. Implement rigorous inert atmosphere techniques: Use a Schlenk line or glovebox. Ensure all glassware is flame-dried and cooled under an inert gas. Use degassed solvents. 2. Verify the quality of the aryl halide: Use a fresh bottle or purify the existing stock. 3. Choose an appropriate base: Use a base with a pKa high enough to deprotonate the thiol (e.g., sodium hydride, potassium carbonate). |
| Significant amount of disulfide byproduct observed by TLC/NMR | 1. Presence of oxygen in the reaction vessel: Inadequate inert atmosphere. 2. Oxygen dissolved in solvents or reagents: Failure to properly degas liquids. 3. Reaction work-up under aerobic conditions: Exposure to air during extraction and purification. | 1. Improve inert gas purging: Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction. 2. Degas all solvents and liquid reagents: Use the freeze-pump-thaw method for best results.[2][3] 3. Perform the work-up with degassed solvents: Use degassed water and organic solvents for extraction. Consider sparging the separatory funnel with an inert gas before use. |
| Reaction is slow or does not go to completion | 1. Low reaction temperature: Insufficient thermal energy to overcome the activation barrier. 2. Poor solvent choice: The solvent may not be suitable for an SNAr reaction. 3. Weak base: Incomplete formation of the nucleophilic thiolate. | 1. Increase the reaction temperature: Gently heat the reaction mixture, monitoring for any increase in byproduct formation. 2. Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are generally effective for SNAr reactions. 3. Re-evaluate your choice of base: Ensure the base is strong enough to fully deprotonate the thiol. |
Experimental Protocol: Synthesis of this compound with Minimized Thiol Oxidation
This protocol details a robust method for the synthesis of this compound, with a strong emphasis on the exclusion of oxygen to prevent the formation of the disulfide byproduct.
Materials and Reagents:
-
4-Aminothiophenol
-
1-Chloro-4-nitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Cannula for liquid transfer
-
Rotary evaporator
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
1. Reaction Setup and Inert Atmosphere:
- Assemble the Schlenk flask and flame-dry it under vacuum.
- Allow the flask to cool to room temperature under a positive pressure of nitrogen or argon.
- Maintain a gentle flow of inert gas throughout the entire procedure.
2. Degassing the Solvent:
- Degas the anhydrous DMF by subjecting it to three freeze-pump-thaw cycles.[2][3]
- Transfer the degassed DMF to the Schlenk flask via a cannula.
3. Formation of the Thiolate:
- Carefully weigh the sodium hydride (1.1 equivalents) in a glovebox or under a stream of inert gas and add it to the Schlenk flask containing DMF.
- In a separate flame-dried flask, dissolve 4-aminothiophenol (1.0 equivalent) in a minimal amount of degassed DMF.
- Slowly add the 4-aminothiophenol solution to the NaH suspension in the reaction flask at 0 °C (ice bath) using a syringe.
- Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.
4. Nucleophilic Aromatic Substitution:
- Dissolve 1-chloro-4-nitrobenzene (1.05 equivalents) in degassed DMF in a separate flask.
- Slowly add the 1-chloro-4-nitrobenzene solution to the reaction mixture at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the 4-aminothiophenol.
5. Reaction Work-up (under minimized oxygen exposure):
- Cool the reaction mixture back to 0 °C.
- Slowly and carefully quench the reaction by adding degassed deionized water to destroy any unreacted NaH.
- Transfer the mixture to a separatory funnel that has been purged with inert gas.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with degassed water and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
6. Purification:
- Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Visualizing the Process
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Reaction and Side Reaction
Caption: Desired reaction vs. oxidative side reaction.
Analytical Characterization
To ensure the success of the synthesis and to identify any byproducts, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction. The disulfide byproduct will typically have a different Rf value than the starting material and the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the mass of the desired product and to identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and to quantify the purity. The disulfide byproduct will have a distinct NMR spectrum.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the final product.
References
- Bode, J. (n.d.). How to: Degas Solvents. University of California, Santa Barbara Department of Chemistry.
- University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs.
- Park, S., & Roy, M. (2019). Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin-Madison.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-((4-Chlorophenyl)thio)aniline
Welcome to the technical support center for the synthesis of 4-((4-Chlorophenyl)thio)aniline (CAS No: 32631-29-1)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize, troubleshoot, and scale up this valuable diaryl thioether intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you navigate the common challenges associated with C-S bond formation.
Part 1: Strategic Synthesis Planning
The construction of the C-S bond in this compound is primarily achieved via transition-metal-catalyzed cross-coupling reactions. The choice of methodology is critical and depends on factors such as substrate availability, cost, required scale, and tolerance of functional groups. The two most prevalent and robust methods are the Ullmann condensation and the Buchwald-Hartwig cross-coupling.
FAQ: Which synthetic route should I choose?
Answer: Your choice depends on a trade-off between reaction conditions, catalyst cost, and substrate scope.
-
Ullmann Condensation: This is a classic copper-catalyzed reaction. It is often more cost-effective due to the low cost of copper catalysts but traditionally requires harsh reaction conditions, such as high temperatures.[2][3] Modern ligand-assisted Ullmann protocols have significantly improved reaction mildness and efficiency.[4][5] This route is excellent for large-scale synthesis where cost is a primary driver.
-
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed method is renowned for its high efficiency, broad functional group tolerance, and generally milder reaction conditions.[6][7] However, palladium catalysts and the specialized phosphine ligands required can be significantly more expensive, making it ideal for smaller-scale, high-value applications or when sensitive functional groups are present.[8]
Decision Workflow: Selecting a Synthetic Pathway
Caption: Decision tree for selecting the optimal synthetic route.
Comparison of Primary Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig C-S Coupling |
| Catalyst | Copper (e.g., CuI, Cu2O, Cu powder) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |
| Ligand | Often N,O- or N,N-bidentate (e.g., L-proline, phenanthroline)[5] | Bulky, electron-rich phosphines (e.g., Xantphos, dppf)[9] |
| Typical Temp. | 100-200 °C (can be lower with modern ligands)[2] | Room Temperature to 110 °C |
| Pros | Low catalyst cost, robust for specific substrates. | High yields, excellent functional group tolerance, milder conditions.[6] |
| Cons | Often requires high temperatures, stoichiometric copper, potential for erratic yields.[5] | High cost of catalyst/ligand, sensitivity to air and moisture.[7] |
Part 2: Troubleshooting Guide for Ullmann Condensation
The Ullmann reaction couples an aryl halide with a thiol in the presence of a copper catalyst and a base. For synthesizing this compound, a common approach is reacting 4-aminothiophenol with 1-chloro-4-iodobenzene .
Frequently Asked Questions (Ullmann Synthesis)
Question 1: My reaction is sluggish, showing low conversion even after extended heating. What are the likely causes?
Answer: This is a common issue in Ullmann couplings and typically points to one of four areas:
-
Inactive Catalyst: The "activation" of the copper catalyst is crucial. Commercially available Cu(I) salts like CuI are generally preferred over Cu(0) or Cu(II) sources, which may require an in-situ reduction. Ensure your copper salt is free from excessive oxidation (e.g., a pure white to off-white CuI is better than a deeply colored one).
-
Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the thiophenol, forming the active copper(I) thiolate intermediate.[2] Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are highly effective. If using a weaker base like potassium phosphate (K3PO4), ensure the reaction temperature is adequate.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used to achieve the necessary temperatures.[10] Using a lower-boiling solvent like toluene or dioxane may require a more active ligand-assisted catalyst system to proceed at a reasonable rate.
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br >> Cl.[11] If you are using 1,4-dichlorobenzene, the reaction will be extremely slow. 1-chloro-4-iodobenzene is a good compromise, where the iodine is selectively displaced.
Question 2: I'm observing a significant amount of a disulfide byproduct. How can I prevent this?
Answer: The formation of bis(4-aminophenyl) disulfide is due to the oxidative homocoupling of 4-aminothiophenol. This is a major competing pathway.
-
Maintain an Inert Atmosphere: The presence of oxygen can facilitate the oxidation of the thiolate. The reaction should be set up and run under a rigorously inert atmosphere (Nitrogen or Argon). Degas your solvent before use.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the thiophenol. This ensures the thiolate is consumed by the desired cross-coupling pathway rather than having time to oxidize.
-
Ligand Assistance: The use of a chelating ligand, such as 1,10-phenanthroline, can stabilize the copper thiolate intermediate, favoring the cross-coupling pathway over homocoupling.[5]
Protocol: Ullmann Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Setup: To an oven-dried Schlenk flask, add copper(I) iodide (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and cesium carbonate (2.0 equivalents).
-
Reagents: Add 4-aminothiophenol (1.0 equivalent).
-
Inert Atmosphere: Seal the flask, and purge with argon for 15 minutes.
-
Solvent & Substrate: Add anhydrous, degassed N,N-Dimethylformamide (DMF). Stir the mixture for 10 minutes, then add 1-chloro-4-iodobenzene (1.1 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C and maintain with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Part 3: Troubleshooting Guide for Buchwald-Hartwig C-S Coupling
This powerful palladium-catalyzed reaction offers a milder alternative to the Ullmann condensation. The reaction couples an aryl halide or triflate with a thiol using a palladium precatalyst, a phosphine ligand, and a base.
Buchwald-Hartwig Catalytic Cycle for C-S Coupling
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-S coupling.
Frequently Asked Questions (Buchwald-Hartwig Synthesis)
Question 1: My reaction has stalled, and I see palladium black precipitating. What has gone wrong?
Answer: The precipitation of palladium black is a classic sign of catalyst decomposition and the termination of the catalytic cycle.
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (argon is preferred) and that all solvents and reagents are thoroughly degassed.
-
Ligand Degradation: The choice of phosphine ligand is critical. For C-S coupling, bulky, electron-rich ligands like Xantphos or Josiphos are often required to promote the reductive elimination step (the final step that releases the product and regenerates the Pd(0) catalyst).[8] If this step is slow, the Pd(II) intermediate can decompose. Ensure your ligand is pure and not oxidized.
-
Thiol Poisoning: Thiols and thiolates can be strong binders to palladium, potentially inhibiting catalysis at high concentrations.[8] Ensure accurate stoichiometry and consider slow addition of the thiol if catalyst poisoning is suspected.
Question 2: The yield is low, and my main recoverable starting material is the aryl halide. What is limiting the reaction?
Answer: This indicates a problem with the oxidative addition step or subsequent steps.
-
Base Strength: A sufficiently strong base is needed to deprotonate the thiol and enable its coordination to the palladium center. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices.[7] Weaker bases like carbonates are often insufficient for this reaction.
-
Aryl Halide Choice: While Buchwald-Hartwig coupling is more versatile than Ullmann, reactivity still follows the trend Ar-I > Ar-OTf > Ar-Br > Ar-Cl. If you are using an aryl chloride, a specialized, highly active catalyst system (often involving a specific ligand like BrettPhos) is required.
-
Temperature: While many couplings proceed at room temperature, some substrate combinations require gentle heating (e.g., 80-100 °C) to facilitate the oxidative addition or reductive elimination steps.
Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Setup: In a glovebox, add Pd2(dba)3 (1-2 mol% Pd), Xantphos (2.5-5 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried vial or flask.
-
Reagents: Add 4-chlorothiophenol (1.2 equivalents) and 4-bromoaniline (1.0 equivalent).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and bring it out of the glovebox. Heat the reaction to 100 °C with stirring for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Part 4: General Purification & Characterization
Question: What is the most effective method for purifying the final product?
Answer: For research-scale quantities (<10g), flash column chromatography on silica gel is the most effective method.
-
Solvent System: A gradient elution using a mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities and gradually increase the polarity (to ~70:30) to elute the product. The free aniline group provides a good UV-active spot for TLC visualization.
-
Recrystallization: For larger scales or final polishing, recrystallization can be very effective. A mixed solvent system like ethanol/water or toluene/heptane is a good starting point for optimization.
Question: What are the key analytical signatures for this compound?
Answer: Confirmation of the product structure should be done using a combination of techniques.
-
¹H NMR: Expect to see two sets of doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two different para-substituted benzene rings. The protons on the aniline ring will be more upfield than those on the chlorophenyl ring. A broad singlet corresponding to the -NH2 protons will also be present.
-
¹³C NMR: Expect to see the characteristic number of aromatic carbon signals. The carbon attached to the sulfur will have a distinct chemical shift.[1]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C12H10ClNS, MW: 235.73 g/mol ).[1] The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) is a critical diagnostic feature.
References
- Marfat, A., & Kinsolving, C. R. (1983). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
- Zarei, M., et al. (2020). Synthesis of diaryl thioethers via cross-coupling of thiophenols and aryl iodides. ResearchGate.
- Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters.
- Li, J., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances.
- Kim, J. Y., et al. (2021). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Bulletin of the Korean Chemical Society.
- Li, Y., et al. (2022). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters.
- Hossain, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules.
- Wikipedia. (n.d.). Ullmann condensation.
- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides.
- Xia, N., & Taillefer, M. (2009). Cu-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Catalyzed Asymmetric Synthesis. Wiley-VCH.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12295883, this compound. PubChem.
- Proctor, R. S. J., & Phipps, R. J. (2018). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis.
Sources
- 1. This compound | C12H10ClNS | CID 12295883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds [organic-chemistry.org]
- 8. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to 4-((4-Chlorophenyl)thio)aniline
Welcome to the comprehensive technical support guide for 4-((4-Chlorophenyl)thio)aniline. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and safety protocols. Our goal is to equip you with the necessary knowledge to handle this compound safely and effectively in your experimental work.
Section 1: General Handling and Safety Precautions
This section provides a foundational understanding of the hazards associated with this compound and the essential safety measures to be implemented in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be fully aware of its potential health effects before handling.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Table 1: GHS Classification Summary
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity — Single Exposure | 3 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following diagram and table outline the required protective gear.
Caption: Essential Personal Protective Equipment (PPE).
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard | Rationale |
| Body | Flame-resistant lab coat | NFPA 2112 | Protects skin from splashes and spills. |
| Hands | Nitrile or neoprene gloves | ASTM F739 | Prevents skin contact and irritation.[1] |
| Eyes | Chemical splash goggles | ANSI Z87.1 | Protects against splashes and eye irritation.[1] |
| Respiratory | NIOSH-approved respirator with P95 or P100 filters | NIOSH 42 CFR 84 | Required when handling the solid form to avoid inhalation of dust particles, which can cause respiratory irritation.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Procedures
| Exposure Route | Action |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
Storage and Handling
Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Use inert atmosphere techniques (e.g., nitrogen or argon) for reactions, as anilines can be sensitive to air and light, leading to discoloration and degradation.
Section 2: Troubleshooting Experimental Issues
This section is structured in a question-and-answer format to directly address specific issues that may arise during experiments involving this compound.
FAQs on Physical Properties and Solubility
Q1: What are the key physical properties of this compound?
A1: The table below summarizes the key physical and chemical properties.
Table 4: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNS | PubChem[1] |
| Molecular Weight | 235.73 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 420.1 °C at 760 mmHg | MySkinRecipes[2] |
| Density | 1.31 g/cm³ | MySkinRecipes[2] |
Q2: I'm having trouble dissolving the compound. What are the recommended solvents?
A2: While quantitative solubility data is not extensively published, the "like dissolves like" principle can guide solvent selection. Based on its structure, which contains both polar (amine) and nonpolar (aromatic rings) moieties, its solubility is expected to vary across different organic solvents.
Table 5: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents can effectively solvate the polar amine group and the dipole of the C-S and C-Cl bonds.[3] |
| Polar Protic | Methanol, Ethanol | Moderate | The amine group can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor with protic solvents.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are effective for a wide range of organic compounds with intermediate polarity. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is generally a better solvent than diethyl ether for moderately polar compounds. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is less effective at solvating the polar amine group. |
| Alkanes | Hexane, Pentane | Very Low | The compound's polarity makes it poorly soluble in nonpolar alkane solvents. |
Troubleshooting Tip: If you encounter solubility issues, gentle heating and sonication can aid dissolution. For reactions, consider using a solvent system where the starting materials and key intermediates are soluble at the reaction temperature.
Troubleshooting Guide for Synthesis and Reactions
This compound is a common building block in the synthesis of more complex molecules, often through cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination to form diaryl thioethers.[4][5]
Q3: My reaction mixture is turning dark brown/black. What is causing this discoloration, and how can I prevent it?
A3: The discoloration is likely due to the oxidation of the aniline moiety.[6] Anilines are susceptible to oxidation, especially in the presence of air, light, or certain metal catalysts, leading to the formation of colored impurities.
Caption: Troubleshooting workflow for reaction mixture discoloration.
Preventative Measures:
-
Purify the Aniline: If your starting material is discolored, consider purifying it by column chromatography or recrystallization before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox to minimize exposure to oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.
-
Protect from Light: Wrap the reaction flask in aluminum foil to prevent light-induced degradation.
Q4: I am getting a low yield of my desired diaryl thioether in a copper-catalyzed (Ullmann-type) coupling reaction. What are the common pitfalls?
A4: Low yields in Ullmann couplings can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and side reactions.
Troubleshooting an Ullmann-Type Coupling:
-
Choice of Copper Catalyst: Copper(I) salts like CuI are commonly used.[7] The purity and activity of the copper source are critical.
-
Ligand Selection: While some Ullmann reactions can be ligand-free, the addition of a ligand, such as a diamine or an amino acid, can significantly improve the reaction rate and yield by stabilizing the copper catalyst.[7]
-
Base Selection: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base should be strong enough to deprotonate the thiol or amine but not so strong as to cause side reactions. Ensure the base is anhydrous, as water can inhibit the reaction.[6]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used in Ullmann reactions to achieve the necessary high temperatures.[4]
-
Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C).[4] If the reaction is not proceeding, a higher temperature may be necessary.
-
Side Reactions: A common side reaction is the homocoupling of the aryl halide starting material. If this is observed, optimizing the ligand and temperature may help to favor the desired cross-coupling reaction.
Q5: I am attempting a palladium-catalyzed (Buchwald-Hartwig type) C-S cross-coupling and observing significant byproducts. How can I improve the selectivity?
A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and similar principles apply to C-S bond formation.[5] Byproducts often arise from side reactions like reductive dehalogenation or homocoupling.
Improving Selectivity in Palladium-Catalyzed Cross-Coupling:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands are often required to promote the desired reductive elimination step and suppress side reactions.[8] Experiment with different ligands to find the optimal one for your specific substrates.
-
Base Selection: A strong, non-nucleophilic base is typically used, such as NaOt-Bu or K₃PO₄. The choice of base can influence the reaction rate and selectivity.
-
Reductive Dehalogenation: The formation of a dehalogenated arene byproduct can occur if the catalytic cycle is interrupted.[5] This can sometimes be suppressed by using a different ligand or solvent.
-
Homocoupling: The formation of symmetrical diaryl thioethers can be an issue. This can be minimized by the slow addition of one of the coupling partners or by optimizing the reaction temperature and catalyst loading.
Purification and Work-up FAQs
Q6: What is the best way to purify the product of a reaction involving this compound?
A6: The purification method will depend on the properties of the final product.
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient of nonpolar to polar solvents (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Aqueous Work-up: During the work-up, washing with a dilute acid solution (e.g., 1 M HCl) can remove unreacted aniline starting material by forming a water-soluble salt. Be cautious, as this may also protonate and extract a basic product. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can neutralize any remaining acid. A final wash with brine (saturated NaCl) helps to remove water from the organic layer.
Q7: I am having trouble removing copper or palladium catalyst residues from my product. What should I do?
A7: Residual metal catalysts can be problematic for downstream applications.
-
Copper Removal: Washing the organic layer with an aqueous solution of ammonium chloride or ammonia can help to chelate and remove copper salts.[6]
-
Palladium Removal: Activated carbon or specific metal scavengers can be used to remove residual palladium. Filtering the crude product solution through a pad of celite can also help to remove some of the catalyst.
References
- Wikipedia. (2023, December 12). Ullmann condensation.
- Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008–1011. [Link]
- Wikipedia. (2023, November 28). Buchwald–Hartwig amination.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12295883, this compound.
- Organic Syntheses. (n.d.). o-chloroaniline thiocyanate.
- Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]
- Ghorbani-Choghamarani, A., & Yousofvand, Z. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis (pp. 78-126). Royal Society of Chemistry. [Link]
- MySkinRecipes. (n.d.). This compound.
- Reifschneider, W., & Kelyman, J. S. (1968). U.S. Patent No. 3,406,202. Washington, DC: U.S.
- Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Chen, P. S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
- ResearchGate. (n.d.). Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a).
- MySkinRecipes. (n.d.). This compound.
- Bolm, C., & Hildebrand, J. P. (2000). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.
- The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
Sources
- 1. This compound | C12H10ClNS | CID 12295883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. This compound [myskinrecipes.com]
- 8. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 4-((4-Chlorophenyl)thio)aniline
Welcome to the technical support center for the analysis of 4-((4-Chlorophenyl)thio)aniline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity of your analytical results.
Introduction: The Critical Role of Purity in Drug Development
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the FDA and international organizations such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3]
NMR spectroscopy is a powerful and indispensable tool for impurity profiling.[4] Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it ideal for both identifying and quantifying impurities without the need for identical reference standards.[1][5] This guide will address common challenges and questions related to the NMR analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
Understanding Potential Impurities in this compound
The first step in effective impurity identification is to understand the potential sources of these impurities. A common synthetic route to this compound involves the coupling of a 4-halosubstituted aniline derivative with 4-chlorothiophenol. This process can introduce several types of impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual amounts of 4-chlorothiophenol and the aniline starting material (e.g., 4-iodoaniline or 4-bromoaniline).
-
By-products: Side reactions can lead to the formation of by-products. A common side reaction is the oxidative coupling of the thiol to form a disulfide.
-
Reagents and Catalysts: While typically removed during workup and purification, trace amounts of reagents or catalysts used in the synthesis may remain.
-
Degradation Products: The API may degrade over time or under certain storage conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps are common impurities.
Below is a diagram illustrating the potential sources of impurities in the synthesis of this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A well-prepared sample is fundamental to acquiring a high-quality NMR spectrum. The following protocol provides a step-by-step methodology for sample preparation and data acquisition.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the sample or impurities. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are often used.
Step 2: Data Acquisition
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.
-
Ensure the relaxation delay (d1) is long enough for complete relaxation of all protons, which is crucial for accurate integration in quantitative analysis. A d1 of at least 5 times the longest T1 is recommended.
-
-
¹³C NMR and 2D NMR (Optional but Recommended):
-
Acquire a ¹³C NMR spectrum to provide further structural information.
-
If the ¹H NMR spectrum is complex or shows significant peak overlap, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structural elucidation of impurities.
-
The general workflow for impurity identification by NMR is illustrated below.
Caption: General workflow for impurity identification by NMR.
Troubleshooting and FAQs
This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.
Q1: My ¹H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
A1: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the instrument.
-
Incomplete Dissolution: If the sample is not fully dissolved, the solid particles can disrupt the magnetic field homogeneity. Ensure your sample is completely dissolved before acquiring the spectrum.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. This can be mitigated by adding a chelating agent like EDTA to the sample.
-
High Concentration: A highly concentrated sample can lead to increased viscosity and molecular aggregation, resulting in broader peaks. Try diluting your sample.
-
Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale, such as those in amines (-NH₂) or hydroxyls (-OH), can appear as broad signals.
Q2: I see unexpected signals in the aromatic region of my spectrum. How can I identify them?
A2: Unexpected aromatic signals are likely from unreacted starting materials or aromatic by-products. Here's how to approach their identification:
-
Compare with Known Spectra: Compare the chemical shifts and splitting patterns of the unknown signals with the known spectra of potential impurities. The table below provides expected chemical shifts for common impurities.
-
Spiking Experiment: If you suspect a particular impurity, you can "spike" your NMR sample with a small amount of that compound. If the intensity of the unknown peak increases, it confirms the identity of the impurity.
-
2D NMR: A COSY spectrum can help identify which protons are coupled to each other, aiding in the structural elucidation of an unknown impurity. An HSQC spectrum will show correlations between protons and their directly attached carbons.
Table 1: Predicted ¹H NMR Chemical Shifts of this compound and Potential Impurities (in CDCl₃)
| Compound | Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H-2, H-6 | ~ 7.2-7.4 | d |
| H-3, H-5 | ~ 6.6-6.8 | d | |
| H-2', H-6' | ~ 7.1-7.3 | d | |
| H-3', H-5' | ~ 7.0-7.2 | d | |
| -NH₂ | ~ 3.8 (broad) | s | |
| 4-Chlorothiophenol | Aromatic H | ~ 7.2-7.4 | m |
| -SH | ~ 3.5 (broad) | s | |
| 4-Iodoaniline | Aromatic H | ~ 7.4-7.6 and 6.4-6.6 | d |
| -NH₂ | ~ 3.7 (broad) | s | |
| 4,4'-Disulfanediyldianiline | Aromatic H | ~ 7.2-7.4 and 6.6-6.8 | d |
| -NH₂ | ~ 3.8 (broad) | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Q3: How can I confirm if a broad peak is from the -NH₂ group?
A3: The signal for the -NH₂ protons can be confirmed by a simple D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The protons of the -NH₂ group will exchange with the deuterium from D₂O, causing the -NH₂ peak to disappear or significantly decrease in intensity.
Q4: My baseline is distorted. What should I do?
A4: A distorted baseline can arise from several issues:
-
Improper Phasing: The spectrum may not be correctly phased. Manually re-phase the spectrum to correct this.
-
Receiver Gain Too High: If the receiver gain is set too high for a concentrated sample, it can lead to signal truncation and baseline distortion. Reduce the receiver gain and re-acquire the spectrum.
-
Acoustic Ringing: This can occur with very strong signals and can be minimized by adjusting acquisition parameters.
Q5: How can I quantify the amount of an identified impurity?
A5: Quantitative NMR (qNMR) can be used to determine the concentration of an impurity.[5] This is typically done by comparing the integral of a specific, well-resolved peak of the impurity to the integral of a known peak from an internal standard of known concentration. The concentration of the impurity can be calculated using the following formula:
Cimpurity = (Iimpurity / Nimpurity) * (Nstandard / Istandard) * (MWimpurity / MWstandard) * (mstandard / msample) * Pstandard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Conclusion
The identification and quantification of impurities are non-negotiable aspects of pharmaceutical development and quality control. NMR spectroscopy provides a robust and reliable method for this critical task. By understanding the potential sources of impurities, employing proper experimental techniques, and being equipped with effective troubleshooting strategies, researchers can confidently ensure the purity and quality of this compound and other vital pharmaceutical compounds.
References
- ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2013). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 25(3), 18-21.
- FDA Guidance for Industry: Q14 Analytical Procedure Development. U.S. Food and Drug Administration.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
Sources
LC-MS Technical Support Center: Analysis of 4-((4-Chlorophenyl)thio)aniline
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the analysis of 4-((4-Chlorophenyl)thio)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights, detailed protocols, and robust troubleshooting for the detection and identification of impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the scientific rationale behind methodological choices, ensuring data integrity and regulatory compliance.
The Criticality of Impurity Profiling
This compound is a diaryl thioether that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials.[1] The stringent guidelines established by regulatory bodies like the International Council for Harmonisation (ICH) mandate the thorough identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure their safety and efficacy.[2] LC-MS is an indispensable technique for this purpose, offering the sensitivity and specificity required to detect and elucidate the structures of even trace-level impurities.[3]
Understanding Potential Impurities
A robust analytical method is built upon a foundational understanding of the potential impurities that may arise. These can be broadly categorized as process-related impurities (from the synthetic route) and degradation products (from storage or handling).
The synthesis of this compound likely involves a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6] During these processes, several side reactions can occur. Furthermore, the molecule contains a thioether and an aromatic amine, both of which are susceptible to degradation.[7][8][9]
The table below summarizes the most probable impurities, their structures, and their likely origins.
| Impurity Name | Structure | Monoisotopic Mass (Da) | Probable Origin |
| Process-Related Impurities | |||
| 4-Aminothiophenol | 125.03 | Unreacted Starting Material | |
| 1-Chloro-4-iodobenzene | 237.89 | Unreacted Starting Material (if used) | |
| 4,4'-Disulfanediyldianiline | 248.04 | Process (Oxidative homocoupling of 4-aminothiophenol)[5] | |
| 1,4-Dichlorobenzene | 145.97 | Unreacted Starting Material | |
| Degradation Products | |||
| 4-((4-Chlorophenyl)sulfinyl)aniline | ![]() | 251.02 | Degradation (Oxidation of thioether)[8] |
| 4-((4-Chlorophenyl)sulfonyl)aniline | ![]() | 267.01 | Degradation (Further oxidation of thioether)[9] |
| N-(4-((4-chlorophenyl)thio)phenyl)nitramine | ![]() | 280.01 | Degradation (Oxidation/nitration of aniline)[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chromatographic separation for this compound and its impurities?
A1: A reversed-phase C18 column is the workhorse for this type of analysis and a highly recommended starting point.[11] Given the aromatic nature of the analyte and its potential impurities, a column with phenyl-hexyl chemistry could also be explored to enhance resolution through π-π interactions. A typical starting mobile phase system would be 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[12] The acidic modifier ensures the aniline moiety is protonated, which generally leads to better peak shape by minimizing interactions with residual silanols on the column surface.
Q2: Which ionization mode, ESI or APCI, is more suitable for this compound?
A2: Electrospray Ionization (ESI) in positive mode is the preferred technique. The aniline functional group is basic and will be readily protonated in the acidic mobile phase, forming a stable [M+H]+ ion (expected m/z 236.03).[13] Atmospheric Pressure Chemical Ionization (APCI) could also work but is generally less sensitive for molecules that are already ionizable in solution. ESI is therefore the superior first choice.
Q3: How can I confidently identify an unknown peak in my chromatogram?
A3: A multi-step approach is required for authoritative identification:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the unknown peak. This allows you to propose a molecular formula. Modern instruments like Orbitrap or TOF analyzers provide the mass accuracy needed for this.[12]
-
Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of the unknown peak and fragment it. The resulting fragmentation pattern provides structural clues.[14] For example, you can look for characteristic losses or fragments corresponding to the chlorophenyl or aminophenylthio moieties.
-
Forced Degradation Studies: Intentionally stress your API under conditions like heat, acid, base, oxidation, and light.[2] If the unknown peak increases under a specific stress condition (e.g., oxidation), it strongly suggests it is a degradation product like the sulfoxide or sulfone.
-
Synthesis and Confirmation: The gold standard is to synthesize the suspected impurity and confirm its identity by matching its retention time and MS/MS spectrum with the unknown peak in your sample.
Q4: My baseline is noisy and I see many "ghost peaks." What is the likely cause?
A4: This is a classic sign of contamination.[15] The source could be solvents, glassware, the LC system itself, or sample carryover. Always use LC-MS grade solvents and additives.[15] To diagnose, run a blank injection (injecting only mobile phase). If the peaks persist, the contamination is in your system or solvents. If they disappear, the issue is likely carryover from a previous injection. Implement a robust needle wash protocol and consider flushing the entire system if contamination is widespread.[3]
In-Depth Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of this compound.
Problem: Poor Peak Shape (Tailing) for the Parent Compound
Q: My main peak for this compound shows significant tailing, even at low concentrations. What's happening and how do I fix it?
A: Peak tailing for a basic compound like this aniline is often caused by secondary interactions between the protonated amine group and acidic, deprotonated silanol groups (Si-O-) on the surface of the silica-based column packing. This creates multiple types of interactions, slowing down a portion of the analyte molecules and causing the tail.
Solutions:
-
Optimize Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.7-3.5) by using an additive like formic acid or acetic acid (0.1% v/v). This keeps the aniline fully protonated and suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.
-
Increase Ionic Strength: A small addition of a buffer salt (e.g., 10 mM ammonium formate or ammonium acetate) can help shield the silanol interactions and improve peak shape. Be sure to use volatile buffers compatible with mass spectrometry.
-
Reduce Sample Concentration: Column overload can cause tailing. Dilute your sample to see if the peak shape improves. If it does, you are operating near the upper limit of your column's capacity.[15]
-
Check for Column Degradation: An old or poorly maintained column may have exposed more active silanol sites. If the above steps don't work, try a new column.
Problem: Unstable Retention Times
Q: The retention time of my main peak is shifting between injections and across a sequence. How can I stabilize it?
A: Retention time instability is a common but solvable issue that points to a lack of equilibrium or consistency in the chromatographic system.
Solutions:
-
Ensure Proper Column Equilibration: This is the most common cause. Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 10-20 column volumes. If you are running a gradient, ensure the post-run equilibration time is sufficient to return the column to its starting state.[3]
-
Check for Leaks: Even a small leak in the LC system can cause pressure fluctuations and lead to shifting retention times. Systematically check all fittings from the pump to the detector.[16]
-
Verify Mobile Phase Composition: Inaccurate mobile phase preparation can cause drift. Always measure components carefully. If using an online mixer, ensure the pump's proportioning valves are functioning correctly. Air bubbles in the solvent lines can also cause this; degas your solvents thoroughly.[3]
-
Control Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient lab temperature can significantly affect retention times, especially for sensitive separations.
Problem: Low MS Sensitivity or Signal Loss
Q: I am injecting a known concentration of my compound, but the MS signal is weak or has disappeared. What should I check?
A: A sudden loss in sensitivity is often related to the ion source or the mass spectrometer settings, assuming the LC separation is working correctly.[16]
Solutions:
-
Clean the Ion Source: The ESI source is prone to contamination from non-volatile salts, sample matrix, and mobile phase additives. This buildup can coat the probe and orifice, suppressing ionization and ion transmission. Perform a routine front-end cleaning of the ESI probe, capillary, and skimmer cone.[16]
-
Check for Ion Suppression: The sample matrix itself can interfere with the ionization of your target analyte. To test for this, perform a post-column infusion of your analyte standard while injecting a blank sample matrix. A dip in the standard's signal at the retention time of interfering components confirms ion suppression. If present, improve your sample preparation (e.g., use solid-phase extraction) or adjust chromatography to separate the analyte from the interfering components.[3]
-
Verify MS Parameters: Confirm that the correct ionization polarity (Positive) and acquisition mode are selected. Ensure the spray voltage and gas flows are appropriate. It's possible the method was inadvertently altered.
-
Infuse a Tuning Standard: To check the overall health of the mass spectrometer, infuse a known tuning solution. If you cannot achieve the expected sensitivity for the tuning compound, it may indicate a more serious issue with the instrument's electronics or detector that requires a service call.[16]
Experimental Protocols & Workflows
Protocol 1: Starting Point LC-MS Method for Impurity Profiling
This protocol provides a robust starting point for detecting this compound and its potential impurities. Further optimization may be required based on your specific instrumentation and impurity profile.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent of 50:50 Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
2. LC Parameters:
-
Column: C18 Reversed-Phase, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %B 0.0 10 15.0 95 18.0 95 18.1 10 | 22.0 | 10 |
3. MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full Scan MS (m/z 100-500) and data-dependent MS/MS (ddMS2).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Fragmentor Voltage: 150 V.
-
Collision Energy (for MS/MS): Stepped (e.g., 10, 20, 40 eV) to ensure comprehensive fragmentation.
Protocol 2: Forced Degradation Study Workflow
This workflow is essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the LC-MS method from Protocol 1. Compare chromatograms to identify new peaks, which are potential degradation products.
Visualized Workflows and Logic
General Impurity Identification Workflow
This diagram outlines the systematic process for identifying an unknown impurity detected during analysis.
Caption: A systematic workflow for the identification and confirmation of unknown impurities using LC-MS.
Troubleshooting Logic: Unstable Retention Time
This decision tree provides a logical path to diagnose the root cause of shifting retention times.
Caption: A decision tree for systematically troubleshooting unstable LC retention times.
References
- Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6.
- Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate.
- Desai, C., et al. (2015). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PLoS One, 10(9).
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- ResearchGate. Photo oxidation of thioethers into sulfoxides.
- Sawicki, E., et al. (1963). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry, 35(10), 1547-1551.
- Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Organic Mass Spectrometry, 14(11), 596-602.
- Wikipedia. Ullmann condensation.
- Låg, M., et al. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 28(2).
- Liu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry.
- Xu, Y., et al. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Chemical Biology, 12(10), 2693-2700.
- Agilent. (2024). LC/MS Troubleshooting Guide. ResearchGate.
- Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In: The Handbook of Hydrocarbon and Lipid Microbiology. Springer, Berlin, Heidelberg.
- SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube.
- Pharma Stability. (2024). Troubleshooting LC–MS Peak Assignment for Degradation Products.
- Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides.
- Penenory, A. B., & Rossi, R. A. (2006). Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides. European Journal of Organic Chemistry, 2006(15), 3469-3475.
- Lebl, R., et al. (2024). Aqueous Photocatalytic Oxidation of Thioethers with Polydiacetylene Micelle Nanoreactors. ChemistrySelect, 9(24).
- Wang, Z., & Swager, T. M. (2019). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Polymer Chemistry, 10(44), 6033-6038.
- Gupta, A. (2023). Ullmann reaction. Slideshare.
- ResearchGate. (2011). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12295883, this compound.
- Li, Y., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules, 27(24).
- Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971.
- Scribd. Mass Spectrometry: Fragmentation Patterns.
- LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns.
- Mbye, Y., et al. (2024). Development and application of LC-MS/MS method for the quantification of hydrogen sulfide in the eye. Analytical Biochemistry, 687.
- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Plant Physiology, 153(3), 1464-1478.
- Viaene, J., et al. (2021). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Metabolites, 11(10).
- Gujadhur, R. K., et al. (2001). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 3(26), 4285-4287.
- SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). YouTube.
- MySkinRecipes. This compound.
- Google Patents. US3406202A - Preparation of aniline thioethers.
- J. Am. Chem. Soc. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols.
- ResearchGate. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols.
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Effect of reaction temperature on the synthesis of 4-((4-Chlorophenyl)thio)aniline derivatives
Welcome to the technical support center for the synthesis of 4-((4-Chlorophenyl)thio)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice, with a particular focus on the critical role of reaction temperature. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring reproducible and high-yield outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound derivatives, a class of compounds often prepared via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
Q1: My reaction yield is consistently low. What are the most likely causes related to temperature?
Low yields are a frequent challenge and can often be traced back to suboptimal temperature control. Here's how temperature can be the culprit:
-
Insufficient Activation Energy: The formation of the C-S bond, particularly in SNAr reactions, requires overcoming a significant activation energy barrier for the initial nucleophilic attack on the aromatic ring.[1][2][3] If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to incomplete conversion of starting materials and consequently, a low yield.
-
Promotion of Side Reactions: Conversely, excessively high temperatures can be detrimental. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate side reactions. These may include:
-
Disulfide Formation: Thiols are susceptible to oxidation to form disulfides, a process that can be accelerated at elevated temperatures.
-
Decomposition: Starting materials, intermediates, or the final product might be thermally unstable, leading to degradation at high temperatures.
-
Smiles Rearrangement: In certain substituted systems, high temperatures can promote the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that leads to an isomeric product, thereby reducing the yield of the desired diaryl thioether.[4]
-
Q2: I'm observing the formation of significant byproducts. How can I minimize these by adjusting the temperature?
The formation of byproducts is a clear indicator that your reaction conditions are not optimized. Temperature plays a pivotal role in reaction selectivity.
-
At Lower Temperatures: If you are observing byproducts that are kinetically favored (i.e., formed faster but are less stable), lowering the temperature might shift the reaction pathway towards the thermodynamically more stable desired product.
-
At Higher Temperatures: If byproducts are the result of subsequent reactions of your desired product or are thermodynamically favored, a lower temperature and shorter reaction time may be necessary to isolate the kinetic product. For instance, in some copper-catalyzed C-S coupling reactions, the initial product can be a diaryl disulfide, which then reacts further to form the diaryl thioether.[5][6] Controlling the temperature can help to selectively favor the formation of the thioether.
Q3: The reaction is not going to completion, even after an extended period. Should I increase the temperature?
While it's tempting to simply increase the temperature to drive a sluggish reaction to completion, this should be a carefully considered step.
-
Initial Approach: Before increasing the temperature, ensure that other reaction parameters are optimized. This includes the purity of your reagents and solvent, the effectiveness of your base, and the absence of atmospheric oxygen (if your reaction is air-sensitive).
-
Stepwise Temperature Increase: If you decide to increase the temperature, do so in a controlled, stepwise manner (e.g., in 5-10 °C increments). Monitor the reaction progress at each new temperature using an appropriate analytical technique like TLC or HPLC.[7][8] This will help you identify the optimal temperature that provides a reasonable reaction rate without significantly promoting side reactions.
Q4: How do I determine the optimal reaction temperature for my specific derivative?
The optimal temperature is highly dependent on the specific substrates being used. The electronic nature of the substituents on both the aryl halide and the thiol will influence the reaction rate.
-
Electron-Withdrawing Groups: Aryl halides with strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group are more activated towards nucleophilic attack and will generally react at lower temperatures.[1][2][9]
-
Electron-Donating Groups: Conversely, aryl halides with electron-donating groups (e.g., -OCH3, -NH2) are less reactive and will likely require higher temperatures to achieve a reasonable reaction rate.
-
Literature Precedent: Always start by consulting the literature for similar reactions. This will provide a good starting point for your temperature optimization.
-
Systematic Screening: If literature data is unavailable, a systematic screening of temperatures is recommended. Start at a moderate temperature (e.g., 60-80 °C) and adjust based on the observed reaction progress and purity of the product.
II. Troubleshooting Guide: Specific Experimental Issues
This section provides a more detailed, step-by-step approach to troubleshooting common problems, with a focus on the underlying scientific principles.
Problem 1: Low or No Product Formation
Potential Cause: Insufficient reaction temperature leading to a slow or stalled reaction.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality:
-
Ensure that your 4-chloroaniline, 4-chlorothiophenol (or its precursor), and any catalysts are of high purity.
-
Use anhydrous solvents, as water can interfere with the reaction, particularly if strong bases are used.
-
-
Optimize the Base and Solvent System:
-
The choice of base is critical. For SNAr, a strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often effective.[10] For metal-catalyzed reactions, the choice of base can be even more nuanced and can influence the selectivity between the desired thioether and disulfide byproducts.[5][6]
-
The solvent should be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[11][12]
-
-
Gradual Temperature Increase:
-
If the reaction is still not proceeding, increase the temperature in 10 °C increments.
-
Monitor the reaction at each temperature for at least 1-2 hours before increasing it further. Use TLC or HPLC to check for the appearance of the product and the consumption of starting materials.
-
Problem 2: Formation of a Major, Unidentified Byproduct
Potential Cause: The reaction temperature is too high, favoring a side reaction.
Troubleshooting Steps:
-
Characterize the Byproduct:
-
Attempt to isolate and characterize the byproduct using techniques such as NMR, Mass Spectrometry, and IR spectroscopy. This information is crucial for identifying the side reaction that is occurring.
-
-
Consider Common Side Reactions:
-
Disulfide Formation: If the byproduct is a disulfide, this indicates oxidative coupling of the thiol. To mitigate this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and consider using a milder temperature.
-
Smiles Rearrangement: If the byproduct is an isomer of the expected product, a Smiles rearrangement may be occurring.[4] This is more likely with certain substitution patterns and at higher temperatures. Lowering the reaction temperature is the primary way to disfavor this intramolecular rearrangement.
-
Reaction with Solvent: At high temperatures, some solvents (like DMF) can decompose or react with the reagents. If you suspect this is happening, consider switching to a more robust solvent like DMSO or sulfolane.
-
-
Systematic Temperature Reduction:
-
Decrease the reaction temperature in 10-20 °C increments and monitor the product-to-byproduct ratio. There is often a "sweet spot" where the rate of the desired reaction is still acceptable, but the rate of the side reaction is significantly reduced.
-
Problem 3: Inconsistent Yields Between Batches
Potential Cause: Poor temperature control and reproducibility.
Troubleshooting Steps:
-
Ensure Uniform Heating:
-
Use a reliable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture (if possible) for accurate temperature monitoring.
-
Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel.
-
-
Standardize the Heating and Cooling Profile:
-
Document the exact heating and cooling procedures for your reaction. The rate at which the reaction is heated to the target temperature and cooled down can sometimes influence the outcome.
-
-
Calibrate Temperature Probes:
-
Regularly calibrate your thermometers and temperature probes to ensure they are providing accurate readings.
-
III. Experimental Protocols and Workflows
General Protocol for the Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (1.0 eq.), 1,4-dichlorobenzene (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
-
Solvent Addition and Inert Atmosphere:
-
Add a polar aprotic solvent such as DMF or DMSO.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
-
Thiol Addition:
-
Add 4-chlorothiophenol (1.05 eq.) to the reaction mixture.
-
-
Heating and Monitoring:
-
Heat the reaction mixture to the desired temperature (start with a literature-based temperature or a moderate temperature of 80-100 °C for initial trials).
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[13]
-
Workflow for Optimizing Reaction Temperature
Caption: Workflow for optimizing reaction temperature.
IV. Data Presentation
Table 1: Hypothetical Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Major Byproduct |
| 60 | 24 | 35 | 98 | Unreacted Starting Material |
| 80 | 12 | 75 | 95 | Minor Disulfide |
| 100 | 6 | 92 | 90 | Disulfide, Trace Isomer |
| 120 | 4 | 85 | 75 | Significant Disulfide and Isomer |
| 140 | 2 | 60 | 50 | Degradation Products |
This table illustrates a common trend where increasing the temperature initially improves the yield but can lead to a decrease in purity and overall yield at excessively high temperatures due to side reactions and degradation.
V. Mechanistic Insights
The Role of Temperature in the SNAr Mechanism
The SNAr mechanism for the synthesis of diaryl thioethers proceeds through a two-step addition-elimination pathway.
-
Nucleophilic Attack: The thiolate anion attacks the ipso-carbon of the activated aryl halide, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][9] This step is typically the rate-determining step and has a significant activation energy.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide leaving group.
Temperature directly influences the rate of the initial nucleophilic attack. Higher temperatures provide the necessary thermal energy for the reacting molecules to overcome the activation barrier, thus increasing the reaction rate. However, as previously discussed, this can also provide enough energy to access alternative, higher-energy transition states leading to side products.
Caption: Energy profile of the SNAr reaction.
VI. References
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 8. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline - Google Patents [patents.google.com]
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- 19. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
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- 25. Synthesis of Diverse o-Arylthio-Substituted Diaryl Ethers by Direct Oxythiolation of Arynes with Diaryl Sulfoxides Involving Migratory O-Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
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Technical Support Center: Solvent Optimization for 4-((4-Chlorophenyl)thio)aniline Chemistry
Welcome to the technical support center for optimizing reactions involving 4-((4-Chlorophenyl)thio)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choice of solvent for various synthetic transformations. As Senior Application Scientists, we provide insights grounded in chemical principles and field-proven experience to help you troubleshoot common issues and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound and how do they influence solvent selection?
Answer: this compound is a diaryl thioether with a nucleophilic aniline moiety. Its structure dictates its solubility and reactivity. The molecule possesses both polar (aniline group) and non-polar (chlorophenyl and thioether linkages) characteristics.[1] Consequently, it exhibits moderate solubility in a range of organic solvents.
Key Considerations:
-
Solubility: The primary role of a solvent is to dissolve reactants to allow for effective interaction. Due to its aromatic nature, this compound is generally soluble in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Toluene, Tetrahydrofuran (THF), and Dioxane. It has limited solubility in water and non-polar aliphatic hydrocarbons.[2]
-
Reactivity of the Amine Group: The aniline nitrogen has a lone pair of electrons, making it a nucleophile. The choice of solvent can dramatically modulate this nucleophilicity.
-
Protic Solvents (e.g., methanol, ethanol) can form hydrogen bonds with the amine group. This solvation shell stabilizes the ground state of the aniline more than the transition state, effectively reducing its nucleophilicity and slowing down many reactions.[3][4]
-
Aprotic Solvents (e.g., DMF, DMSO, THF, Toluene) do not have acidic protons and therefore do not engage in strong hydrogen bonding with the aniline. This leaves the lone pair more available for reaction, often leading to faster reaction rates.[3][5]
-
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) reaction using the aniline group. Why is my reaction so slow in methanol, and what should I use instead?
Answer: Your observation is a classic example of solvent effects in SNAr reactions. The slow rate in methanol is due to the hydrogen bonding between the solvent and the aniline's amine group, which deactivates your nucleophile.[3][4]
For an effective SNAr reaction, the solvent should stabilize the charged intermediate (Meisenheimer complex) that forms during the reaction without deactivating the nucleophile.
Recommended Solvents for SNAr:
-
Polar Aprotic Solvents: DMF, DMSO, and N-Methyl-2-pyrrolidone (NMP) are the preferred choices. They possess high dielectric constants that can stabilize the charged intermediates of an SNAr reaction, but they do not form strong hydrogen bonds with the aniline nucleophile. This combination leads to a significant acceleration of the reaction rate.[5][6]
-
Pyridine: In some cases, pyridine can act as both a solvent and a base, accelerating the reaction.[7]
Below is a diagram illustrating how polar aprotic solvents enhance SNAr reactions.
Caption: Solvent stabilization of the Meisenheimer intermediate in an SNAr reaction.
Troubleshooting Guide: Common Coupling Reactions
Q3: My Buchwald-Hartwig amination is giving low yields. Which solvent should I be using?
Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the interplay between the palladium catalyst, the ligand, the base, and the solvent.[8]
Common Issues & Solvent-Based Solutions:
-
Poor Solubility of Base/Catalyst: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common but have limited solubility. A solvent that can dissolve all components is crucial.
-
Catalyst Deactivation: The choice of solvent can influence the stability and activity of the palladium catalyst.
Recommended Solvents for Buchwald-Hartwig Reactions:
-
Toluene: This is often the best choice for many Buchwald-Hartwig systems, providing a good balance of solubility for organic substrates and compatibility with common catalyst systems.[9]
-
1,4-Dioxane: Another excellent and widely used solvent that often gives satisfactory results.[9]
-
Tetrahydrofuran (THF): Can also be effective, particularly for reactions at lower temperatures.[10]
It's critical to screen solvents, as the optimal choice can be substrate- and ligand-dependent. Toluene, however, remains the most robust starting point for optimization.[9][10]
Q4: I am attempting a traditional Ullmann condensation to form a C-S bond, but the required temperatures are causing my starting material to decompose. What are my options?
Answer: This is a very common problem. Traditional Ullmann reactions often require high temperatures (>200 °C) and high-boiling polar aprotic solvents like DMF, nitrobenzene, or NMP.[6][11] These harsh conditions can lead to decomposition and side reactions.
Modern Solutions:
-
Ligand-Accelerated Ullmann Coupling: The development of modern copper-catalyzed systems with specific ligands allows the reaction to proceed at much lower temperatures (often 80-140 °C). With these systems, the solvent choice can be expanded.
-
Solvent Re-evaluation: For modern, milder Ullmann reactions, non-polar solvents can be surprisingly effective.
-
Toluene or o-Xylene: In ligand-promoted systems, these non-polar solvents have been shown to give excellent yields, outperforming traditional polar solvents like NMP.[12]
-
DMF: Remains a good choice for many modern Ullmann-type C-S coupling reactions, especially when dealing with less soluble starting materials like potassium ethyl xanthogenate as a sulfur source.[13]
-
The key takeaway is that for Ullmann chemistry, the solvent choice is intrinsically linked to the type of catalyst system being used (traditional vs. modern ligand-accelerated).
Solvent Selection Workflow & Data
To aid in your decision-making, use the following workflow and data table.
Caption: Decision workflow for selecting a starting solvent.
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Type | Key Applications for Topic |
| Toluene | C₇H₈ | 111 | 2.4 | Non-Polar | Buchwald-Hartwig, Modern Ullmann |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Non-Polar / Weakly Polar | Buchwald-Hartwig |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Buchwald-Hartwig (lower temps) |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | SNAr, Ullmann Condensation |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic | SNAr |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 32.2 | Polar Aprotic | SNAr, Ullmann Condensation |
| Methanol | CH₄O | 65 | 32.7 | Polar Protic | Generally avoided; can reduce nucleophilicity |
| Acetonitrile | C₂H₃N | 82 | 37.5 | Polar Aprotic | SNAr (less common but viable) |
Data compiled from various sources, including the CRC Handbook and other online resources.[14]
Experimental Protocol Example: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound.
Objective: Synthesize a diarylamine derivative via C-N cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (Sufficient to make a 0.1 M solution with respect to the aniline)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl bromide, XPhos ligand, and sodium tert-butoxide.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The reaction is sensitive to oxygen.[10]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd₂(dba)₃ catalyst.
-
Solvent Addition: Add the anhydrous toluene via syringe. The reaction mixture will typically be a suspension.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Observation: The color of the reaction mixture will likely change from a light yellow/orange to a darker brown or black as the reaction progresses.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine.
References
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.).
- The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). (n.d.).
- Ullmann condens
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.).
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2013).
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers. [Link]
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). MDPI. [Link]
- Directed nucleophilic aromatic substitution reaction. (2024). Royal Society of Chemistry. [Link]
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- Buchwald–Hartwig amin
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.).
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018).
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald‐Hartwig amination of aryl halides with substituted anilines. (n.d.).
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- Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. (2022). MDPI. [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: Navigating the Coupling Reactivity of 4-((4-Chlorophenyl)thio)aniline and 4-Chloroaniline
For researchers, scientists, and drug development professionals, the selection of the right building block is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Aryl anilines are foundational scaffolds in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of two such building blocks: the common reagent 4-chloroaniline and the more functionalized 4-((4-chlorophenyl)thio)aniline .
We will dissect the reactivity of these molecules in key palladium-catalyzed cross-coupling reactions, moving beyond simple procedural descriptions to explain the underlying electronic and mechanistic principles. The goal is to equip you with the field-proven insights needed to make informed strategic decisions in your synthetic design.
Section 1: Structural and Electronic Profiles
At first glance, both molecules offer an aniline core, a primary amine group (-NH₂) available for N-functionalization, and a chloro-substituent (-Cl) for C-C or C-heteroatom bond formation. However, the introduction of a thioether bridge in this compound fundamentally alters the electronic landscape and presents distinct reactive opportunities and challenges.
| Property | 4-Chloroaniline | This compound |
| Structure | ||
| CAS Number | 106-47-8[1] | 32631-29-1[2] |
| Molecular Weight | 127.57 g/mol [1] | 235.73 g/mol [3] |
| pKa (of conjugate acid) | ~3.98-4.15[1][4][5] | ~4.2 (estimated for 4-(phenylthio)aniline) |
| Key Reactive Sites | C4-Cl, -NH₂ | C4'-Cl, -NH₂ |
The Decisive Factor: Electronic Effects of Substituents
The reactivity of an aromatic ring in cross-coupling is dictated by the electronic nature of its substituents. This is quantitatively described by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing effect of a group on the reaction center.[6][7][8]
-
For 4-Chloroaniline: The chloro group at C4 is moderately electron-withdrawing (σp = +0.23)[9][10], which deactivates the ring towards electrophilic substitution but, more importantly, makes the C4-Cl bond susceptible to oxidative addition by a palladium(0) catalyst. The amino group at C1 is strongly electron-donating (σp = -0.66)[9][10], which increases the electron density of the ring and makes the nitrogen atom nucleophilic.
-
For this compound: The situation is more nuanced.
-
On the Aniline Ring: The -(S)-Aryl group at C4 has a dual nature. While sulfur is electronegative, its lone pairs can participate in resonance, leading to a weakly electron-donating overall effect (σp for -SPh is ~0.01, close to neutral)[9][10]. This makes the aniline nitrogen slightly more nucleophilic than in 4-chloroaniline.
-
On the Phenylthio Ring: This ring contains the reactive C4'-Cl bond. The key substituent here is the thioether bridge -(S)-Aniline at C1'. This group's electronic effect on the C-Cl bond's reactivity is critical for Suzuki or Buchwald-Hartwig reactions at this site.
-
Section 2: Reactivity of the Amine (-NH₂) Group
The primary amine is a key handle for building diarylamines via Buchwald-Hartwig amination or for forming amide bonds, both ubiquitous transformations in drug discovery.
A. Buchwald-Hartwig N-Arylation
This reaction couples the aniline's -NH₂ group with an aryl halide. The nucleophilicity of the nitrogen atom is paramount.
-
Reactivity Comparison:
-
4-Chloroaniline: The electron-withdrawing -Cl group reduces the nucleophilicity of the amine, making it a moderately challenging substrate, especially with electron-poor or sterically hindered aryl halides.
-
This compound: The nearly electronically neutral -SAr substituent results in a more nucleophilic amine compared to 4-chloroaniline. This generally leads to faster reaction rates and higher yields under comparable conditions.
-
Exemplary Protocol: Buchwald-Hartwig N-Arylation
This protocol is a representative procedure for the coupling of an aniline with an aryl bromide.[11][12][13]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aniline substrate (1.0 equiv.), aryl bromide (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 4 mol%).
-
Reaction: Add anhydrous toluene (approx. 0.1 M concentration). Seal the flask and stir the mixture vigorously at 80-110 °C.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel chromatography.
B. Amide Bond Formation
Amide coupling involves the reaction of the aniline with an activated carboxylic acid (e.g., an acyl chloride or using a coupling reagent).
-
Reactivity Comparison:
-
4-Chloroaniline: As a poorly nucleophilic aniline, its acylation can be sluggish. Efficient conversion often requires highly activated acid derivatives (acyl chlorides) or potent coupling reagents (like HATU or HBTU) with a non-nucleophilic base (like DIEA).[14][15]
-
This compound: The enhanced nucleophilicity of its amino group facilitates a more efficient reaction with activated carboxylic acids, potentially allowing for milder coupling conditions compared to 4-chloroaniline.
-
Section 3: Reactivity of the Aryl Chloride (C-Cl) Bond
The C-Cl bond is the handle for C-C bond formation (e.g., Suzuki-Miyaura) or C-N bond formation where the aniline derivative acts as the electrophile. Activation of the C-Cl bond is the rate-determining step and requires potent catalytic systems.[16][17]
-
Reactivity Comparison:
-
4-Chloroaniline: The C-Cl bond is on a ring that is highly activated by the strongly electron-donating -NH₂ group para to it. This electron donation increases the electron density at the carbon bearing the chlorine, making oxidative addition of Pd(0) more difficult. Therefore, coupling at this site requires robust catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) and strong bases (e.g., K₃PO₄, Cs₂CO₃).[16]
-
This compound: The C-Cl bond is on a separate phenyl ring, influenced only by the thioether bridge. The -(S)-Aniline substituent is less strongly donating than a simple -NH₂ group. This makes the C-Cl bond in this molecule more susceptible to oxidative addition and thus more reactive in Suzuki or Buchwald-Hartwig couplings than the C-Cl bond in 4-chloroaniline.
-
Exemplary Protocol: Suzuki-Miyaura C-C Coupling
This protocol outlines a robust method for coupling aryl chlorides with boronic acids.[18][19]
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 equiv.), arylboronic acid (1.5 equiv.), and a strong base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-5 mol%).
-
Reaction: Add a solvent system, typically a mixture like Toluene/Water or Dioxane/Water. Degas the mixture and heat to 80-110 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-24 hours), cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography.
Section 4: Summary of Reactivity and Strategic Choice
The choice between these two reagents depends entirely on the desired synthetic outcome.
| Reaction Type | More Reactive Substrate | Rationale |
| N-Arylation / Amide Coupling (at -NH₂) | This compound | The -SAr group is less electron-withdrawing than -Cl, making the aniline nitrogen more nucleophilic. |
| Suzuki / Buchwald Coupling (at C-Cl) | This compound | The C-Cl bond is on a ring not directly activated by a strong -NH₂ donor, facilitating easier oxidative addition. |
Potential Side Reactions
While robust, the thioether linkage in this compound is not completely inert. Under certain harsh palladium-catalyzed conditions, C-S bond cleavage or activation can occur, although this is more common with thioesters than diaryl thioethers.[20][21][22][23] Researchers should be mindful of this possibility when designing multi-step syntheses or using highly aggressive catalyst systems.
Visualization of Key Processes
To better illustrate the core transformations, the catalytic cycles for the Buchwald-Hartwig and Suzuki-Miyaura reactions are provided below.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion: A Strategic Recommendation
-
For functionalization of the amine group, this compound offers a slight advantage due to its enhanced nucleophilicity, potentially enabling milder conditions or improving yields.
-
For cross-coupling at the C-Cl position, this compound is the demonstrably superior substrate. Its C-Cl bond is more electronically poised for oxidative addition, making it a more reliable coupling partner in demanding Suzuki, Buchwald-Hartwig, or other related transformations.
Ultimately, 4-chloroaniline remains a cost-effective and valuable building block for many applications.[24] However, for syntheses requiring higher reactivity, particularly at the aryl chloride position, or for building complex molecules where the diaryl thioether moiety is a desired structural feature, This compound represents a more potent and versatile tool in the synthetic chemist's arsenal.
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A Comparative Analysis of the Biological Activity of 4-((4-Chlorophenyl)thio)aniline Derivatives: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of 4-((4-chlorophenyl)thio)aniline derivatives. The core structure, a diaryl sulfide, is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties. This document synthesizes available data to offer a comprehensive overview of their potential as anticancer, antimicrobial, and enzyme inhibitory agents, focusing on structure-activity relationships (SAR) and detailed experimental methodologies.
Introduction: The Versatile Diaryl Sulfide Scaffold
The this compound core structure combines several key pharmacophoric features. The diaryl sulfide linker provides a specific conformational flexibility that allows for optimal interaction with various biological targets. The aniline moiety offers a site for further chemical modification, enabling the modulation of physicochemical properties and biological activity. Furthermore, the presence of a chlorine atom on one of the phenyl rings can significantly influence the electronic properties and metabolic stability of the molecule, often enhancing its therapeutic potential.
This guide will delve into the reported biological activities of derivatives based on this scaffold, providing a comparative framework for researchers and drug development professionals.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the diaryl sulfide and related diaryl ether scaffolds have shown significant promise as anticancer agents.[1][2] The mechanism of action for many of these compounds involves the disruption of key cellular processes essential for cancer cell growth and survival.
Structure-Activity Relationship (SAR) for Anticancer Activity
Analysis of related diaryl sulfide and diaryl ether derivatives allows for the extrapolation of key structure-activity relationships for this compound analogs:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical for cytotoxic activity. Electron-donating groups, such as hydroxyl moieties, have been shown to be important for the cytotoxicity of some sulfur-containing anticancer agents.[3] Conversely, the introduction of bulky or heterocyclic groups can modulate the selectivity and potency of the compounds.
-
Role of the Chlorine Atom: The para-chloro substituent on the phenyl ring is a common feature in many biologically active compounds and is known to enhance antitumor activity in related diaryl ether series.[2] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and favorable electronic interactions with target proteins.
-
Modifications of the Sulfide Linker: Oxidation of the sulfide to a sulfoxide or sulfone can significantly impact biological activity. In some cases, sulfoxides can act as prodrugs, being selectively reduced to the more cytotoxic sulfide under the hypoxic conditions often found in solid tumors.[4]
Comparative Anticancer Activity Data
While a direct comparative study on a series of this compound derivatives is not extensively available in the public domain, the table below synthesizes data from structurally related diaryl sulfide and diaryl ether compounds to provide a predictive framework.
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diaryl Sulfide Analog | 4-[N,N-bis(2-hydroxyethyl)]amino-4′-(9-acridinyl)aminodiphenyl sulfide | V-79 | 2.37 (LC90) | [4] |
| Diaryl Ether Analog | 5h (para-chloro derivative) | HepG2 | 2.57 | [2] |
| Diaryl Ether Analog | 5h (para-chloro derivative) | A549 | 5.48 | [2] |
| Diaryl Sulfide Analog | Benzoxazole-containing diaryl sulfide (25) | MCF-7 | 4.5 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Workflow for Cytotoxicity Screening:
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The diaryl sulfide scaffold is also a promising starting point for the development of novel antimicrobial agents. Derivatives incorporating this moiety have demonstrated activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Key structural features influencing the antimicrobial potency of this compound derivatives can be inferred from related heterocyclic compounds:
-
Heterocyclic Modifications: The introduction of heterocyclic rings, such as thiazole or 1,3,4-thiadiazole, can significantly enhance antimicrobial activity. These modifications can alter the electronic and steric properties of the molecule, leading to improved interactions with microbial targets.
-
Substituents on the Phenyl Rings: The presence of electron-withdrawing groups, like the chloro group, on the phenyl rings often correlates with increased antimicrobial potency. This is a common observation in many classes of antimicrobial compounds.
-
Lipophilicity: A balance in lipophilicity is crucial for antimicrobial activity. The molecule must be sufficiently lipophilic to penetrate the microbial cell wall and membrane, but not so lipophilic that it becomes insoluble in the aqueous biological environment.
Comparative Antimicrobial Activity Data
The following table presents a summary of the antimicrobial activity of structurally related compounds, providing an indication of the potential of this compound derivatives.
| Compound Class | Representative Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative | 4a (with 4-chlorophenyl) | B. subtilis | - | [5] |
| Thiazole Derivative | 4a (with 4-chlorophenyl) | E. coli | - | [5] |
| Thiazole Derivative | 4a (with 4-chlorophenyl) | S. aureus | - | [5] |
| Sulfonamide Derivative | 7b (with 4-chlorophenyl) | Tobacco Mosaic Virus | ~50% inhibition | [6] |
| Sulfonylbenzoic Acid Derivative | Compound 3 | E. faecium | - (15mm inhibition zone) | [7] |
Note: Direct MIC values were not always provided in the abstracts; qualitative activity is noted.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[8]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading of Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Enzyme Inhibition: A Targeted Approach to Disease Modification
The this compound scaffold has the potential to be developed into inhibitors of various enzymes implicated in disease pathogenesis. The specific enzyme target would depend on the overall three-dimensional structure of the derivative and the nature of its substituents.
Structure-Activity Relationship (SAR) for Enzyme Inhibition
The design of potent and selective enzyme inhibitors based on the this compound scaffold would be guided by the following principles:
-
Mimicking the Natural Substrate: Derivatives can be designed to mimic the natural substrate of the target enzyme, thereby acting as competitive inhibitors.
-
Targeting Allosteric Sites: Modifications to the core structure can lead to compounds that bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its activity.
-
Irreversible Inhibition: The incorporation of reactive functional groups could lead to the development of irreversible inhibitors that form covalent bonds with the enzyme.
Experimental Protocol: General Enzyme Inhibition Assay
The following is a general protocol for assessing the enzyme inhibitory activity of this compound derivatives. This protocol would need to be adapted for the specific enzyme of interest.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A reduction in the reaction rate in the presence of the compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and the test compounds (inhibitors) in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Measure the formation of the product (or disappearance of the substrate) over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.
General Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available literature on related diaryl sulfide and diaryl ether derivatives provides a strong foundation for understanding the structure-activity relationships that govern their anticancer, antimicrobial, and enzyme inhibitory properties.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitution patterns. This will allow for a more detailed and direct comparative analysis, leading to the identification of lead compounds with optimized potency and selectivity for specific biological targets. The experimental protocols outlined in this guide provide a robust framework for conducting these essential preclinical studies.
References
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- Jacob, J. T. S., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(suppl 1).
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- Kumar, R., et al. (2017). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Letters in Drug Design & Discovery, 14(7), 824-832.
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Validating the Structure of 4-((4-Chlorophenyl)thio)aniline: A Comparative Guide to COSY and HMQC Spectroscopy
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel and known compounds is a cornerstone of rigorous scientific practice. For a molecule such as 4-((4-chlorophenyl)thio)aniline, with its distinct aromatic systems linked by a thioether bridge, a superficial analysis can be misleading. This guide provides an in-depth, technical comparison of two powerful 2D NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC)—in validating the specific isomeric structure of this compound. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a self-validating analytical approach.
The Analytical Challenge: Confirming Connectivity in this compound
The structure of this compound presents a clear analytical question: how can we definitively confirm the connectivity of the two substituted benzene rings through the sulfur atom and the precise positions of the chloro and amino groups? While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, they do not explicitly reveal through-bond connectivities. This is where 2D NMR becomes indispensable.
Figure 1: Structure of this compound with Atom Numbering
Caption: Numbering scheme for this compound.
The Power of Two Dimensions: COSY and HMQC
Our strategy hinges on two complementary 2D NMR experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[1][2][3] The resulting spectrum displays the 1D proton spectrum on both axes, with off-diagonal "cross-peaks" indicating which protons are neighbors in a spin system.
-
¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment identifies direct, one-bond correlations between protons and the carbons they are attached to.[4][5] The spectrum has a ¹H axis and a ¹³C axis, and each peak shows a direct C-H bond. This is crucial for assigning carbon signals and confirming the protonation state of each carbon.
By combining these techniques, we can build a validated framework of connectivities within the molecule.
Experimental Design and Predicted Data
Predicted ¹H and ¹³C Chemical Shifts
Before analyzing the 2D spectra, we must predict the chemical shifts for the protons and carbons based on the electronic effects of the substituents. The electron-donating amino group (-NH₂) will shield the protons on its ring, shifting them upfield, while the electron-withdrawing chloro group (-Cl) and the thioether linkage (-S-) will deshield protons on their respective rings, shifting them downfield.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| H2 / H6 | ~ 7.2 - 7.4 | ~ 130 - 135 | Protons ortho to the thioether group, deshielded. |
| H3 / H5 | ~ 6.6 - 6.8 | ~ 115 - 120 | Protons ortho to the -NH₂ group, shielded. |
| H2' / H6' | ~ 7.3 - 7.5 | ~ 130 - 135 | Protons ortho to the sulfur atom. |
| H3' / H5' | ~ 7.2 - 7.4 | ~ 128 - 132 | Protons ortho to the chlorine atom. |
| C1 | ~ 145 - 150 | Quaternary carbon attached to -NH₂. | |
| C4 | ~ 120 - 125 | Quaternary carbon attached to -S-. | |
| C1' | ~ 135 - 140 | Quaternary carbon attached to -S-. | |
| C4' | ~ 130 - 135 | Quaternary carbon attached to -Cl. |
Note: These are estimated values. Actual shifts will depend on the solvent and experimental conditions.
Part 1: Elucidating Proton Networks with COSY
The COSY experiment is our first step in mapping the proton-proton connectivities. It directly addresses the question: "Which protons are adjacent to each other on the aromatic rings?"
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker instrument).
-
Acquisition Parameters: Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension (t₁).
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to resolve the cross-peaks.
Interpreting the COSY Spectrum
The COSY spectrum will reveal two independent spin systems, one for each aromatic ring.
Figure 2: Predicted COSY Correlations
Caption: Expected ¹H-¹H couplings in the COSY spectrum.
-
Aniline Ring Correlations: We expect a strong cross-peak between the protons at ~6.7 ppm (H3/H5) and the protons at ~7.3 ppm (H2/H6). This confirms their ortho relationship.
-
Chlorophenyl Ring Correlations: Similarly, a cross-peak will appear between the protons at ~7.4 ppm (H2'/H6') and those at ~7.3 ppm (H3'/H5'), confirming their adjacency.
The absence of cross-peaks between these two sets of protons is crucial; it validates that they are part of separate, isolated spin systems, consistent with the thioether linkage.
Part 2: Assigning Carbons with HMQC
While COSY connects the protons, HMQC links them to their directly attached carbons.[6][7] This is the definitive step for assigning the ¹³C spectrum and confirming the location of the substituents.
Experimental Protocol: ¹H-¹³C HMQC
-
Sample and Instrument: The same sample can be used. Select a standard HMQC or HSQC pulse sequence (HSQC is often preferred for its superior resolution).[5]
-
Acquisition Parameters: Set the spectral widths to cover the expected proton and carbon chemical shift ranges. The experiment is optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz, which is typical for aromatic C-H bonds.
-
Processing: Process the 2D data to generate the heteronuclear correlation map.
Interpreting the HMQC Spectrum
The HMQC spectrum provides direct C-H connectivity information, allowing us to complete our assignment.
Table 2: Predicted ¹H-¹³C HMQC Correlations
| Predicted ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~ 7.2 - 7.4 | ~ 130 - 135 | H2/H6 are attached to C2/C6 |
| ~ 6.6 - 6.8 | ~ 115 - 120 | H3/H5 are attached to C3/C5 |
| ~ 7.3 - 7.5 | ~ 130 - 135 | H2'/H6' are attached to C2'/C6' |
| ~ 7.2 - 7.4 | ~ 128 - 132 | H3'/H5' are attached to C3'/C5' |
Figure 3: Key HMQC Correlation Logic
Caption: HMQC confirms shielded protons are bonded to shielded carbons.
The HMQC data validates our initial predictions based on electronic effects. The highly shielded protons (H3/H5) correlate to the most shielded carbons (C3/C5), confirming their position ortho to the electron-donating amino group. Conversely, the other proton signals correlate to the more deshielded carbons. The quaternary carbons (C1, C4, C1', C4') will be absent from the HMQC spectrum, which is a key diagnostic feature confirming their identity.
Synthesis of Data: A Self-Validating System
The true power of this approach lies in the synergy between the two experiments. The logic is as follows:
-
COSY establishes proton networks: It proves that we have two distinct AA'BB' spin systems, characteristic of 1,4-disubstituted benzene rings.
-
HMQC links protons to carbons: It allows for the unambiguous assignment of protonated carbons based on the already assigned proton shifts.
-
Combined Logic Confirms the Structure:
-
COSY shows that the shielded protons (~6.7 ppm) are coupled to a set of deshielded protons (~7.3 ppm).
-
HMQC confirms these shielded protons are attached to shielded carbons (~117 ppm).
-
This combination proves the existence of the 4-aminophenylthio moiety, as only the amino group can induce such significant shielding.
-
The second spin system is similarly confirmed to be the 4-chlorophenyl group.
-
This multi-faceted approach provides a robust, self-validating confirmation of the molecular structure of this compound, leaving no ambiguity about the connectivity and substituent positions. For even more complex structures, this workflow can be extended with experiments like HMBC (Heteronuclear Multiple Bond Correlation) to probe long-range (2-3 bond) C-H correlations, which would definitively link the proton signals of one ring to the quaternary carbons of the other through the sulfur atom.
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A Comparative Guide to the Quantitative Analysis of 4-((4-Chlorophenyl)thio)aniline by qNMR
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount to ensuring safety, efficacy, and regulatory compliance. 4-((4-Chlorophenyl)thio)aniline, a diaryl thioether, serves as a crucial building block in the synthesis of various organic molecules, including potential therapeutic agents.[1] Its accurate quantification is therefore a critical aspect of quality control and process development.
This guide provides a comprehensive, in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the robust analysis of this compound. As a primary analytical method, qNMR offers a unique advantage in its ability to provide direct, SI-traceable quantification without the need for a specific reference standard of the analyte, a significant benefit in early-stage development when such standards may be scarce or costly to synthesize.[2][3]
The Power of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized for its accuracy and precision.[4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[5] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the concentration of the analyte can be determined with a high degree of accuracy.[6] This approach circumvents the need for compound-specific response factors, a common requirement for chromatographic techniques.[7]
Proposed ¹H-qNMR Method for this compound
Experimental Protocol: ¹H-qNMR Quantification
1. Instrumentation:
-
A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering high-resolution spectra.
2. Materials:
-
This compound sample.
-
Internal Standard (IS): Maleic acid (Certified Reference Material). The choice of maleic acid is predicated on its simple ¹H NMR spectrum (a singlet in the olefinic region, typically around 6.3 ppm in DMSO-d₆), which is well-separated from the aromatic signals of the analyte.[6] It is also non-volatile, stable, and of high purity.[7]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its excellent solubilizing power for a wide range of organic compounds, including aromatic amines and thioethers.[8]
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that results in integrated peak areas of similar magnitude to maximize accuracy.[9]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition:
-
Nucleus: ¹H
-
Temperature: Maintain a constant temperature, typically 25-30 °C.
-
Pulse Angle: A small flip angle (e.g., ≤ 45°) is recommended to ensure full relaxation of all protons between scans.
-
Relaxation Delay (D1): A sufficiently long relaxation delay is critical for accurate quantification. A D1 of at least 5 times the longest T₁ relaxation time of the protons of interest is recommended. For aromatic compounds, a D1 of >30 seconds is often employed to ensure complete relaxation.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.[10]
-
Spectral Width: A spectral width of at least 16 ppm is recommended to encompass all signals from the analyte and the internal standard.
-
Acquisition Time: An acquisition time of ≥3 seconds is typically sufficient to resolve the signals adequately.
5. Data Processing and Quantification:
-
Apply appropriate Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons can be used for quantification. The maleic acid will present a singlet.
-
The purity of the analyte (Purity_analyte) can be calculated using the following equation[5]:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
IS: Internal Standard
-
Comparative Analysis with Alternative Techniques
While qNMR offers significant advantages, a comprehensive understanding of its performance relative to other analytical techniques is crucial for selecting the most appropriate method for a given application.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high separation efficiency and sensitivity, particularly for non-volatile compounds.[10]
Proposed HPLC-UV Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for the separation of aromatic compounds.[10]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape, is typically effective.[11]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound would provide optimal sensitivity. Substituted anilines and thioanisoles typically exhibit strong UV absorbance.[12][13]
Causality Behind Experimental Choices: The C18 stationary phase provides good retention for moderately polar aromatic compounds. A gradient elution is often necessary to resolve the main component from potential impurities with different polarities. The addition of acid suppresses the ionization of the amine group, leading to sharper, more symmetrical peaks.
Gas Chromatography (GC-MS/FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14] For this compound, its suitability would depend on its volatility and thermal stability. Given its molecular weight and aromatic nature, it is likely amenable to GC analysis, possibly at elevated temperatures.
Proposed GC-MS/FID Method:
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5 or DB-17) would be appropriate for separating aromatic compounds.
-
Injector: A split/splitless injector at a temperature sufficient to ensure complete vaporization without degradation.
-
Oven Program: A temperature gradient program would be necessary to elute the analyte and any potential impurities with different boiling points.
-
Detector: A Flame Ionization Detector (FID) would provide good quantitative data, while a Mass Spectrometer (MS) would offer definitive identification of the analyte and any impurities.[15]
Causality Behind Experimental Choices: The choice of a non-polar or mid-polar column is based on the general principle of "like dissolves like" for chromatographic separations. A temperature program is essential for separating compounds with a range of boiling points. FID is a robust and universally responsive detector for organic compounds, while MS provides invaluable structural information.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[16] Aromatic compounds like this compound are expected to have strong UV absorbance.
Proposed UV-Vis Method:
-
Solvent: A suitable solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Wavelength: The wavelength of maximum absorbance (λmax) for this compound would be determined by scanning a solution of the compound across the UV range.
-
Quantification: A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Causality Behind Experimental Choices: The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact with the solvent in a way that alters its UV spectrum. Measuring at λmax provides the highest sensitivity and minimizes errors. A calibration curve is essential for quantitative analysis using Beer-Lambert's law.
Performance Comparison
The choice of the most suitable analytical technique depends on the specific requirements of the analysis, such as the need for high accuracy, the detection of trace impurities, or high throughput.
| Parameter | qNMR | HPLC-UV | GC-MS/FID | UV-Vis Spectrophotometry |
| Principle | Absolute quantification based on nuclear properties | Separation followed by relative quantification | Separation followed by relative quantification | Relative quantification based on light absorption |
| Reference Standard | Requires a certified internal standard of a different compound | Requires a specific reference standard of the analyte | Requires a specific reference standard of the analyte | Requires a specific reference standard of the analyte |
| Accuracy | High, as it is a primary ratio method | High, dependent on the purity of the reference standard | High, dependent on the purity of the reference standard | Moderate to High, dependent on the purity of the reference standard and matrix effects |
| Precision | Excellent | Excellent | Excellent | Good |
| Specificity | High, based on unique chemical shifts | High, based on chromatographic separation | High, based on chromatographic separation and mass fragmentation (MS) | Low, susceptible to interference from other absorbing species |
| Sensitivity (LOD/LOQ) | Moderate | High | High | Moderate |
| Sample Throughput | Moderate | High | High | Very High |
| Destructive | No | Yes | Yes | No |
| Information Content | High (structural information) | Moderate (retention time, UV spectrum) | High (retention time, mass spectrum) | Low (absorbance at a specific wavelength) |
Table 1: Comparison of Analytical Techniques for the Quantification of this compound.
Visualizing the Workflow and Comparison
Caption: Comparative workflows for the quantitative analysis of this compound.
Logic of Comparison
Caption: Logic diagram for selecting an analytical method.
Conclusion and Future Perspectives
For the quantitative analysis of this compound, qNMR stands out as a powerful primary method, offering high accuracy and precision without the need for a specific analyte reference standard. This makes it particularly valuable in research and early development settings. The proposed ¹H-qNMR method, utilizing maleic acid as an internal standard in DMSO-d₆, provides a solid foundation for robust and reliable quantification.
HPLC-UV and GC-MS/FID are excellent orthogonal techniques that offer superior separation capabilities, making them ideal for impurity profiling and the analysis of complex mixtures.[11] UV-Vis spectrophotometry, while less specific, provides a rapid and high-throughput option for routine analysis where the sample matrix is well-defined and free of interfering substances.
The cross-validation of results from qNMR with a separative technique like HPLC is highly recommended to ensure the highest level of confidence in the analytical data.[10] As the development of molecules like this compound progresses, the validation of these analytical methods according to ICH guidelines will be a critical step in ensuring the quality and safety of the final products.[17][18]
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A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 4-((4-Chlorophenyl)thio)aniline
In the landscape of pharmaceutical development and quality control, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 4-((4-Chlorophenyl)thio)aniline, a key intermediate in the synthesis of various pharmaceutical compounds.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data-driven insights to inform the selection of the most appropriate analytical methodology. The content is structured to provide a comprehensive understanding of the strengths and limitations of each technique, grounded in the principles of scientific integrity and regulatory expectations.
Foundational Principles: A Tale of Two Phases
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the desired analytical outcome.[1] Both are powerful chromatographic techniques that separate components of a mixture, but they operate on fundamentally different principles.[2]
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3] The separation is driven by the analyte's polarity, size, and ionic characteristics, making it a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] For purity assessment, HPLC, particularly when coupled with a Diode-Array Detector (DAD), can provide quantitative data on the main component and any impurities by comparing peak areas.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[8][9] It is best suited for volatile and thermally stable compounds that can be vaporized without decomposition.[4][10] The GC separates components based on their boiling points and affinity for the stationary phase, while the MS detector fragments the eluted compounds into characteristic ions, providing a unique "fingerprint" for identification.[11][12]
Experimental Design: A Cross-Validation Approach
To ensure the reliability and interchangeability of analytical data, a cross-validation study is essential.[13] This involves comparing the results obtained from two distinct analytical methods to demonstrate their equivalence for a specific application.[14] The objective is to establish that both HPLC and GC-MS can provide accurate and precise purity assessments for this compound.
The cross-validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[15][16][17][18] Key validation parameters will be assessed for both methods, including:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[19][20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analyses.
Caption: General workflow for HPLC purity analysis.
Caption: General workflow for GC-MS purity analysis.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and impurity profile of the sample.
HPLC-UV/DAD Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-550
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane.
-
Transfer an aliquot to a GC vial for analysis.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the two methods for the purity assessment of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV/DAD | GC-MS | Rationale for Performance |
| Specificity/Selectivity | High | Very High | GC-MS provides structural information from mass spectra, aiding in definitive peak identification.[21] HPLC with DAD can assess peak purity spectrally.[7] |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods are capable of high accuracy when properly validated. |
| Precision (RSD) | < 2.0% | < 3.0% | HPLC generally offers slightly better precision for quantitative analysis. |
| LOD | ~0.01% | ~0.005% | GC-MS is often more sensitive for volatile impurities.[10] |
| LOQ | ~0.03% | ~0.015% | The higher sensitivity of GC-MS translates to a lower limit of quantitation. |
| Robustness | High | Moderate | HPLC methods are often less susceptible to minor variations in parameters like flow rate and temperature compared to GC's reliance on precise temperature programming. |
Table 2: Practical Considerations
| Feature | HPLC-UV/DAD | GC-MS | Key Considerations |
| Analyte Volatility | Not required | Required | This compound is a solid with a predicted high boiling point, making GC analysis potentially challenging without derivatization, though feasible.[22] |
| Thermal Stability | Not a major concern | Critical | The analyte must be stable at the high temperatures of the GC inlet and oven.[1] |
| Impurity Identification | Limited to retention time and UV spectra | Definitive identification through mass spectral library matching | GC-MS is superior for identifying unknown impurities.[8] |
| Analysis Time | 10-60 minutes | Typically faster for volatile compounds (a few minutes to seconds)[23] | The specific methods will determine the actual run times. |
| Cost & Complexity | Generally lower cost and less complex instrumentation | Higher initial investment and more complex operation and maintenance[1] |
Discussion and Recommendations
The choice between HPLC and GC-MS for the purity assessment of this compound is not a matter of one being definitively superior, but rather which is more fit-for-purpose based on the analytical objective.[4]
HPLC-UV/DAD is the recommended primary method for routine quality control and purity determination. Its robustness, high precision, and applicability to non-volatile compounds make it a reliable workhorse for quantifying the main component and known impurities.[6] The use of a DAD allows for the assessment of peak purity, providing a degree of confidence that a chromatographic peak is not comprised of co-eluting impurities.[24]
GC-MS serves as an invaluable complementary and orthogonal technique. Its strength lies in the identification of unknown volatile and semi-volatile impurities.[21] In a drug development setting, GC-MS is crucial for impurity profiling and for investigating any out-of-specification results observed with HPLC. The high sensitivity of GC-MS also makes it ideal for the detection and quantification of trace-level volatile impurities that may not be readily observed by HPLC.[8]
A comprehensive purity assessment strategy for this compound should leverage the strengths of both techniques. HPLC should be employed for routine purity testing and release, while GC-MS should be utilized for initial impurity characterization, method validation support, and in-depth investigations. This dual-pronged approach ensures a thorough understanding of the impurity profile and provides a robust data package for regulatory submissions, adhering to the principles outlined by the FDA and other regulatory bodies.[25][26]
Conclusion
The cross-validation of HPLC and GC-MS methods for the purity assessment of this compound demonstrates that both techniques are capable of providing accurate and reliable data. While HPLC is the preferred method for routine quantitative analysis due to its robustness and applicability to the non-volatile nature of the analyte, GC-MS offers unparalleled capabilities for the identification of volatile impurities. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can implement a comprehensive and scientifically sound analytical strategy to ensure the quality and safety of their pharmaceutical products.
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A Comparative Guide to the Electronic Properties of Substituted Diphenyl Sulfides for Researchers and Drug Development Professionals
This guide offers a detailed comparative analysis of the electronic properties of substituted diphenyl sulfides. By elucidating the influence of various substituents on the molecular orbitals and overall electronic characteristics, this document aims to provide researchers, scientists, and drug development professionals with the essential knowledge to design and select molecules with tailored electronic properties for a multitude of applications, ranging from organic electronics to medicinal chemistry.
Introduction: The Versatility of the Diphenyl Sulfide Scaffold
Diphenyl sulfide (DPS) and its derivatives are a significant class of organosulfur compounds featuring a sulfur atom bridging two phenyl rings. This core structure is electronically active, with the sulfur atom's lone pair of electrons capable of engaging in p-π conjugation with the aromatic systems. This interaction creates a tunable electronic landscape that can be precisely modulated by introducing various substituents onto the phenyl rings.[1] This adaptability makes substituted diphenyl sulfides highly valuable in diverse scientific fields:
-
Organic Electronics: These compounds are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] In these applications, the precise control of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is critical for efficient charge injection, transport, and harvesting.
-
Medicinal Chemistry: The diphenyl sulfide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The electronic properties of these molecules are often intrinsically linked to their therapeutic mechanisms.[1][4]
-
Catalysis and Sensing: The sulfur atom can act as a coordination site for metal ions, making DPS derivatives useful as ligands in catalysis or as chemosensors. The electronic nature of the substituents can modulate the binding affinity and selectivity for specific analytes.[5]
This guide will explore the fundamental electronic properties of substituted diphenyl sulfides, offering a comparative analysis supported by experimental and computational data. We will examine how the nature and position of substituents influence key electronic parameters.
The Impact of Substituents on Frontier Molecular Orbitals
The electronic behavior of substituted diphenyl sulfides is primarily dictated by their frontier molecular orbitals: the HOMO and LUMO. The energies of these orbitals and the gap between them govern the molecule's reactivity, optical properties, and charge transport characteristics. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings systematically alters these orbitals.[6][7][8]
General Trends:
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density of the aromatic rings. This generally leads to a destabilization (increase in energy) of both the HOMO and LUMO levels.[6] The effect is typically more pronounced on the HOMO, resulting in a smaller HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the rings. This causes a stabilization (decrease in energy) of both the HOMO and LUMO.[6][9] The LUMO is often more significantly affected, which also tends to reduce the HOMO-LUMO gap.
The position of the substituent (ortho, meta, or para) relative to the sulfide bridge is also a critical factor in determining the magnitude of its electronic influence due to the interplay of inductive and resonance effects.[1]
Comparative Analysis of Electronic Properties
To illustrate these principles, the following table presents a comparative analysis of the electronic properties of a series of para-substituted diphenyl sulfides. The data is representative of values obtained from computational studies, typically using Density Functional Theory (DFT), a reliable method for predicting the electronic structure of organic molecules.[10][11][12]
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies (in eV) for para-Substituted Diphenyl Sulfides (X-C₆H₄-S-C₆H₅)
| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -NO₂ (Nitro) | -6.35 | -2.68 | 3.67 |
| -CN (Cyano) | -6.18 | -2.25 | 3.93 |
| -H (Unsubstituted) | -5.89 | -1.62 | 4.27 |
| -CH₃ (Methyl) | -5.76 | -1.55 | 4.21 |
| -OCH₃ (Methoxy) | -5.63 | -1.48 | 4.15 |
| -NH₂ (Amino) | -5.42 | -1.41 | 4.01 |
Note: These values are illustrative and can vary based on the specific computational methodology and basis set employed.
Data Interpretation:
As shown in Table 1, the introduction of the strong electron-withdrawing nitro group (-NO₂) significantly lowers both the HOMO and LUMO energies in comparison to the unsubstituted diphenyl sulfide. Conversely, the potent electron-donating amino group (-NH₂) elevates both orbital energies. This systematic tuning of the frontier orbital energies is a powerful tool for molecular engineering.[13][14] For instance, in the design of OLEDs, matching the HOMO and LUMO levels of the emissive material with the work functions of the anode and cathode is crucial for optimizing charge injection and device efficiency.
Experimental Determination of Electronic Properties
While computational methods provide valuable predictive insights, experimental verification is paramount. The following are standard experimental techniques used to characterize the electronic properties of substituted diphenyl sulfides.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can be correlated with the HOMO and LUMO energy levels, respectively.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Dissolve the diphenyl sulfide derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Utilize a three-electrode cell comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential of the working electrode and record the resulting current to obtain a voltammogram.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram.
-
Energy Level Calculation: Estimate the HOMO and LUMO energies using empirical equations, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard for accurate calibration.
Causality Behind Experimental Choices:
-
Supporting Electrolyte: Ensures the solution's conductivity and minimizes potential drop due to solution resistance.
-
Inert Atmosphere: Prevents electrochemical interference from the reduction of oxygen.
-
Internal Standard: Provides a stable reference potential, leading to more accurate and reproducible results across different experiments.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures a molecule's light absorption as a function of wavelength. The wavelength of maximum absorption (λmax) for the lowest energy electronic transition can be used to determine the optical HOMO-LUMO gap.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.
-
Data Analysis: Identify the λmax of the lowest energy absorption band.
-
Optical Gap Calculation: Calculate the optical HOMO-LUMO gap (Egap) using the equation: Egap (eV) = 1240 / λmax (nm).
Visualizing Structure-Property Relationships
The following diagram illustrates the conceptual relationship between substituent effects and the resulting electronic properties of diphenyl sulfides.
Caption: A typical workflow for the electronic characterization of substituted diphenyl sulfides.
Conclusion and Future Outlook
The electronic properties of diphenyl sulfides can be precisely and predictably modulated through the strategic placement of substituents on the phenyl rings. This guide has demonstrated how electron-donating and electron-withdrawing groups systematically alter the HOMO and LUMO energy levels and the corresponding energy gap. The synergistic use of computational modeling and experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy provides a robust framework for understanding and designing these versatile molecules.
For professionals in drug development and materials science, the ability to tailor the electronic properties of the diphenyl sulfide scaffold opens up vast opportunities for creating novel compounds with enhanced biological activity or superior performance in electronic devices. Future research will likely explore more complex substitution patterns, the incorporation of heterocyclic moieties, and the development of advanced computational models to further refine our predictive capabilities.
References
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- Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 32(4), 1415-1427.
- Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. Materials Chemistry Frontiers, 6(10), 1261-1275.
- STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68. URL: [Link]
- Organic Semiconductors Based on Dyes and Color Pigments.
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- Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Advances, 14(51), 37626-37634.
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- Computational studies of electronic structures for superconducting and magnetic materials.
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- Calculated HOMO-LUMO energy levels and HOMO-LUMO energy gaps for all dyes.
- Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification?. ACS Omega, 5(42), 27266-27276. URL: [Link]
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A Comparative Guide to the In Vitro Efficacy of 4-((4-Chlorophenyl)thio)aniline-Based Compounds
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with significant therapeutic potential is paramount. Among these, aniline derivatives featuring a thioether linkage have garnered considerable attention due to their diverse pharmacological activities. This guide provides an in-depth comparative analysis of the in vitro efficacy of 4-((4-chlorophenyl)thio)aniline-based compounds and their structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Our exploration is grounded in established experimental protocols, ensuring that the insights provided are both accurate and reproducible.
Introduction: The Therapeutic Promise of Thioaniline Scaffolds
The this compound core represents a versatile scaffold in medicinal chemistry. The presence of a flexible thioether bridge, an electron-rich aniline ring, and a halogenated phenyl group provides a unique combination of lipophilicity, hydrogen bonding capability, and potential for further functionalization. These structural features are often associated with the ability to interact with various biological targets, leading to a spectrum of activities.[1] Derivatives of this core and related thio-compounds have demonstrated significant in vitro efficacy, particularly in the realms of oncology and microbiology.
The rationale behind exploring these compounds lies in their demonstrated ability to modulate key cellular processes. For instance, certain derivatives have been shown to interfere with critical signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2] Others exhibit potent activity against a range of microbial pathogens, a crucial area of research in an era of growing antimicrobial resistance. This guide will delve into the comparative efficacy of these compounds, supported by quantitative data from various in vitro assays.
Comparative In Vitro Efficacy
The true measure of a compound's potential lies in its performance in standardized assays. Here, we present a comparative summary of the in vitro activity of various thioaniline-based compounds and related derivatives, focusing on their anticancer and antimicrobial properties.
Anticancer Activity
The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative Anticancer Efficacy (IC50 Values in µM) of Thioaniline-Based Compounds and Analogs
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiobenzanilides | Compound with NO2 and octyloxy groups | A375 (Melanoma) | 11.8 | [3] |
| Thiobenzanilides | Compound with CF3 substitution | A375 (Melanoma) | ~30 | [3] |
| Thiazole Hybrids | Pyridine-thiazole-thiophene hybrid | A549 (Lung) | 0.302 | [2] |
| Benzimidazole Derivatives | Substituted benzimidazole | Various | Potent Activity | [1] |
| Thiazolidin-4-ones | Phenyl-substituted thiazolidin-4-one | MCF-7 (Breast) | 0.37 | [4] |
| Thiophene-based Chalcones | 3,4,5-trimethoxyphenyl & 2,5-dimethylthiophene | K562 (Leukemia) | < 0.01 | [5] |
This table is a synthesis of data from multiple sources to provide a comparative overview. Direct comparison should be made with caution due to variations in experimental conditions.
The data reveals that structural modifications to the core thioaniline scaffold significantly influence cytotoxic activity. For instance, the introduction of nitro and octyloxy groups in thiobenzanilides enhances their potency against melanoma cells.[3] Furthermore, hybridization with other heterocyclic systems, such as thiazole and pyridine, can lead to compounds with sub-micromolar efficacy against lung cancer cells.[2] The broad applicability of these scaffolds is underscored by the potent activity of related thiazolidin-4-ones and thiophene-based chalcones against breast cancer and leukemia cell lines, respectively.[4][5]
Antimicrobial Activity
In an age of escalating antibiotic resistance, the discovery of new antimicrobial agents is a critical priority. Thioaniline-based compounds have shown promise in this area, with their efficacy typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Efficacy (MIC Values in µg/mL) of Thioaniline-Based Compounds and Analogs
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolo benzodiazepines | SM-5 derivative | Staphylococcus aureus | 7.81 | [6] |
| Thiazole Derivatives | 4-(4-chlorophenyl)thiazole | Trypanosoma cruzi | 1.67 - 100 | [7][8] |
| Thiophene Derivatives | Substituted thiophene | Drug-resistant E. coli | 8 - 32 | [9] |
| 4-(4-chlorophenyl) pyridine | 4-(4-chlorophenyl) pyridine | Clostridium perfringens | Active | [10] |
| Thio Citronellal | 3-(p-chlorophenyl)thio citronellal | Staphylococcus aureus | Potent Activity | [11] |
This table compiles data from various studies. Methodological differences may exist between studies.
The antimicrobial data highlights the broad-spectrum potential of these compounds. Pyrrolo benzodiazepine derivatives containing the chlorophenyl thio moiety exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus.[6] Thiazole derivatives have demonstrated significant efficacy against parasites such as Trypanosoma cruzi.[7][8] Notably, certain thiophene derivatives are active against drug-resistant Gram-negative bacteria, a significant challenge in clinical practice.[9]
Key In Vitro Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for the key in vitro assays used to evaluate these compounds.
Protocol for Evaluating Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Causality Behind Experimental Choices: This assay is selected for its reliability and high-throughput capability. The principle rests on the fact that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Following the treatment incubation, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 40% DMF in 2% acetic acid with 16% SDS, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol for Evaluating Antimicrobial Activity: Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Causality Behind Experimental Choices: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously. It provides a quantitative measure of antimicrobial potency, which is crucial for comparing the efficacy of different agents. The use of a standardized bacterial inoculum and growth medium ensures reproducibility.
Step-by-Step Methodology:
-
Inoculum Preparation: From a pure overnight culture of the test microorganism, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and add 100 µL of this solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The result can also be read using a plate reader by measuring the optical density at 600 nm.
Mechanistic Insights and Visualized Pathways
Understanding the mechanism of action is crucial for rational drug design and development. Many thioaniline-based compounds exert their effects by targeting specific molecular pathways.
Inhibition of the EGFR Signaling Pathway
Several studies have suggested that thioaniline derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key regulator of cell proliferation, survival, and differentiation. Its overactivation is a hallmark of many cancers.
Diagram of EGFR Signaling Pathway and Inhibition:
Caption: EGFR signaling cascade and the inhibitory action of a thioaniline derivative.
This pathway illustrates how ligand binding to EGFR triggers a cascade of intracellular signaling events, ultimately leading to cell proliferation and survival. Thioaniline-based inhibitors can block this pathway by preventing the autophosphorylation of the EGFR kinase domain, thereby halting downstream signal transduction.
General Experimental Workflow for In Vitro Evaluation
A systematic workflow is essential for the comprehensive evaluation of novel compounds. The following diagram outlines a typical process for assessing the in vitro efficacy of this compound-based compounds.
Diagram of Experimental Workflow:
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A Guide to the Comparative Stability Assessment of 4-((4-Chlorophenyl)thio)aniline and Its Analogs
This guide provides a comprehensive framework for evaluating the chemical stability of 4-((4-Chlorophenyl)thio)aniline, a diaryl sulfide structure, and its analogs. For researchers in drug development and materials science, understanding a molecule's stability profile is paramount. It dictates storage conditions, shelf-life, formulation strategies, and ultimately, ensures the safety and efficacy of the final product.[1][2] This document moves beyond theoretical discussion to provide actionable, industry-standard protocols grounded in the International Council for Harmonisation (ICH) guidelines, enabling a robust comparison of molecular stability under various stress conditions.[3][4]
Part 1: Structural Analysis and Inherent Chemical Liabilities
The stability of an organic molecule is intrinsically linked to its functional groups. The structure of this compound presents two primary sites susceptible to degradation: the diaryl sulfide bridge and the aromatic amine (aniline) moiety.
-
The Diaryl Sulfide Bridge: The sulfur atom in a thioether (sulfide) linkage is electron-rich and represents a primary target for oxidation.[5] Under oxidative stress, it can be converted first to a sulfoxide and then further to a sulfone. This transformation fundamentally alters the molecule's polarity, geometry, and electronic properties, which can drastically impact its biological activity and physical characteristics.
-
The Aniline Moiety: Aromatic amines are well-documented to be sensitive to light and oxidative conditions.[6] The nitrogen's lone pair of electrons makes the aromatic ring highly activated and susceptible to reactions, including polymerization or the formation of colored impurities.[7] The stability of aromatic amines can be significantly reduced at elevated temperatures, particularly in non-ideal storage conditions.[8]
To conduct a meaningful comparative analysis, we will consider the parent compound and three hypothetical, yet chemically logical, analogs designed to probe the influence of electronic effects on stability:
-
Parent Compound (1): this compound
-
Analog A (Electron-Withdrawing): 4-((4-Nitrophenyl)thio)aniline
-
Analog B (Electron-Donating): 4-((4-Methoxyphenyl)thio)aniline
-
Analog C (Amine Substitution): 4-((4-Chlorophenyl)thio)phenol
These analogs will allow for the systematic evaluation of how modulating electron density on the phenyl rings and altering the key aniline group impacts the overall stability profile.
Part 2: Experimental Framework for Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability assessment. By subjecting a compound to conditions more severe than those it would typically encounter, we can rapidly identify likely degradation pathways and products.[1][2] This process is essential for developing stability-indicating analytical methods and predicting long-term stability.[9] The following protocols are aligned with ICH Q1A guidelines.[10][11]
Overall Experimental Workflow
The workflow is designed to test the intrinsic stability of each compound in both solution and solid states across a range of environmental stresses.
Caption: Workflow for comparative forced degradation studies.
Detailed Experimental Protocols
Objective: To induce approximately 5-20% degradation of the parent compound. Stress conditions (time, temperature) may need to be adjusted for more or less stable analogs.
-
Preparation of Test Samples:
-
Solution Samples: Prepare a 1 mg/mL stock solution of each compound in a suitable solvent like acetonitrile. For each stress condition, dilute this stock into the stress medium to a final concentration of ~0.1 mg/mL.
-
Solid Samples: Place 5-10 mg of each compound as a thin layer in a clear glass vial for thermal and photostability testing.
-
-
Hydrolytic Stability Protocol:
-
Acidic: Add stock solution to 0.1 M HCl.
-
Basic: Add stock solution to 0.1 M NaOH.
-
Neutral: Add stock solution to purified water.
-
Procedure:
-
Prepare three sets of vials (acid, base, neutral) for each compound.
-
Include a control sample for each compound diluted in the analysis mobile phase, stored at 4°C.
-
Incubate all test vials in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Immediately quench the reaction by neutralizing the aliquot (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and vice-versa) and/or diluting with mobile phase.
-
Analyze using a validated stability-indicating LC-MS method.
-
-
-
Oxidative Stability Protocol:
-
Procedure:
-
Prepare vials by adding stock solution to a 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the vials at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified intervals (e.g., 2, 8, 24 hours). The reaction is typically rapid.
-
-
-
Photostability Protocol (ICH Q1B): [10]
-
Procedure:
-
Expose both solid samples and solution samples (in quartz cuvettes) to a calibrated light source.
-
The light source should provide a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, run "dark" controls for both solid and solution samples, wrapped in aluminum foil and placed alongside the exposed samples.
-
After exposure, dissolve solid samples and dilute all samples for analysis.
-
-
-
Thermal Stability Protocol:
-
Procedure:
-
Place the open vials containing the solid compounds in a calibrated oven at 80°C.
-
Withdraw one vial at each time point (e.g., 24, 48, 72 hours).
-
Allow the vial to cool, then accurately weigh the remaining solid and dissolve it in a known volume of solvent for analysis.
-
-
Part 3: Data Presentation and Interpretation
For a clear comparison, the results should be tabulated, summarizing the percentage of the parent compound remaining under each stress condition after a defined time point.
Table 1: Illustrative Comparative Stability Data (% Parent Compound Remaining after 24h)
| Compound | 0.1 M HCl (60°C) | 0.1 M NaOH (60°C) | 3% H₂O₂ (RT) | Photolytic (Solid) | Thermal (80°C) |
|---|---|---|---|---|---|
| Parent (1) | 98.2% | 99.1% | 85.3% | 96.5% | 99.5% |
| Analog A (-NO₂) | 97.9% | 98.5% | 92.1% | 94.2% | 99.3% |
| Analog B (-OCH₃) | 98.5% | 99.0% | 72.4% | 95.8% | 99.6% |
| Analog C (-OH) | 99.0% | 94.3% | 68.9% | 91.7% | 98.1% |
Note: This data is for illustrative purposes only and represents a plausible outcome.
Interpretation of Illustrative Data
-
Hydrolytic Stability: All compounds show high stability in acidic and neutral conditions. Analog C (phenol) shows slightly increased degradation under basic conditions, which is expected due to the potential for phenoxide formation.
-
Oxidative Stability: This is the most significant degradation pathway. The parent compound shows notable degradation (14.7%). Analog B, with the electron-donating methoxy group, is significantly more susceptible to oxidation, likely because the increased electron density on the sulfide makes it a more potent nucleophile. Conversely, the electron-withdrawing nitro group in Analog A appears to offer some protection against oxidation.
-
Photostability & Thermal Stability: The compounds exhibit high stability under these conditions in the solid state, with minimal degradation observed.
Elucidation of Degradation Pathways
Based on the stress test results, the primary degradation pathway is oxidation of the sulfide bridge.
Caption: Primary oxidative degradation pathway for diaryl sulfides.
Conclusion
This guide outlines a systematic and robust methodology for comparing the stability of this compound and its analogs. The core chemical liabilities of this scaffold are centered on the diaryl sulfide bridge, which is highly susceptible to oxidation, and to a lesser extent, the aniline moiety. Forced degradation studies, when designed and executed according to ICH principles, provide critical insights into these liabilities. By comparing a parent compound to rationally designed analogs, researchers can elucidate structure-stability relationships, enabling the selection of more robust candidates for further development and guiding the design of appropriate formulations and storage conditions.
References
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- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- Canadian Science Publishing. Molecular rearrangements. III. Thermal decomposition of some selected thioesters.
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- ResearchGate. (2026, January 8). Highly Degradable Polyester With Chemical and Thermal Stability Utilizing Oxidative Degradation of 2‐Thioethyl Ester.
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- PubChem. This compound.
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A Comparative Review of Synthetic Routes to Functionalized Diaryl Sulfides
An In-Depth Technical Guide:
Introduction: The Indispensable C–S Bond
The diaryl sulfide motif is a cornerstone in modern chemistry, featuring prominently in pharmaceuticals, advanced materials, and agrochemicals.[1][2][3] Its presence in blockbuster drugs such as the antipsychotic Seroquel and the antibiotic nTZDpa underscores the critical role this functional group plays in modulating biological activity.[1] Consequently, the development of robust, efficient, and versatile methods for the construction of the carbon-sulfur (C–S) bond has been a major focus of synthetic chemistry research.[2][4]
Historically, the synthesis of diaryl sulfides was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[2][5] However, the last few decades have witnessed a revolution in C–S bond formation, driven largely by the advent of transition-metal catalysis. These modern methods, alongside innovative metal-free alternatives, now provide chemists with a powerful and diverse toolkit for accessing complex functionalized diaryl sulfides.
This guide provides a comparative analysis of the principal synthetic strategies for diaryl sulfide synthesis. We will delve into the mechanistic underpinnings of each approach, compare their performance with supporting data, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic route for their specific applications.
Part 1: Transition-Metal-Catalyzed Cross-Coupling Reactions
The arylation of sulfur nucleophiles using transition metals, particularly palladium, copper, and nickel, represents the most powerful and widely adopted strategy for diaryl sulfide synthesis. These methods generally offer high yields, broad substrate scope, and excellent functional group tolerance.[4][5]
Palladium-Catalyzed Buchwald-Hartwig C–S Coupling
The Buchwald-Hartwig amination reaction is a celebrated transformation in organic synthesis, and its extension to C–S bond formation has been equally impactful.[6] This methodology involves the palladium-catalyzed coupling of an aryl halide or pseudohalide (e.g., triflate) with a thiol.
Causality and Mechanistic Insight: The success of this reaction hinges on the use of electron-rich, bulky phosphine ligands. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the Pd(0) catalyst to the aryl halide, coordination and deprotonation of the thiol to form a palladium thiolate complex, and the final, crucial reductive elimination step to furnish the diaryl sulfide and regenerate the active Pd(0) catalyst.[2][5] The use of highly coordinating bidentate ligands, such as Josiphos and DiPPF, creates stable yet highly reactive catalysts capable of extraordinary turnover numbers and tolerance of sensitive functional groups like unprotected phenols, carboxylic acids, and anilines.[2]
Caption: General catalytic cycle for Buchwald-Hartwig C–S coupling.
Performance and Scope: The Buchwald-Hartwig C–S coupling is arguably the most versatile method, demonstrating exceptional tolerance for a vast array of functional groups. It is effective for coupling both electron-rich and electron-poor aryl halides (Cl, Br, I) and triflates with a wide range of aromatic and aliphatic thiols.[2][7] The development of well-defined, air- and moisture-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts has further enhanced the practicality and reliability of this transformation.[7][8]
Copper-Catalyzed C–S Coupling: Ullmann and Chan-Lam Reactions
Copper-catalyzed reactions are a cost-effective and powerful alternative to palladium-based systems. The two principal variants are the classical Ullmann condensation and the more recent Chan-Lam coupling.
1.2.1 The Ullmann Condensation: The traditional Ullmann reaction involves the coupling of an aryl halide with a copper thiolate, often requiring high temperatures.[9] Modern advancements have introduced various ligands (e.g., diols, phenanthrolines) that significantly lower the reaction temperature and improve yields, making it a much milder and more general process.[7][9]
1.2.2 The Chan-Lam C–S Coupling: This versatile reaction couples arylboronic acids with thiols or their derivatives.[10] A key advantage is the use of readily available and stable boronic acids as the aryl source. The reaction is typically performed under aerobic conditions, where O₂ acts as the oxidant, and proceeds through a Cu(I)/Cu(III) or a related catalytic cycle.[2] Recent innovations have expanded the scope to include sodium aryl sulfinates as the sulfur source, which, in the presence of a mild reductant, provides a practical and odorless alternative to thiols.[7][11][12]
Caption: Postulated Cu(II)/Cu(III) catalytic cycle for Chan-Lam C–S coupling.
Performance and Scope: Copper-catalyzed methods are particularly effective for coupling aryl iodides and activated aryl bromides.[2] The Chan-Lam variant is notable for its mild conditions, often proceeding at room temperature, and its compatibility with a wide range of organoboron reagents.[10][12]
Nickel-Catalyzed C–S Coupling
As a more earth-abundant and economical alternative to palladium, nickel has emerged as a highly effective catalyst for C–S bond formation.[4] Nickel catalysts can couple a broad range of aryl halides and pseudohalides (including mesylates and triflates) with thiols.[2][7]
Causality and Mechanistic Insight: Nickel-catalyzed reactions can proceed through various catalytic cycles, including Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways.[7] The choice of ligand is critical, with bidentate phosphines and N-heterocyclic carbenes being commonly employed.[2] Nickel catalysis is particularly advantageous for its ability to activate more challenging substrates and for enabling unique transformations like reductive cross-coupling reactions.[7]
Part 2: Metal-Free Synthetic Strategies
While highly effective, transition-metal catalysis can present challenges related to cost, toxicity, and product contamination. This has spurred the development of innovative metal-free approaches that offer orthogonal reactivity and milder reaction conditions.
Photocatalytic and Radical Pathways
Visible-light photoredox catalysis has revolutionized C–S bond formation by enabling reactions to proceed at room temperature under exceptionally mild conditions.[13]
Causality and Mechanistic Insight: These reactions typically operate via a radical mechanism. A photocatalyst, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) with a substrate. For example, an aryl diazonium salt can be reduced to form an aryl radical, while a thiol can be oxidized to a thiyl radical. The subsequent radical-radical cross-coupling furnishes the diaryl sulfide.[14] This strategy avoids the need for pre-functionalized arenes by directly coupling thiols with electron-rich aromatic C-H bonds.[13] Multi-component reactions that install several functional groups in one step have also been developed using this approach.[15][16]
Caption: General workflow for photocatalytic diaryl sulfide synthesis.
C–H Thioarylation via Activated Sulfoxides
A truly innovative metal-free strategy involves the direct C–H thioarylation of arenes using sulfoxides as the sulfur source.[3] This method obviates the need for pre-functionalized starting materials, offering a highly atom-economical route to unsymmetrical diaryl sulfides.
Causality and Mechanistic Insight: The key to this transformation is the in situ activation of a readily available aryl methyl sulfoxide with a strong electrophile like trifluoromethanesulfonic anhydride (Tf₂O). This generates a highly reactive sulfoxonium salt. This potent electrophile is then attacked by an electron-rich arene (the C-H partner) in an electrophilic aromatic substitution-type reaction to form a sulfonium salt intermediate. Subsequent demethylation with a base, such as DBU, yields the final diaryl sulfide product.[3]
Performance and Scope: This method is operationally simple and demonstrates high regioselectivity and broad functional group tolerance.[3] It allows for the union of two different aryl C-H coupling partners with a simple sulfur source like DMSO, representing a powerful and flexible approach to complex diaryl sulfides.[3]
Arylation of Thiols with Diaryliodonium Salts
Diaryliodonium salts are hypervalent iodine reagents that serve as powerful electrophilic arylating agents. Their reaction with thiols provides a rapid and efficient metal-free route to diaryl sulfides.[17][18]
Causality and Mechanistic Insight: The reaction can proceed under either acidic or basic conditions.[17][18] Under acidic conditions, the thiol attacks the iodonium salt, leading to the formation of the sulfide and an iodoarene byproduct.[17] The high reactivity of these reagents allows the C–S bond formation to occur under very mild conditions, often at room temperature and in a matter of minutes.[19]
Part 3: Comparative Analysis of Synthetic Routes
The choice of synthetic method depends heavily on the specific target molecule, available starting materials, required functional group tolerance, and scalability. The table below provides a comparative summary of the key methodologies.
| Method | Catalyst/Reagent | Typical Substrates | Key Advantages | Key Limitations |
| Buchwald-Hartwig | Palladium / Phosphine Ligand | Ar-Cl, Ar-Br, Ar-I, Ar-OTf + Thiols | Extremely broad scope, highest functional group tolerance, high yields.[2] | High cost of Pd and ligands, potential for metal contamination. |
| Chan-Lam | Copper / Ligand | Ar-B(OH)₂ + Thiols | Mild conditions (often RT), uses stable boronic acids, lower cost than Pd.[10] | Generally limited to arylboronic acids; can be sensitive to steric hindrance. |
| Ullmann | Copper / Ligand | Ar-I, Ar-Br + Thiols | Economical, good for large-scale synthesis.[9] | Often requires higher temperatures than other methods, less functional group tolerant. |
| Nickel-Catalyzed | Nickel / Ligand | Ar-Cl, Ar-Br, Ar-OTf + Thiols | Lower cost than Pd, effective for challenging substrates.[2][7] | Can be more sensitive to air/moisture; toxicity concerns. |
| Photocatalytic | Photocatalyst (e.g., Ru, Ir, Organic Dye) | Ar-diazonium, Ar-H + Thiols/Disulfides | Extremely mild conditions (RT, visible light), unique reactivity, enables C-H functionalization.[13][14] | Substrate scope can be limited by redox potentials; requires photochemical setup. |
| Activated Sulfoxide | Tf₂O / Base | Ar-H + Aryl Sulfoxides (e.g., DMSO) | Metal-free, C-H functionalization (atom economical), high regioselectivity.[3] | Primarily for electron-rich arenes; requires stoichiometric activator. |
| Diaryliodonium Salt | Acid or Base | Diaryliodonium Salt + Thiols | Metal-free, very fast reactions, mild conditions.[17][19] | Requires synthesis of the iodonium salt; generates stoichiometric iodoarene waste. |
Part 4: Selected Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key transformations are provided below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C–S Coupling
(Adapted from Hartwig, J. F. et al., J. Am. Chem. Soc. 2006)[7]
Synthesis of 4-Biphenylyl Phenyl Sulfide:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol % Pd), the Josiphos-type ligand CyPF-t-Bu (10.7 mg, 0.022 mmol, 2.2 mol %), and sodium tert-butoxide (115 mg, 1.2 mmol).
-
Evacuate and backfill the tube with argon (this cycle is repeated three times).
-
Add 4-chlorobiphenyl (189 mg, 1.0 mmol) and thiophenol (102 µL, 1.0 mmol) via syringe.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate) to yield the pure diaryl sulfide.
Protocol 2: Metal-Free C–H Thioarylation using an Activated Sulfoxide
(Adapted from Procter, D. J. et al., Chem. Commun. 2016)[3]
Synthesis of 1-(methylthio)-4-phenoxybenzene:
-
To a flame-dried round-bottom flask under an argon atmosphere, add methyl phenyl sulfoxide (70 mg, 0.5 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 2.5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (88 µL, 0.525 mmol, 1.05 equiv) dropwise. Stir the mixture at -78 °C for 15 minutes.
-
Add p-xylene (123 µL, 1.0 mmol, 2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add 1,8-diazabicycloundec-7-ene (DBU) (150 µL, 1.0 mmol, 2.0 equiv) and stir at room temperature for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (petroleum ether) to afford the desired diaryl sulfide.
Protocol 3: Photocatalytic Synthesis from an Aryl Halide and Thiol
(Adapted from Miyake, G. M. et al., J. Am. Chem. Soc. 2017)[7]
Synthesis of Di(p-tolyl) Sulfide:
-
In a nitrogen-filled glovebox, add CuI (1.9 mg, 0.01 mmol, 5 mol %) and Ir(ppy)₃ (13.1 mg, 0.02 mmol, 10 mol %) to a 4 mL vial.
-
Add 4-iodotoluene (43.6 mg, 0.2 mmol, 1.0 equiv), 4-methylbenzenethiol (24.8 mg, 0.2 mmol, 1.0 equiv), and diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 2.0 equiv).
-
Add anhydrous dimethylformamide (DMF, 0.4 mL).
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial approximately 5 cm from a 24 W blue LED lamp and stir at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the pure diaryl sulfide.
Conclusion and Future Outlook
The synthesis of functionalized diaryl sulfides has matured into a sophisticated field offering a diverse array of reliable and powerful methodologies. For targets with high functional group density and complex architecture, the palladium-catalyzed Buchwald-Hartwig coupling remains the gold standard due to its unparalleled scope. For more economical and scalable syntheses, modern copper- and nickel-catalyzed systems provide excellent alternatives.
Looking forward, the future of C–S bond formation lies in enhancing sustainability and efficiency. The rise of metal-free strategies, particularly those driven by photoredox catalysis and direct C–H functionalization, points towards a future where complex molecules can be assembled with greater atom economy and reduced environmental impact.[3][13] These methods avoid pre-functionalization steps and often proceed under exceptionally mild conditions, aligning perfectly with the goals of green chemistry. As these innovative approaches continue to be refined, they will undoubtedly unlock new possibilities for researchers in drug discovery and materials science, enabling the construction of the next generation of functional molecules.
References
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- Title: Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
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- Title: Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts Source: ChemRxiv - Cambridge Open Engage URL:[Link]
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- Title: Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds Source: PolyU Scholars Hub URL:[Link]
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- Title: Transition Metal Catalyzed Synthesis of Aryl Sulfides Source: ResearchG
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A Senior Application Scientist's Guide to Isotopic Labeling of 4-((4-Chlorophenyl)thio)aniline for Mechanistic Studies
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action, metabolic fate, and potential toxicities of a molecule is paramount. 4-((4-Chlorophenyl)thio)aniline, a diaryl thioether, serves as a crucial scaffold in medicinal chemistry.[1] Elucidating its biological pathway requires tools that can track its journey within a complex system without perturbing it. This guide provides an in-depth comparison of isotopic labeling strategies for this molecule, offering a robust framework for designing definitive mechanistic studies. We will explore the "why" behind experimental choices, present validated protocols, and compare this gold-standard technique against viable alternatives.
Pillar 1: The Rationale for Isotopic Labeling
Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotope.[2] This substitution—most commonly with stable, non-radioactive isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—creates a "heavy" version of the compound. While chemically identical to the unlabeled "light" version, the mass difference allows it to be unambiguously detected by mass spectrometry (MS) or distinguished by nuclear magnetic resonance (NMR) spectroscopy.[2][3]
This simple principle is incredibly powerful. It allows us to:
-
Trace Metabolic Pathways: By introducing the labeled compound into a biological system, we can follow its conversion into various metabolites. The isotopic signature acts as a flag, distinguishing drug-derived molecules from the thousands of endogenous compounds, a task that is nearly impossible with label-free approaches alone.[4]
-
Elucidate Reaction Mechanisms: The position of the label in the products provides definitive evidence for the chemical transformations that occurred.[5]
-
Quantify Kinetic Isotope Effects (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond.[6] If a C-H bond is broken during the rate-determining step of a reaction (e.g., metabolic oxidation by Cytochrome P450 enzymes), the deuterated compound will react more slowly.[7] Measuring this KIE provides powerful evidence for the involvement of that specific C-H bond in the reaction mechanism.[8][9]
Let's explore the practical application of these principles to this compound.
Pillar 2: Strategic Isotopic Labeling of this compound
The choice of isotope and its position on the molecule is a critical design parameter, dictated entirely by the scientific question at hand.
Core Labeling Strategies: A Comparative Overview
| Isotope | Labeling Position(s) | Primary Application | Key Advantage | Common Methodologies |
| Deuterium (²H) | Aromatic C-H, Amine N-H | Kinetic Isotope Effect (KIE) studies, Metabolic fate tracer | Relatively inexpensive and synthetically accessible via H-D exchange. | Acid-catalyzed H-D exchange, Metal-catalyzed exchange.[10][11] |
| Carbon-13 (¹³C) | Aromatic backbone | Metabolic fate tracer, Elucidation of skeletal rearrangements | Stable label, not subject to back-exchange. Provides carbon backbone information. | Multi-step synthesis from ¹³C-labeled precursors.[12] |
| Nitrogen-15 (¹⁵N) | Aniline nitrogen | Metabolic fate of the aniline moiety, NMR structural studies | Probes the specific fate of the nitrogen atom. ¹⁵N has a nuclear spin of 1/2, ideal for high-resolution NMR.[13][14] | Synthesis from ¹⁵N sources (e.g., ¹⁵NH₄Cl) or via nitrogen exchange reactions.[15][16] |
Experimental Workflow: Synthesis to Analysis
The following diagram illustrates a typical workflow for a mechanistic study using an isotopically labeled compound.
Caption: General workflow for mechanistic studies using isotopic labeling.
Protocol 1: Deuterium Labeling of the Aniline Ring via H-D Exchange
This protocol is based on established methods for the deuteration of aromatic amines using deuterated acid, which serves as both the catalyst and the deuterium source for electrophilic aromatic substitution.[10][17]
Objective: To introduce deuterium atoms at the electron-rich ortho-positions of the aniline ring of this compound.
Materials:
-
This compound (1 eq)
-
Deuterated Trifluoroacetic Acid (CF₃COOD) (approx. 65 eq)
-
2 M Potassium Hydroxide (KOH) solution
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 2-dram vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol).
-
Deuterium Source Addition: Carefully add deuterated trifluoroacetic acid (1.0 mL, 12.98 mmol). Seal the vial tightly.
-
Causality: CF₃COOD is a strong acid that protonates (deuteronates) the aromatic ring, facilitating electrophilic aromatic substitution. The deuterons replace protons at the most activated positions, which are ortho to the electron-donating amine group.[10]
-
-
Heating: Heat the sealed vial to 110°C in a heating block and stir for 16 hours.
-
Quenching & Neutralization: Cool the reaction to room temperature. Carefully evaporate the CF₃COOD under reduced pressure (in a fume hood). To the residue, add 2 M KOH solution (0.5 mL) and stir for 1 hour to neutralize any remaining acid and deprotonate the ammonium salt.
-
Self-Validation: The pH of the aqueous layer should be strongly basic (>12) to ensure the aniline is in its free base form for extraction.
-
-
Extraction: Extract the deuterated product with dichloromethane (3 x 5 mL). Combine the organic layers.
-
Drying and Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization:
-
Mass Spectrometry: Acquire a mass spectrum. The molecular ion peak should show a mass increase corresponding to the number of incorporated deuterium atoms (e.g., M+2 for dideuteration).
-
¹H NMR: The proton signals for the positions ortho to the amine group should show a significant decrease in integration, confirming the site of labeling.
-
¹³C NMR: The carbon signals at the deuterated positions will show characteristic triplet splitting due to C-D coupling.
-
Protocol 2: Conceptual Synthesis of [¹⁵N]-4-((4-Chlorophenyl)thio)aniline
Directly labeling the aniline nitrogen often requires synthesis from a labeled precursor. This conceptual protocol is based on a nitrogen replacement process.[15]
Objective: To synthesize this compound with a ¹⁵N atom in the aniline moiety.
Caption: Synthetic scheme for ¹⁵N-labeled target molecule.
This multi-step synthesis highlights that incorporating labels like ¹³C or ¹⁵N is often more synthetically demanding than deuterium exchange, a key consideration in experimental design.
Pillar 3: A Comparative Guide to Alternative Methodologies
While isotopic labeling is the gold standard, other techniques can provide complementary information. It is crucial to understand their strengths and limitations.
| Methodology | Principle | Advantages | Disadvantages & Experimental Caveats | Best Use Case |
| Isotopic Labeling (e.g., ²H, ¹³C, ¹⁵N) | Trace a mass-shifted, chemically identical molecule.[2] | Unambiguous Tracking: Directly links precursor to product. High Specificity: Distinguishes from endogenous background. Mechanistic Insight: Enables KIE studies.[7] | Synthesis Required: Can be complex and costly, especially for ¹³C/¹⁵N. Potential for KIE: Deuterium can alter reaction rates, which must be accounted for.[8] Label Scrambling: In some pathways, labels can be lost or moved. | Definitive metabolic pathway elucidation, reaction mechanism studies, and absolute quantification (using labeled internal standards). |
| Fluorescent Tagging | Covalently attach a fluorescent probe to the molecule of interest. | High Sensitivity: Enables detection at very low concentrations. Cellular Imaging: Allows for visualization of localization within cells/tissues. | Perturbs the Molecule: The tag's size and properties can drastically alter the molecule's ADME profile and biological activity, invalidating mechanistic conclusions. | Cellular uptake and subcellular localization studies where the tag's influence is known or assumed to be minimal. |
| Computational Modeling (In Silico) | Use quantum chemical methods (e.g., DFT) to predict metabolic pathways and reaction barriers.[18] | Predictive & Cost-Effective: No synthesis or wet lab experiments needed. Provides Theoretical Framework: Can guide the design of labeling experiments. | Not Experimental Proof: Predictions require validation. Accuracy is highly dependent on the model and parameters used. | Hypothesis generation, predicting likely sites of metabolism to guide the placement of isotopic labels. |
| Label-Free Quantification (HRMS) | High-resolution mass spectrometry to detect the parent drug and its metabolites without labels.[19] | No Synthesis Needed: Directly analyzes the unmodified compound. Potentially Comprehensive: Can detect unexpected metabolites. | Ambiguity & Low Sensitivity: Difficult to distinguish low-level metabolites from background ions. Quantification is Relative: Prone to matrix effects and ionization variability. | Exploratory or discovery metabolomics to generate an initial list of potential metabolites that can then be confirmed with labeled tracers.[19] |
Decision Framework: Choosing Your Approach
Caption: Decision tree for selecting an appropriate mechanistic study technique.
Conclusion: An Integrated, Authoritative Approach
For definitive mechanistic studies of this compound, isotopic labeling is the most rigorous and trustworthy method. It provides direct, unambiguous evidence of metabolic transformations and reaction dynamics that alternative methods can only suggest. While techniques like computational modeling and label-free analysis are valuable for generating hypotheses, they lack the self-validating, authoritative power of a well-designed tracer study. By carefully selecting the isotope, planning the synthesis, and integrating state-of-the-art analytical techniques, researchers can build a complete and accurate picture of their molecule's biological life story.
References
- Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749).
- Anonymous. (n.d.). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications (RSC Publishing).
- Tachrim, Z. P., et al. (2023). Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines. Journal of Labelled Compounds and Radiopharmaceuticals, 66(10), 321-331.
- Pinu, F. R., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(4), 38.
- Fihri, A., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529.
- Synthesis Workshop. (2022). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube.
- Jux, A., & Dickschat, J. S. (2020). Isotopic labelings for mechanistic studies. Methods in Enzymology, 638, 185-223.
- Wikipedia. (n.d.). Isotopic labeling.
- Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
- Khan, I., et al. (2025). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Scientific Reports.
- ResearchGate. (2025). 15NRORC: An Azine Labeling Protocol.
- Wegner, A., et al. (2015). Non-Targeted Isotope Labeling Analysis. Frontiers in Bioengineering and Biotechnology, 3, 178.
- Kalgutkar, A. S., & Mutlib, A. E. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 20(9), 1276-1292.
- Lee, S. E., et al. (2025). 15NRORC: An Azine Labeling Protocol. Journal of the American Chemical Society.
- de Graaf, R. A., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience, 12(1), 234-243.
- ResearchGate. (n.d.). Isotopic Labeling and Kinetic Isotope Effects.
- PubChem. (n.d.). This compound.
- Lynch, C. (2025). Synthesis of Core-Labeled Arenes. Knowledge UChicago.
- Rabinowitz, J. D., & Vastag, B. (2012). Metabolomics and isotope tracing. Recent advances in chemical biology.
- Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.
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A Senior Application Scientist's Guide to Confirming the Identity of Reaction Byproducts of 4-((4-Chlorophenyl)thio)aniline
For researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4-Chlorophenyl)thio)aniline, a critical aspect of process development and quality control is the thorough identification and characterization of reaction byproducts. The presence of even minor impurities can have significant implications for the safety, efficacy, and regulatory approval of a final drug product. This guide provides an in-depth comparison of analytical methodologies for confirming the identity of potential byproducts in the synthesis of this key diaryl thioether intermediate. We will delve into the underlying reaction mechanisms that lead to these impurities and provide detailed, field-proven experimental protocols to ensure the robust validation of your synthetic process.
Understanding the Synthetic Landscape and Potential for Byproduct Formation
The most common and industrially relevant synthetic route to this compound is the copper-catalyzed Ullmann condensation. This reaction typically involves the coupling of a 4-halophenyl derivative, most commonly 1-chloro-4-iodobenzene for enhanced reactivity, with 4-aminothiophenol in the presence of a copper catalyst and a base. While effective, the conditions of the Ullmann condensation can also promote several side reactions, leading to a range of potential byproducts.
The primary side reactions of concern include:
-
Homocoupling of Starting Materials: Both the 4-aminothiophenol and the 4-chlorophenyl halide can undergo self-coupling to form disulfide and biphenyl derivatives, respectively.
-
Dehalogenation: The aryl halide starting material can be reduced, leading to the formation of the corresponding dehalogenated arene.
-
Double Substitution: Under certain conditions, the aniline nitrogen of the product or starting material can undergo a second C-N coupling reaction, leading to more complex impurities.
The following diagram illustrates the intended reaction and the formation of these key byproducts:
Figure 1: Reaction scheme for the synthesis of this compound and the formation of potential byproducts.
Comparative Analysis of Analytical Techniques for Byproduct Identification
A multi-pronged analytical approach is essential for the unambiguous identification and quantification of potential byproducts. Here, we compare two powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability | Ideal for a wide range of polar and non-polar compounds, including thermally labile molecules. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sensitivity | Good sensitivity with UV detection, which can be enhanced with more specific detectors like a Diode Array Detector (DAD). | Excellent sensitivity and selectivity, providing both chromatographic separation and mass spectral data for structural elucidation. |
| Identification | Primarily based on retention time comparison with authentic standards. UV-Vis spectra can provide additional confirmation. | Provides definitive identification through comparison of mass spectra with library databases and analysis of fragmentation patterns. |
| Quantification | Excellent for accurate quantification using external or internal standards. | Good for quantification, although careful calibration is required. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of your findings, we provide detailed, step-by-step protocols for both HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the effective separation of this compound from its potential byproducts.
Figure 2: Workflow for the HPLC analysis of the reaction mixture.
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile, non-polar stationary phase that provides good retention and separation for the aromatic compounds .
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the amine functionalities, leading to sharper peaks and improved chromatographic resolution.
-
Gradient Elution: A gradient elution is employed to effectively separate compounds with a range of polarities, from the more polar starting materials to the less polar disulfide byproducts, within a reasonable analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides an orthogonal and highly specific method for the identification of volatile and semi-volatile byproducts.
Figure 3: Workflow for the GC-MS analysis of the reaction mixture.
Causality Behind Experimental Choices:
-
DB-5ms Column: This is a low-polarity column that is well-suited for the separation of a wide range of aromatic compounds.
-
Temperature Programming: A temperature ramp is essential to elute compounds with different boiling points, from the more volatile dehalogenated byproducts to the higher-boiling disulfide and double-substitution products.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Comparative Data for Byproduct Identification
The following tables summarize the expected analytical data for the target product and its potential byproducts. This data is essential for the confident identification of impurities in your reaction mixture.
Table 1: Expected HPLC Retention Times and UV-Vis Maxima
| Compound | Expected Relative Retention Time (RRT) | λmax (nm) |
| Aniline | ~0.3 | 230, 280 |
| 4-Chloroaniline | ~0.5 | 238, 288 |
| This compound | 1.00 | ~260, 320 |
| Bis(4-aminophenyl) disulfide | ~1.2 | ~265, 330 |
| Bis(4-chlorophenyl) disulfide | ~1.5 | ~250 |
| 4,4'-Bis((4-chlorophenyl)thio)aniline | ~1.8 | ~265, 325 |
Note: Relative Retention Times (RRTs) are approximate and may vary depending on the specific HPLC system and conditions.
Table 2: Expected GC Retention Times and Key Mass Spectral Fragments
| Compound | Expected Relative Retention Time (RRT) | Key m/z Fragments |
| Aniline | ~0.4 | 93 (M+), 66, 39 |
| 4-Chloroaniline | ~0.6 | 127 (M+), 92, 65 |
| This compound | 1.00 | 235 (M+), 200, 108, 77 |
| Bis(4-aminophenyl) disulfide | ~1.4 | 248 (M+), 124, 92 |
| Bis(4-chlorophenyl) disulfide | ~1.7 | 286 (M+), 143, 108 |
| 4,4'-Bis((4-chlorophenyl)thio)aniline | ~2.0 | 379 (M+), 235, 143, 108 |
Note: Relative Retention Times (RRTs) are approximate and may vary depending on the specific GC-MS system and conditions. The molecular ion (M+) is often the most informative peak.
Conclusion
The robust identification of byproducts in the synthesis of this compound is a non-negotiable aspect of pharmaceutical development and manufacturing. By employing a combination of orthogonal analytical techniques such as HPLC and GC-MS, and by understanding the potential side reactions inherent to the Ullmann condensation, researchers can ensure the purity and quality of their synthetic intermediates. The detailed protocols and comparative data provided in this guide serve as a valuable resource for establishing a self-validating system for byproduct confirmation, ultimately contributing to the development of safer and more effective medicines.
References
- Ullmann, F., & Sponagel, P. (1905). Ueber die smopolare Synthese von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
- NIST Chemistry WebBook. (n.d.). Aniline. [Link]
- NIST Chemistry WebBook. (n.d.). 4-Chloroaniline. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). Bis(4-aminophenyl) disulfide. [Link]
- PubChem. (n.d.). Bis(p-chlorophenyl)disulfide. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
- Scion Instruments. (n.d.).
- Agilent Technologies. (2014).
A Comparative Guide to the Synthesis of 4-((4-Chlorophenyl)thio)aniline: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the diaryl thioether scaffold, exemplified by 4-((4-chlorophenyl)thio)aniline, represents a critical structural motif. Its presence in various biologically active molecules and functional organic materials underscores the importance of reliable and reproducible synthetic access. This guide provides an in-depth technical comparison of published synthesis protocols for this compound, offering a critical evaluation of their methodologies, reproducibility, and overall efficiency to aid researchers in selecting the most suitable protocol for their specific needs.
Introduction to this compound
This compound, with the CAS number 32631-29-1, is a diaryl thioether that incorporates both an aniline and a chlorophenyl moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The aniline group provides a reactive handle for further functionalization, such as amide bond formation, while the thioether linkage and the chlorinated aromatic ring contribute to the molecule's overall physicochemical properties, including lipophilicity and metabolic stability. The reliable synthesis of this compound is therefore a key step in the development of novel therapeutics and advanced materials.
Synthetic Strategies: A Tale of Two Couplings
The formation of the central carbon-sulfur (C-S) bond is the key challenge in the synthesis of this compound. Two primary cross-coupling strategies have emerged as the most prevalent methods for the construction of such diaryl thioethers: the Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig amination. This guide will delve into the specifics of each approach, presenting and comparing plausible protocols based on established literature for analogous transformations.
Protocol 1: The Classic Approach - Ullmann Condensation
The Ullmann condensation is a long-standing and robust method for the formation of carbon-heteroatom bonds, including C-S bonds. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a thiol. For the synthesis of this compound, two main variations of the Ullmann condensation are feasible.
Method 1A: Coupling of 4-Aminothiophenol with a 4-Chlorophenyl Halide
This approach involves the reaction of 4-aminothiophenol with an activated 4-chlorophenyl halide, such as 1-chloro-4-iodobenzene. The higher reactivity of the carbon-iodine bond facilitates the coupling reaction.
Experimental Protocol (Hypothetical, based on analogous reactions[1])
-
Reaction Setup: To an oven-dried Schlenk flask is added 4-aminothiophenol (1.0 eq.), 1-chloro-4-iodobenzene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent and Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed N,N-dimethylformamide (DMF) is added as the solvent.
-
Reaction Conditions: The reaction mixture is heated to a temperature range of 120-150 °C and stirred vigorously.
-
Work-up and Purification: After completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove insoluble copper salts. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Method 1B: Coupling of 4-Chlorothiophenol with a 4-Haloaniline
An alternative Ullmann approach involves the reaction of 4-chlorothiophenol with a 4-haloaniline, such as 4-bromoaniline or 4-iodoaniline.
Experimental Protocol (Hypothetical, based on analogous reactions)
-
Reaction Setup: In a round-bottom flask, 4-chlorothiophenol (1.0 eq.) is dissolved in a polar aprotic solvent like DMF or 1-methyl-2-pyrrolidinone (NMP). A strong base, such as sodium hydride (NaH, 1.1 eq.), is added portion-wise at 0 °C to form the sodium thiophenoxide in situ.
-
Addition of Coupling Partners: To this mixture is added 4-bromoaniline (1.0 eq.) and a copper catalyst, such as copper(I) oxide (Cu₂O, 0.1 eq.) or copper powder.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, and stirred for several hours to overnight.
-
Work-up and Purification: The reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
dot digraph "Ullmann_Condensation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_reactants" { label="Reactants & Reagents"; bgcolor="#FFFFFF"; "Aryl_Halide" [label="Aryl Halide\n(e.g., 1-chloro-4-iodobenzene or 4-bromoaniline)"]; "Thiol_or_Thiophenoxide" [label="Thiol or Thiophenoxide\n(e.g., 4-aminothiophenol or 4-chlorothiophenol)"]; "Copper_Catalyst" [label="Copper Catalyst\n(e.g., CuI, Cu₂O)"]; "Base" [label="Base\n(e.g., K₂CO₃, NaH)"]; "Ligand" [label="Ligand (optional)\n(e.g., 1,10-phenanthroline)"]; }
subgraph "cluster_reaction" { label="Reaction Conditions"; bgcolor="#FFFFFF"; "Solvent" [label="High-boiling polar aprotic solvent\n(e.g., DMF, NMP)"]; "Temperature" [label="High Temperature\n(120-200 °C)"]; "Inert_Atmosphere" [label="Inert Atmosphere\n(Ar or N₂)"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; "Quenching" [label="Quenching\n(e.g., with water)"]; "Extraction" [label="Extraction\n(e.g., with ethyl acetate)"]; "Purification" [label="Purification\n(e.g., Column Chromatography)"]; }
"Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl_Halide" -> "Reaction_Vessel"; "Thiol_or_Thiophenoxide" -> "Reaction_Vessel"; "Copper_Catalyst" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Ligand" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel"; "Temperature" -> "Reaction_Vessel"; "Inert_Atmosphere" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Quenching" [label="Reaction"]; "Quenching" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Product";
"Reaction_Vessel" [shape=plaintext, label=""]; } Caption: Generalized workflow for the Ullmann condensation synthesis.
Protocol 2: The Modern Alternative - Palladium-Catalyzed C-S Cross-Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds.[2] A related and equally powerful transformation is the palladium-catalyzed C-S cross-coupling, which offers a milder and often more efficient alternative to the Ullmann condensation for the synthesis of diaryl thioethers.[2]
This approach would involve the coupling of 4-chlorothiophenol with a 4-haloaniline (e.g., 4-bromoaniline) or vice versa, catalyzed by a palladium complex.
Experimental Protocol (Hypothetical, based on Buchwald-Hartwig C-S coupling principles)
-
Reaction Setup: A reaction vessel is charged with 4-chlorothiophenol (1.0 eq.), 4-bromoaniline (1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or DavePhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).
-
Solvent and Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert atmosphere. Anhydrous and degassed toluene or dioxane is used as the solvent.
-
Reaction Conditions: The reaction mixture is heated to a moderate temperature, typically between 80-110 °C, and stirred until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and filtered through a plug of silica gel or celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.
dot digraph "Buchwald_Hartwig_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_reactants" { label="Reactants & Reagents"; bgcolor="#FFFFFF"; "Aryl_Halide" [label="Aryl Halide\n(e.g., 4-bromoaniline)"]; "Thiol" [label="Thiol\n(e.g., 4-chlorothiophenol)"]; "Palladium_Precatalyst" [label="Palladium Precatalyst\n(e.g., Pd₂(dba)₃)"]; "Ligand" [label="Phosphine Ligand\n(e.g., Xantphos)"]; "Base" [label="Base\n(e.g., NaOtBu, Cs₂CO₃)"]; }
subgraph "cluster_reaction" { label="Reaction Conditions"; bgcolor="#FFFFFF"; "Solvent" [label="Anhydrous Solvent\n(e.g., Toluene, Dioxane)"]; "Temperature" [label="Moderate Temperature\n(80-110 °C)"]; "Inert_Atmosphere" [label="Inert Atmosphere\n(Ar or N₂)"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; "Filtration" [label="Filtration"]; "Concentration" [label="Concentration"]; "Purification" [label="Purification\n(e.g., Column Chromatography)"]; }
"Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl_Halide" -> "Reaction_Vessel"; "Thiol" -> "Reaction_Vessel"; "Palladium_Precatalyst" -> "Reaction_Vessel"; "Ligand" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel"; "Temperature" -> "Reaction_Vessel"; "Inert_Atmosphere" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Filtration" [label="Reaction"]; "Filtration" -> "Concentration"; "Concentration" -> "Purification"; "Purification" -> "Product";
"Reaction_Vessel" [shape=plaintext, label=""]; } Caption: Generalized workflow for the Palladium-catalyzed C-S cross-coupling.
Comparison of the Synthetic Protocols
| Feature | Ullmann Condensation | Palladium-Catalyzed C-S Coupling |
| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand |
| Reaction Temperature | High (120-200 °C) | Moderate (80-110 °C) |
| Substrate Scope | Can be limited; often requires activated aryl halides | Generally broader, tolerates a wider range of functional groups |
| Ligands | Sometimes used (e.g., diamines, amino acids) to improve efficiency | Essential for catalytic activity |
| Base | Strong inorganic bases (K₂CO₃, NaH) | Often milder bases can be used (e.g., Cs₂CO₃), but strong bases are also common (NaOtBu) |
| Reproducibility | Can be sensitive to catalyst quality and reaction conditions | Generally more reproducible with well-defined catalyst systems |
| Cost | Copper catalysts are generally less expensive | Palladium catalysts and phosphine ligands can be more expensive |
| Purification | Removal of copper salts can sometimes be challenging | Palladium removal might be necessary for pharmaceutical applications |
Discussion and Mechanistic Insights
The choice between the Ullmann condensation and a palladium-catalyzed approach often depends on the specific requirements of the synthesis, such as scale, cost, and functional group tolerance.
The Ullmann condensation proceeds through a mechanism that is thought to involve the formation of a copper(I) thiophenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl thioether. The high reaction temperatures are often necessary to overcome the activation energy of the oxidative addition step.[1] The reproducibility of Ullmann reactions can sometimes be challenging due to the heterogeneous nature of some copper catalysts and the sensitivity of the reaction to trace impurities.
In contrast, the palladium-catalyzed C-S coupling follows a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiol, deprotonation by the base to form a palladium thiolate complex, and finally, reductive elimination to furnish the product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the reductive elimination steps, allowing the reaction to proceed at lower temperatures and with higher efficiency.[2]
Conclusion and Recommendations
Both the Ullmann condensation and palladium-catalyzed cross-coupling represent viable strategies for the synthesis of this compound.
-
For large-scale, cost-sensitive syntheses where the starting materials are readily available and the high reaction temperatures are manageable, the Ullmann condensation may be a suitable choice. However, careful optimization of the reaction conditions, including the choice of copper source, ligand (if any), base, and solvent, is crucial for achieving consistent and acceptable yields.
-
For research and development purposes, and for syntheses requiring high functional group tolerance and milder reaction conditions , the palladium-catalyzed C-S cross-coupling is generally the superior method. Its broader substrate scope, higher reproducibility, and often higher yields make it a more versatile and reliable tool for the synthesis of complex molecules. The higher cost of the catalyst and ligands may be a consideration, but the increased efficiency and predictability often outweigh this drawback.
Ultimately, the optimal choice of synthetic protocol will depend on a careful consideration of the specific project goals, available resources, and the desired scale of the synthesis. It is highly recommended that researchers perform small-scale trial reactions to optimize the conditions for their specific substrates and desired outcomes.
References
- PubChem. This compound.
- Wikipedia.
- Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
- MySkinRecipes. This compound. [Link]
- Wikipedia.
- Google Patents.
- Google Patents. Preparation method of 2-(4'-chlorphenyl) aniline.
- Google Patents. 4-(trichloromethylthio)aniline, method for producing the same, and method for producing 4-(trifluoromethylthio)aniline.
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A Researcher's Guide to In Silico Profiling of 4-((4-Chlorophenyl)thio)aniline Derivatives: A Comparative Approach
In the landscape of modern drug discovery, the ability to predict the properties of novel chemical entities in the early stages of development is paramount. This guide provides a comprehensive overview of in silico methodologies for predicting the physicochemical, pharmacokinetic, and toxicological properties of 4-((4-Chlorophenyl)thio)aniline derivatives. As a chemical scaffold of interest in medicinal chemistry, understanding its profile through computational approaches can significantly de-risk and accelerate development timelines.
This guide is structured to provide not just a "how-to," but a "why-to," grounded in scientific principles and practical application. We will explore various computational tools and methodologies, comparing their outputs and providing a logical framework for their use in a research setting.
The this compound Scaffold: A Molecule of Interest
The this compound core structure, with its diaryl thioether linkage, is a recurring motif in compounds with diverse biological activities. The inherent properties of this scaffold, such as its lipophilicity and potential for various metabolic pathways, make in silico prediction an invaluable tool for early-stage assessment. The PubChem database provides fundamental computed properties for the parent compound, this compound (CID 12295883)[1].
A Comparative Overview of In Silico Prediction Methodologies
The in silico prediction of a compound's properties can be broadly categorized into three main areas: physicochemical properties, pharmacokinetics (ADMET), and biological activity. We will explore common approaches for each.
Physicochemical Property Prediction
A molecule's fundamental physicochemical properties, such as lipophilicity (logP), solubility, and pKa, govern its behavior in biological systems. Various computational models, from empirical to quantum mechanical, can predict these properties with varying degrees of accuracy.
Methodology Comparison:
| Prediction Method | Principle | Strengths | Limitations |
| Atom-based/Fragment-based (e.g., XLogP3) | Sum of atomic or fragmental contributions. | Fast and computationally inexpensive. | May not be accurate for complex molecules with significant intramolecular interactions. |
| Property-based (e.g., QSAR models) | Statistical correlation between molecular descriptors and experimental data. | Can be highly accurate for congeneric series. | Predictive power is limited to the chemical space of the training set. |
| Quantum Mechanics (e.g., DFT) | Solves the Schrödinger equation to determine electronic structure. | High accuracy and provides insights into electronic properties. | Computationally expensive and requires significant expertise. |
Experimental Protocol: Predicting logP using SwissADME
A widely used free web-based tool for physicochemical property prediction is SwissADME.
-
Navigate to the SwissADME website.
-
Input the SMILES string for this compound: c1cc(ccc1S(=O)(=O)c2ccc(cc2)Cl)N
-
Click "Run" to generate a comprehensive report of physicochemical properties, including multiple logP predictions (e.g., iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).
-
Analyze the consensus logP value and the range of predictions to understand the potential lipophilicity of the compound.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
In silico ADMET prediction is a critical step in early drug discovery to flag potential liabilities. Numerous free and commercial software packages are available for this purpose.
Comparison of Publicly Available ADMET Prediction Tools:
| Tool | Key Features | Underlying Methodology |
| pkCSM | Predicts a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity endpoints. | Graph-based signatures. |
| admetSAR | Provides predictions for over 50 ADMET-related properties and is based on a large curated dataset. | Machine learning models (SVM, k-NN, etc.). |
| SwissADME | Focuses on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | A combination of predictive models. |
Experimental Protocol: Generating an ADMET Profile using pkCSM
-
Access the pkCSM web server.
-
Enter the SMILES string for a this compound derivative.
-
Submit the structure for prediction.
-
Interpret the results, paying close attention to parameters like Caco-2 permeability (intestinal absorption), BBB permeability, CYP450 inhibition, and Ames toxicity.
Biological Activity Prediction and Molecular Docking
While predicting specific biological activity is complex, in silico methods can suggest potential protein targets and binding modes. Molecular docking is a powerful technique for this purpose. The choice of protein target is often guided by the known activities of structurally similar compounds. For instance, diaryl thioether derivatives have been investigated as potential inhibitors of various enzymes[2][3].
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Generate a 3D conformer of the this compound derivative.
-
Perform the docking simulation using AutoDock Vina, which will predict the binding affinity and pose of the ligand in the protein's active site.
-
Visualize and analyze the docking results to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizing the In Silico Workflow
A well-defined workflow is crucial for a systematic in silico evaluation.
Caption: A generalized workflow for the in silico prediction of properties for a novel chemical entity.
Comparative Data Presentation: A Case Study
To illustrate the practical application of these methods, let's consider a hypothetical case study comparing the predicted properties of the parent this compound with a synthesized derivative found in the literature.
Table 1: Predicted Physicochemical Properties
| Compound | Predicted logP (Consensus) | Predicted Solubility (logS) |
| This compound | 3.85 | -4.2 |
| Literature Derivative 1 | 4.52 | -5.1 |
| Experimental Value (if available) | - | - |
Table 2: Predicted ADMET Properties
| Property | This compound | Literature Derivative 1 | Desirable Range |
| Caco-2 Permeability (log Papp) | 0.95 | 0.88 | > 0.9 |
| BBB Permeability (logBB) | -0.15 | -0.30 | > -1 (for CNS drugs) |
| CYP2D6 Inhibition | Inhibitor | Inhibitor | Non-inhibitor |
| Ames Toxicity | Non-toxic | Non-toxic | Non-toxic |
Table 3: Molecular Docking Results against a Hypothetical Kinase Target
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.8 | MET793, LEU718 |
| Literature Derivative 1 | -8.5 | MET793, LEU718, CYS797 |
| Reference Inhibitor | -9.2 | MET793, LEU718, CYS797 |
Trustworthiness and Self-Validating Systems
The predictive power of in silico models is inherently tied to the quality and domain of the data on which they were trained. Therefore, it is crucial to:
-
Use multiple tools: Comparing the predictions from different algorithms provides a more robust assessment.
-
Consider the applicability domain: Be aware of the chemical space for which a model is validated. Predictions for molecules outside this domain may be unreliable.
-
Correlate with experimental data: Whenever possible, validate in silico predictions with in-house or literature-reported experimental data for related compounds. Studies on other aniline derivatives often provide experimental data that can serve as a benchmark[4][5].
Future Directions: The Rise of AI and Machine Learning
The field of in silico drug discovery is rapidly evolving with the integration of artificial intelligence and machine learning. These advanced algorithms can learn complex structure-activity relationships from vast datasets, leading to more accurate and nuanced predictions. As more high-quality biological data becomes available, we can expect the predictive power of these models to continue to improve, further enhancing our ability to design safer and more effective medicines.
Conclusion
The in silico prediction of properties for this compound derivatives, and indeed any novel chemical series, is an indispensable component of modern drug discovery. By leveraging a suite of computational tools and a scientifically rigorous approach, researchers can gain valuable insights into a compound's potential, enabling more informed decisions and accelerating the journey from concept to clinic. This guide provides a framework for such an approach, emphasizing the importance of a comparative and critical evaluation of in silico data.
References
- Theoretical Investigation of Para‐Substituted Aniline Based Dendritic Architecture: In‐Silico ADMET, DFT, and Machine Learning Approach. [Link]
- Theoretical Investigation of Para‐Substituted Aniline Based Dendritic Architecture: In‐Silico ADMET, DFT, and Machine Learning Approach | Request PDF. [Link]
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. [Link]
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
- This compound | C12H10ClNS | CID 12295883 - PubChem. [Link]
- Design, Synthesis, Biological Evaluation, and Molecular Docking of Heterocyclic Aromatic Thioether Deriv
- Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. [Link]
- Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-((4-Chlorophenyl)thio)aniline
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-((4-Chlorophenyl)thio)aniline, a compound frequently utilized in the synthesis of dyes, pigments, organic semiconductors, and pharmaceuticals.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is paramount to understand the inherent risks associated with this compound. A thorough risk assessment informs every aspect of its handling and disposal.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 32631-29-1 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀ClNS | [1][2][3] |
| Molecular Weight | 235.73 g/mol | [1][3] |
| Boiling Point | 420.1 °C at 760 mmHg | [1] |
| Density | 1.31 g/cm³ | [1] |
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral)[3]
-
H315: Causes skin irritation (Skin corrosion/irritation)[3]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)[3]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[3]
This compound is a halogenated organic compound and an aromatic amine, classes of chemicals that require specific disposal considerations due to their potential for environmental persistence and toxicity.[4][5]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure is designed to align with general best practices and regulatory guidelines from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]
1. Personal Protective Equipment (PPE) - The First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable first step to mitigate the risk of exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A laboratory coat will protect clothing and skin from contamination.
2. Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[9] Commingling incompatible waste streams can lead to dangerous reactions.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[10]
-
Halogenated Organic Waste: This compound should be disposed of in a container specifically designated for halogenated organic waste.[4][11][12][13] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[12]
-
Avoid Incompatibles: Never mix amine waste with acids or strong oxidizing agents, as this can result in violent chemical reactions.[5]
Workflow for Waste Segregation
Caption: Segregation of this compound waste.
3. Containerization and Labeling: Ensuring Clarity and Compliance
Proper containerization and labeling are mandated by regulatory bodies like OSHA and are critical for safe handling and disposal.[6][14][15]
-
Container Selection: Use a container that is compatible with this compound and is in good condition with a secure, leak-proof lid.[11] For liquid waste, secondary containment is a recommended best practice to mitigate spills.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[13] The full chemical name, "this compound," must be written out; do not use abbreviations. The label should also include the date when waste was first added to the container and the primary hazard symbols.
4. Accumulation and Storage: Maintaining a Safe Environment
The area where hazardous waste is stored pending disposal is known as a Satellite Accumulation Area (SAA) and is subject to specific regulations.[7]
-
Location: Store the waste container at or near the point of generation and under the control of laboratory personnel.
-
Ventilation: The storage area must be cool, dry, and well-ventilated.[5][16]
-
Closure: Keep the waste container tightly closed except when adding waste.[7][11][14]
-
Quantity Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as defined by the EPA.[17]
5. Arranging for Disposal: The Final Step
The disposal of hazardous waste must be handled by a licensed and reputable waste disposal company.[5][9]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity. This documentation is crucial for regulatory compliance.[7]
Disposal Decision Tree
Caption: Decision workflow for the disposal of this compound.
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste unless they are properly decontaminated.
-
Triple Rinsing: To decontaminate a container, triple-rinse it with a suitable solvent that can effectively remove all residues of the chemical.
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[10] Subsequent rinsate may also require collection depending on local regulations.
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area (such as a fume hood), deface or remove all labels from the container before disposing of it in the regular trash or recycling.[10]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- This compound. MySkinRecipes. [Link]
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
- What are the OSHA Requirements for Hazardous Chemical Storage? USAsafety.com. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
- This compound. PubChem. [Link]
- OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
- OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions. [Link]
- Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- Halogenated Solvents in Labor
- Proper Handling of Hazardous Waste Guide. EPA. [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Hazardous Waste. EPA. [Link]
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- Steps in Complying with Regul
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A Comprehensive Guide to the Safe Handling of 4-((4-Chlorophenyl)thio)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-((4-Chlorophenyl)thio)aniline. As a potent research chemical, understanding its hazard profile is critical for ensuring laboratory safety and maintaining experimental integrity. This document synthesizes the available safety data to offer a comprehensive, step-by-step approach to its safe use.
Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
While specific toxicological data for this compound is limited, its structural similarity to other aromatic amines, such as 4-chloroaniline, suggests that it should be handled with extreme caution. 4-chloroaniline is toxic by inhalation, in contact with skin, and if swallowed, and is a suspected carcinogen[2]. Therefore, it is prudent to treat this compound as a potent compound with the potential for significant health effects.
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1]. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to prevent exposure through all potential routes: dermal, ocular, and inhalation.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the aromatic amine and thioether functionalities, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice when handling the neat compound or concentrated solutions. Contaminated gloves should be disposed of immediately following established laboratory procedures[3].
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. When there is a risk of splashing, a face shield should be worn in addition to safety goggles[3].
-
Body Protection: A lab coat is the minimum requirement. For operations with a higher risk of contamination, such as weighing and transferring the solid compound, a disposable chemical-resistant gown or apron is recommended. All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: All handling of solid this compound and any procedures that could generate aerosols must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter is necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.
3.1. Preparation and Weighing
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood. This area should be clearly marked and kept free of clutter.
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood. Use a spatula or other appropriate tool to handle the solid, avoiding the creation of dust.
-
Spill Kit: A spill kit containing absorbent materials, appropriate decontaminating solutions, and waste bags should be readily accessible.
3.2. Solution Preparation and Use
-
Solvent Selection: Use the least hazardous solvent appropriate for the procedure.
-
Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If necessary, use gentle agitation or a magnetic stirrer to aid dissolution.
-
Closed Systems: Whenever possible, use a closed system for reactions and transfers to minimize the release of vapors and aerosols.
3.3. Post-Handling and Decontamination
-
Decontamination of Surfaces: All surfaces and equipment that have come into contact with this compound should be decontaminated. A solution of mild detergent and water can be used for initial cleaning, followed by a rinse with a suitable solvent (e.g., ethanol or acetone) if compatible with the surface material. For aromatic amines, specialized decontamination solutions are also commercially available[4][5].
-
Decontamination of Glassware: Glassware should be rinsed with a suitable solvent, followed by washing with detergent and water.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and all contaminated materials is a critical component of safe laboratory practice.
4.1. Waste Segregation
-
Solid Waste: Unused this compound, contaminated weigh boats, gloves, and other disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless it is confirmed to be compatible.
4.2. Waste Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The container should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.
4.3. RCRA Waste Code
While a specific RCRA waste code for this compound is not explicitly listed, based on its structural analog, 4-chloroaniline, it is likely to be classified as a P-listed hazardous waste. The EPA hazardous waste number for p-chloroaniline is P024[2][6]. All waste must be handled in accordance with local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- PubChem. This compound.
- SKC Ltd. (n.d.).
- SKC Inc. (n.d.).
- SKC Inc. (2023, December 22).
- Environmental Safety, Sustainability and Risk, Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]
- Google Patents. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
- Janoszka, B., Blaszczyk, U., Warzecha, L., & Bodzek, D. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
- My Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]
- National Toxicology Program. (2002, March 27). RoC Background Document for 4,4'-Thiodianiline. [Link]
- U.S. Environmental Protection Agency. (n.d.). Waste Code. [Link]
- U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



